molecular formula C24H45NO8 B1670698 Dinoprost tromethamine CAS No. 38562-01-5

Dinoprost tromethamine

Katalognummer: B1670698
CAS-Nummer: 38562-01-5
Molekulargewicht: 475.6 g/mol
InChI-Schlüssel: IYGXEHDCSOYNKY-RZHHZEQLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dinoprost Tromethamine is the tromethamine salt of the naturally occurring prostaglandin F2α. This synthetic analogue is a potent pharmacological agent that mimics the activity of endogenous prostaglandins, acting as an agonist at the Prostaglandin F2-alpha receptor . Its primary research applications are rooted in its profound effects on the reproductive system. The compound's key mechanism of action involves binding to specific prostaglandin receptors on smooth muscle cells, triggering intracellular events that lead to the contraction of myometrial tissue in the gravid uterus . A critical research application is its luteolytic effect, where it induces the regression of the corpus luteum . This action reduces circulating progesterone levels, which is a fundamental process studied in estrus synchronization and the termination of pregnancy . In research settings, these mechanisms are leveraged to study and manipulate reproductive cycles. This compound is used in models to investigate the induction of labor and abortion, the treatment of uterine conditions like chronic metritis and pyometra, and the controlled synchronization of estrus to improve reproductive management outcomes . From a pharmacological perspective, Dinoprost is slowly absorbed into systemic circulation and undergoes rapid enzymatic dehydrogenation, primarily in the lungs and liver, with a plasma half-life of less than one minute after intravenous administration . Researchers should note that its effects can be potentiated by concomitant use with other oxytocic agents and may be diminished by non-steroidal anti-inflammatory drugs (NSAIDs) . This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper safety protocols must be observed during handling.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5.C4H11NO3/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25;5-4(1-6,2-7)3-8/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25);6-8H,1-3,5H2/b7-4-,13-12+;/t15-,16+,17+,18-,19+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGXEHDCSOYNKY-RZHHZEQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045582
Record name Dinoprost tromethamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38562-01-5
Record name Dinoprost tromethamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38562-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinoprost tromethamine [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038562015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dinoprost tromethamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01160
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name dinoprost tromethamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196515
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dinoprost tromethamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dinoprost, trometamol salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.076
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DINOPROST TROMETHAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT6BBQ5A68
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

100-101
Record name Dinoprost tromethamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01160
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

The Core Mechanism of Dinoprost Tromethamine in Uterine Tissue: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoprost (B1670695) tromethamine, a synthetic analogue of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent uterotonic agent with significant applications in obstetrics and gynecology.[1][2][3][4] Its primary therapeutic effects are centered on its ability to stimulate myometrial contractions, making it a valuable tool for labor induction, termination of pregnancy, and management of postpartum hemorrhage.[1][5] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of dinoprost tromethamine in uterine tissue, with a focus on the signaling pathways, quantitative pharmacological data, and key experimental methodologies.

I. Molecular Interaction and Primary Signaling Cascade

The action of this compound is initiated by its binding to the prostaglandin F2α receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily located on the surface of myometrial smooth muscle cells.[1][6] This binding event triggers a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein, primarily of the Gqα subtype.

The activated Gqα subunit dissociates from the βγ subunits and subsequently activates phospholipase C-β (PLC-β).[7] PLC-β then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]

IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to its specific receptors (IP3 receptors) on the membrane of the sarcoplasmic reticulum (SR), the primary intracellular calcium store.[8] This binding opens calcium channels, resulting in a rapid influx of stored calcium ions (Ca2+) from the SR into the cytoplasm.[8]

DAG-Mediated Protein Kinase C Activation: Concurrently, DAG remains in the cell membrane and, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC).[7] Activated PKC can then phosphorylate a variety of intracellular proteins, contributing to the sustained phase of uterine contraction and modulating other signaling pathways.

The culmination of this primary signaling cascade is a significant increase in the intracellular calcium concentration, which is the direct trigger for myometrial smooth muscle contraction.

Gq_PLC_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dinoprost Dinoprost Tromethamine FP_Receptor FP Receptor Dinoprost->FP_Receptor Gq Gq Protein FP_Receptor->Gq Activates PLCb PLC-β Gq->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3 Receptor Ca_cyto ↑ [Ca²⁺]i SR->Ca_cyto Releases Ca²⁺ Ca_SR Ca²⁺ Ca_cyto->PKC Co-activates Contraction Myometrial Contraction Ca_cyto->Contraction Triggers PKC->Contraction Modulates

Fig 1. Primary signaling pathway of this compound in myometrial cells.

II. Secondary and Modulatory Signaling Pathways

Beyond the primary Gq-PLC-Ca2+ axis, this compound activates a network of interconnected signaling pathways that modulate the contractile response and other cellular processes in the myometrium.

Mitogen-Activated Protein Kinase (MAPK) Pathway: PGF2α has been shown to induce the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), a key component of the MAPK pathway, in myometrial cells.[5] This activation can be mediated by both G-protein dependent and independent mechanisms and is thought to play a role in regulating the expression of proteins involved in uterine activation.

Phosphatidylinositol 3-Kinase (PI3K) Pathway: The PI3K pathway is another signaling cascade that can be activated by PGF2α in uterine smooth muscle cells.[7] The downstream effectors of PI3K signaling can influence a range of cellular functions, including cell growth, proliferation, and survival, and may also cross-talk with pathways directly involved in contraction.

RhoA/Rho-kinase (ROCK) Pathway: The RhoA/ROCK pathway is a critical regulator of smooth muscle contraction by increasing the calcium sensitivity of the contractile apparatus. While not as extensively detailed in the initial search, its role in myometrial contraction is well-established and likely modulated by dinoprost-induced signaling.

Nuclear Factor-kappa B (NF-κB) Signaling: PGF2α can also activate the NF-κB signaling pathway, a key regulator of inflammatory responses.[5][7] This is particularly relevant in the context of labor, which is considered an inflammatory-like process. Activation of NF-κB can lead to the production of pro-inflammatory cytokines and chemokines within the myometrium.

Secondary_Pathways cluster_pathways Downstream Signaling Cascades Dinoprost Dinoprost Tromethamine FP_Receptor FP Receptor Dinoprost->FP_Receptor MAPK MAPK Pathway (ERK1/2) FP_Receptor->MAPK PI3K PI3K Pathway FP_Receptor->PI3K NFkB NF-κB Pathway FP_Receptor->NFkB Uterine_Activation Uterine Activation Protein Expression MAPK->Uterine_Activation Cell_Function Modulation of Cell Function PI3K->Cell_Function Inflammation Inflammatory Response NFkB->Inflammation

Fig 2. Secondary signaling pathways activated by this compound.

III. Quantitative Pharmacological Data

The following tables summarize the available quantitative data for dinoprost (PGF2α) and related compounds in uterine and other relevant tissues. It is important to note that these values can vary depending on the specific experimental conditions, tissue type, and species.

Table 1: Receptor Binding Affinities (Ki)

CompoundReceptorTissue/Cell LineKi (nM)Reference
Travoprost acidFPHuman ciliary muscle35 ± 5[9]
Bimatoprost acidFPNot specified83[9]
Latanoprost acidFPNot specified98[9]
AL-8810FPMouse 3T3 cells200 ± 60[10]
AL-8810FPRat A7r5 cells400 ± 100[10]
AL-8810FPHuman cloned ciliary body1900 ± 300[10]

Table 2: Functional Potencies (EC50 / IC50)

CompoundAssayTissue/Cell LineEC50/IC50 (nM)Reference
PGF2α[Ca2+]i increaseHuman myometrial cells4[11]
Travoprost acidPhosphoinositide turnoverHuman ciliary muscle1.4[9]
Travoprost acidPhosphoinositide turnoverHuman trabecular meshwork3.6[9]
Bimatoprost acidPhosphoinositide turnoverHuman trabecular meshwork2.8-3.8[9]
Latanoprost acidPhosphoinositide turnoverHuman ciliary muscle32-124[9]
BAY-6672FP receptor antagonistHuman FP receptor11 (IC50)[12]

IV. Key Experimental Protocols

A. Myometrial Tissue Contractility Assay

This protocol details the measurement of isometric contractions of human myometrial tissue strips in an organ bath setup to determine the effects of this compound.

1. Tissue Preparation:

  • Obtain fresh human myometrial biopsies from consenting patients undergoing cesarean section.

  • Immediately place the tissue in cold Krebs-bicarbonate solution.

  • Carefully dissect longitudinal strips of myometrium (approximately 10 mm in length and 2 mm in width), removing connective and vascular tissue.

2. Organ Bath Setup:

  • Mount the myometrial strips in a multi-chamber organ bath system containing Krebs-bicarbonate solution maintained at 37°C and continuously bubbled with carbogen (B8564812) gas (95% O2, 5% CO2).

  • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Apply a passive tension of 2 grams to each strip and allow the tissue to equilibrate for at least 2 hours, during which spontaneous contractions should develop. Replace the Krebs solution every 15-20 minutes.

3. Induction of Contractions:

  • After equilibration, induce stable contractions by adding a submaximal concentration of this compound (e.g., 100 nM) to the organ bath.

  • Allow the contractions to stabilize for at least 30 minutes.

4. Data Acquisition and Analysis:

  • Record the isometric contractions using a data acquisition system.

  • Analyze the frequency, amplitude, and duration of contractions before and after the addition of this compound.

Contractility_Workflow Start Start: Obtain Myometrial Biopsy Prepare_Strips Prepare Myometrial Strips (10mm x 2mm) Start->Prepare_Strips Mount_in_Bath Mount in Organ Bath (37°C, Carbogen) Prepare_Strips->Mount_in_Bath Equilibrate Equilibrate (2 hours) under 2g tension Mount_in_Bath->Equilibrate Induce_Contractions Induce Contractions (e.g., 100 nM Dinoprost) Equilibrate->Induce_Contractions Record_Data Record Isometric Contractions Induce_Contractions->Record_Data Analyze_Data Analyze Frequency, Amplitude, and Duration Record_Data->Analyze_Data End End Analyze_Data->End

Fig 3. Experimental workflow for myometrial contractility assay.
B. Intracellular Calcium Mobilization Assay

This protocol describes the measurement of this compound-induced changes in intracellular calcium concentration ([Ca2+]i) in cultured human myometrial cells using a fluorescent calcium indicator.

1. Cell Culture and Seeding:

  • Culture primary human myometrial cells or a suitable myometrial cell line in appropriate growth medium.

  • Seed the cells into a 96-well black, clear-bottom microplate to achieve a confluent monolayer on the day of the assay.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, 2-5 µM) and Pluronic F-127 (0.02%) in a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS).

  • Wash the cells once with HBSS and then incubate with the dye-loading solution for 45-60 minutes at 37°C in the dark.

3. Cell Washing:

  • After incubation, gently wash the cells twice with HBSS to remove extracellular dye.

4. Fluorescence Measurement:

  • Place the plate in a fluorescence plate reader.

  • Record a baseline fluorescence reading.

  • Add varying concentrations of this compound to the wells.

  • Immediately begin recording the fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen dye (e.g., for Fura-2, excitation at 340 nm and 380 nm, emission at 510 nm).

5. Data Analysis:

  • Calculate the change in intracellular calcium, often represented as the ratio of fluorescence intensities at two different excitation wavelengths for ratiometric dyes.

  • Determine the peak fluorescence response and the area under the curve.

  • Generate a dose-response curve and calculate the EC50 value for this compound.

C. Western Blot for MAPK (ERK1/2) Phosphorylation

This protocol outlines the detection of this compound-induced phosphorylation of ERK1/2 in myometrial cells by Western blotting.

1. Cell Treatment and Lysis:

  • Culture myometrial cells to near confluence and then serum-starve for a defined period (e.g., 12-24 hours) to reduce basal signaling.

  • Treat the cells with this compound at various concentrations and for different time points.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

2. Protein Quantification:

  • Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

3. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2).

  • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

  • Quantify the band intensities using densitometry software and express the results as the ratio of p-ERK1/2 to total ERK1/2.

V. Conclusion

The mechanism of action of this compound in uterine tissue is a well-defined, multi-faceted process initiated by the activation of the FP receptor. The primary signaling cascade, involving Gq-protein, phospholipase C, and a subsequent rise in intracellular calcium, is the cornerstone of its potent uterotonic effects. Furthermore, the engagement of secondary signaling pathways, including the MAPK and NF-κB pathways, highlights the broader cellular impact of this compound, extending beyond simple muscle contraction to the regulation of uterine activation and inflammatory processes. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate pharmacology of this important therapeutic agent and to explore novel modulators of uterine contractility.

References

An In-depth Technical Guide to the Biochemical Pathway of Dinoprost Tromethamine-Induced Luteolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinoprost (B1670695) tromethamine, a synthetic analogue of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely utilized in veterinary and human medicine. Its primary function is to induce the regression of the corpus luteum (CL), a transient endocrine gland essential for the establishment and maintenance of early pregnancy. This process, known as luteolysis, involves a complex and tightly regulated biochemical cascade that culminates in the cessation of progesterone (B1679170) production (functional luteolysis) and programmed cell death of luteal cells (structural luteolysis). This technical guide provides a comprehensive overview of the molecular mechanisms underpinning dinoprost tromethamine-induced luteolysis, detailing the signaling pathways, presenting key quantitative data, and outlining experimental protocols for studying this critical physiological process.

The Core Biochemical Pathway of Luteolysis

The luteolytic action of this compound is initiated by its binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor predominantly expressed on the surface of large luteal cells. This ligand-receptor interaction triggers a cascade of intracellular signaling events that ultimately lead to the demise of the corpus luteum.

Receptor Binding and G-Protein Activation

Upon binding of this compound, the FP receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein, Gq/11. The activated α-subunit of Gq/11 dissociates and subsequently activates the enzyme phospholipase C (PLC).

The Phosphoinositide Cascade and Intracellular Calcium Mobilization

Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular free Ca2+ is a critical event in the luteolytic cascade.

  • DAG , along with the elevated intracellular Ca2+, activates protein kinase C (PKC), a serine/threonine kinase that phosphorylates a multitude of downstream target proteins, thereby modulating their activity.

Downstream Effects of Calcium and Protein Kinase C

The synergistic action of elevated intracellular Ca2+ and activated PKC orchestrates the two main arms of luteolysis:

  • Functional Luteolysis (Inhibition of Progesterone Synthesis):

    • Decreased Steroidogenic Acute Regulatory (StAR) Protein Activity: PKC and Ca2+-dependent pathways can inhibit the expression and/or activity of StAR protein, which is the rate-limiting step in steroidogenesis, responsible for transporting cholesterol into the mitochondria.

    • Reduced Activity of Steroidogenic Enzymes: The activity of key enzymes in the progesterone synthesis pathway, such as 3β-hydroxysteroid dehydrogenase (3β-HSD), can be downregulated.

    • Disruption of Luteinizing Hormone (LH) Receptor Signaling: PGF2α signaling can interfere with the signaling cascade of LH, the primary luteotropic hormone, further diminishing progesterone production.

  • Structural Luteolysis (Apoptosis):

    • Activation of Caspase Cascade: The increase in intracellular calcium and the activation of PKC can initiate the apoptotic cascade. This involves the activation of initiator caspases (e.g., caspase-8 and caspase-9) which in turn activate executioner caspases, most notably caspase-3.

    • Alteration of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is shifted towards apoptosis. An increased Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptotic pathway.

    • Endonuclease Activation: Activated caspases cleave various cellular substrates, including inhibitors of DNases, leading to the fragmentation of nuclear DNA, a hallmark of apoptosis.

    • Endoplasmic Reticulum (ER) Stress: PGF2α has been shown to induce ER stress in luteal cells, which can also trigger apoptosis through the unfolded protein response (UPR).[1]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating this compound-induced luteolysis.

Table 1: In Vivo Effects of this compound on Plasma Progesterone Concentrations in Cattle

Time Post-Treatment (25 mg Dinoprost)Progesterone Concentration (ng/mL)Reference(s)
0 hours (Baseline)4.0 - 8.0[1]
15 minutesTransient increase observed in some animals[1]
24 hoursSignificant decrease[1]
48 hours1.0 - 2.0
56 hours< 0.5 (complete luteolysis)[1]

Table 2: In Vitro Effects of PGF2α on Luteal Cells

ParameterTreatmentResultReference(s)
Progesterone Production100 ng/mL PGF2αInhibition of LH-stimulated production[2]
Apoptotic Rate1 µM PGF2α for 24hIncreased from ~5% to ~16%[3]
Bax/Bcl-2 Protein RatioPGF2α treatment (in vivo)Significant increase by 4 hours[4]
Intracellular Ca2+1 µM PGF2αRapid, transient increase

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biochemical pathway of this compound-induced luteolysis.

Isolation and Culture of Bovine Luteal Cells

This protocol describes the isolation of luteal cells from bovine ovaries for in vitro studies.

Materials:

  • Bovine ovaries with a visible corpus luteum

  • Hanks' Balanced Salt Solution (HBSS)

  • Collagenase (Type II)

  • DNase I

  • Fetal Bovine Serum (FBS)

  • DMEM/F-12 culture medium

  • Antibiotics (Penicillin/Streptomycin)

  • 70 µm cell strainer

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Aseptically dissect the corpus luteum from the ovary.

  • Mince the CL tissue into small pieces (approx. 1 mm³).

  • Wash the tissue fragments several times with sterile HBSS.

  • Digest the tissue with a solution of collagenase (e.g., 0.2%) and DNase I (e.g., 0.02%) in HBSS at 37°C for 30-60 minutes with gentle agitation.

  • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

  • Centrifuge the filtrate to pellet the cells.

  • Wash the cell pellet with culture medium containing 10% FBS to inactivate the collagenase.

  • Resuspend the cells in complete culture medium (DMEM/F-12 with 10% FBS and antibiotics).

  • Determine cell viability and number using a hemocytometer and trypan blue exclusion.

  • Plate the cells at the desired density in culture dishes or plates and incubate at 37°C in a humidified atmosphere with 5% CO2.

Progesterone Radioimmunoassay (RIA)

This protocol outlines the measurement of progesterone concentrations in plasma or culture media.

Materials:

  • Progesterone antibody

  • ¹²⁵I-labeled progesterone tracer

  • Progesterone standards

  • Sample (plasma or culture medium)

  • Assay buffer

  • Dextran-coated charcoal (for separation of free and bound hormone)

  • Gamma counter

Procedure:

  • Pipette standards, controls, and unknown samples into appropriately labeled assay tubes.

  • Add a known amount of progesterone antibody to each tube.

  • Add a known amount of ¹²⁵I-labeled progesterone tracer to each tube.

  • Vortex and incubate the tubes (e.g., overnight at 4°C) to allow for competitive binding.

  • Add cold dextran-coated charcoal to each tube to adsorb the unbound progesterone.

  • Incubate for a short period (e.g., 15 minutes at 4°C) and then centrifuge to pellet the charcoal.

  • Decant the supernatant (containing the antibody-bound progesterone) into counting tubes.

  • Measure the radioactivity in each tube using a gamma counter.

  • Construct a standard curve by plotting the percentage of bound tracer against the concentration of the progesterone standards.

  • Determine the progesterone concentration in the unknown samples by interpolating their percentage of bound tracer on the standard curve.

Western Blot for Bax and Bcl-2

This protocol is for the semi-quantitative analysis of pro- and anti-apoptotic protein expression.

Materials:

  • Luteal cells or tissue lysate

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Electrophoresis apparatus

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the luteal cells or tissue in lysis buffer and quantify the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-Bax or anti-Bcl-2) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.

  • Quantify the band intensities using densitometry software and calculate the Bax/Bcl-2 ratio.[4][5]

Caspase-3 Activity Assay

This colorimetric assay measures the activity of the executioner caspase-3.

Materials:

  • Luteal cell lysate

  • Assay buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Microplate reader

Procedure:

  • Prepare cell lysates from control and treated luteal cells.

  • Add an equal amount of protein from each lysate to the wells of a microplate.

  • Add the caspase-3 substrate (DEVD-pNA) to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.

Measurement of Intracellular Calcium

This protocol uses the fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration.

Materials:

  • Cultured luteal cells on coverslips

  • Fura-2 AM

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • Fluorescence microscopy system with dual-wavelength excitation

Procedure:

  • Load the cultured luteal cells with Fura-2 AM (e.g., 2-5 µM) in HBS containing a small amount of Pluronic F-127 for 30-60 minutes at 37°C.

  • Wash the cells with HBS to remove extracellular dye.

  • Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope.

  • Excite the cells alternately at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.

  • Establish a baseline fluorescence ratio (340/380 nm).

  • Perfuse the cells with a solution containing this compound and record the change in the fluorescence ratio over time.

  • An increase in the 340/380 nm ratio indicates an increase in intracellular calcium concentration.

Mandatory Visualizations

Signaling Pathways

Dinoprost_Luteolysis_Pathway Dinoprost Dinoprost Tromethamine FP_Receptor FP Receptor (Gq-coupled) Dinoprost->FP_Receptor PLC Phospholipase C (PLC) FP_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_increase ↑ [Ca2+]i ER->Ca2_increase Releases Ca2+ Ca2_increase->PKC Activates Functional_Luteolysis Functional Luteolysis Ca2_increase->Functional_Luteolysis Structural_Luteolysis Structural Luteolysis (Apoptosis) Ca2_increase->Structural_Luteolysis PKC->Functional_Luteolysis PKC->Structural_Luteolysis Progesterone_decrease ↓ Progesterone Synthesis Functional_Luteolysis->Progesterone_decrease Caspase_activation Caspase Activation Structural_Luteolysis->Caspase_activation Bax_Bcl2_ratio ↑ Bax/Bcl-2 Ratio Structural_Luteolysis->Bax_Bcl2_ratio

Caption: Signaling pathway of this compound-induced luteolysis.

Experimental Workflow

Experimental_Workflow start Start: In Vivo or In Vitro Model in_vivo In Vivo: Administer Dinoprost to Animal start->in_vivo in_vitro In Vitro: Treat Cultured Luteal Cells with Dinoprost start->in_vitro sample_collection Sample Collection (Blood Plasma / Luteal Cells) in_vivo->sample_collection in_vitro->sample_collection functional_analysis Functional Luteolysis Assessment sample_collection->functional_analysis structural_analysis Structural Luteolysis Assessment sample_collection->structural_analysis progesterone_assay Progesterone Assay (RIA) functional_analysis->progesterone_assay apoptosis_assays Apoptosis Assays structural_analysis->apoptosis_assays data_analysis Data Analysis and Interpretation progesterone_assay->data_analysis caspase_assay Caspase-3 Activity apoptosis_assays->caspase_assay western_blot Western Blot (Bax/Bcl-2) apoptosis_assays->western_blot flow_cytometry Flow Cytometry (Annexin V) apoptosis_assays->flow_cytometry caspase_assay->data_analysis western_blot->data_analysis flow_cytometry->data_analysis

Caption: General experimental workflow for studying luteolysis.

Conclusion

The biochemical pathway of this compound-induced luteolysis is a multifaceted process initiated by the binding of this PGF2α analogue to its receptor on luteal cells. The subsequent activation of the PLC signaling cascade, leading to increased intracellular calcium and PKC activation, orchestrates a decline in progesterone synthesis and the induction of apoptosis. Understanding these intricate molecular events is paramount for optimizing the clinical use of this compound in reproductive medicine and for the development of novel therapeutic strategies targeting the corpus luteum. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers dedicated to advancing our knowledge in this field.

References

An In-depth Technical Guide on Dinoprost Tromethamine Receptor Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoprost (B1670695) tromethamine, a synthetic analogue of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent agonist of the prostaglandin F receptor (FP receptor).[1][2][3][4][5] Its interaction with the FP receptor initiates a cascade of intracellular events, making it a critical molecule in various physiological and pharmacological processes. This technical guide provides a comprehensive overview of the receptor binding affinity of dinoprost tromethamine, details of experimental protocols for its characterization, and an exploration of the associated signaling pathways.

Core Concept: Receptor-Ligand Interaction

The biological activity of this compound is predicated on its binding to and activation of the FP receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The affinity of this binding is a key determinant of the compound's potency and efficacy. Quantitative analysis of this interaction is crucial for understanding its pharmacological profile and for the development of new therapeutic agents.

Quantitative Data on Receptor Binding Affinity

While this compound is widely recognized as a potent FP receptor agonist, comprehensive public data quantifying its binding affinity (Ki) across a full panel of prostanoid receptors can be challenging to consolidate from individual studies. The following table summarizes the known receptor binding profile.

Receptor SubtypeLigandKi (nM)Species
FP Dinoprost Potent Agonist (Specific Ki value not cited)-
EP1Dinoprost--
EP2Dinoprost--
EP3Dinoprost--
EP4Dinoprost--
DPDinoprost--
IPDinoprost--
TPDinoprost--

Signaling Pathways of the FP Receptor

Activation of the FP receptor by an agonist like this compound primarily initiates a signaling cascade through the Gq alpha subunit of its associated heterotrimeric G protein.[6] This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

FP_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Dinoprost Dinoprost Tromethamine FP_Receptor FP Receptor Dinoprost->FP_Receptor G_Protein Gq Protein FP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca2+ Release ER->Ca2_release Ca2_release->PKC co-activates Cellular_Response Cellular Response PKC->Cellular_Response phosphorylates targets leading to

FP Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay for FP Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the FP receptor. The assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand (e.g., [³H]-Prostaglandin F2α) from the receptor.

Materials:

  • Receptor Source: Membrane preparations from cells stably expressing the human FP receptor (e.g., HEK293 or CHO cells) or from tissues known to express the receptor (e.g., bovine corpus luteum).[6]

  • Radioligand: [³H]-Prostaglandin F2α.

  • Unlabeled Ligand: Prostaglandin F2α (for determining non-specific binding).

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Wash Buffer: Cold assay buffer.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissues in a suitable buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with assay buffer and resuspend.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).[6]

  • Binding Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add membrane preparation, [³H]-PGF2α, and assay buffer.

    • Non-specific Binding Wells: Add membrane preparation, [³H]-PGF2α, and a high concentration of unlabeled PGF2α (e.g., 10 µM).[6]

    • Competition Binding Wells: Add membrane preparation, [³H]-PGF2α, and serial dilutions of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (with FP Receptors) Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([³H]-PGF2α) Radioligand_Prep->Incubation Test_Compound_Prep Test Compound Dilutions (this compound) Test_Compound_Prep->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Washing Washing of Filters Filtration->Washing Scintillation_Counting Scintillation Counting (Quantification of Radioactivity) Washing->Scintillation_Counting Data_Analysis Data Analysis (IC50 and Ki Determination) Scintillation_Counting->Data_Analysis

Radioligand Binding Assay Workflow
Phospholipase C (PLC) Functional Assay

This assay measures the functional potency of this compound by quantifying the production of inositol phosphates, a downstream product of PLC activation, in response to FP receptor stimulation.

Materials:

  • Cells stably expressing the human FP receptor.

  • Cell culture medium.

  • [³H]-myo-inositol.

  • Stimulation buffer (e.g., HBSS with 10 mM LiCl).

  • This compound.

  • Lysis buffer (e.g., ice-cold 0.1 M HCl).

  • Anion exchange chromatography columns.

  • Elution buffers.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Cell Culture and Labeling:

    • Culture cells expressing the FP receptor to near confluency.

    • Label the cells by incubating them overnight with medium containing [³H]-myo-inositol. This incorporates the radiolabel into the cellular phosphoinositide pool.

  • Assay Initiation:

    • Wash the cells with pre-warmed stimulation buffer.

    • Pre-incubate the cells with stimulation buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

  • Stimulation:

    • Add varying concentrations of this compound to the cells and incubate for a specific time (e.g., 30-60 minutes) at 37°C.

  • Termination and Lysis:

    • Terminate the stimulation by aspirating the buffer and adding ice-cold lysis buffer.

    • Incubate on ice to ensure complete cell lysis.

  • Separation of Inositol Phosphates:

    • Neutralize the cell lysates.

    • Apply the lysates to anion exchange chromatography columns.

    • Wash the columns to remove free [³H]-myo-inositol.

    • Elute the total inositol phosphates with an appropriate elution buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).

  • Quantification:

    • Collect the eluates in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [³H]-inositol phosphates produced against the logarithm of the this compound concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

PLC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture (with FP Receptors) Radiolabeling Radiolabeling with [³H]-myo-inositol Cell_Culture->Radiolabeling Stimulation Stimulation with This compound Radiolabeling->Stimulation Lysis Cell Lysis Stimulation->Lysis IP_Separation Inositol Phosphate Separation (Chromatography) Lysis->IP_Separation Quantification Quantification (Scintillation Counting) IP_Separation->Quantification Data_Analysis Data Analysis (EC50 Determination) Quantification->Data_Analysis

Phospholipase C (PLC) Assay Workflow

Conclusion

This technical guide has provided a detailed overview of the receptor binding affinity studies of this compound. While specific quantitative binding data across a wide range of prostanoid receptors remains an area for further public disclosure, the established protocols for radioligand binding and functional assays provide a robust framework for the characterization of this and other FP receptor agonists. A thorough understanding of the binding kinetics, receptor selectivity, and downstream signaling pathways is paramount for the continued development and optimization of therapeutic agents targeting the prostaglandin F receptor system.

References

Exploring the Potential Antibacterial Properties of Dinoprost Tromethamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dinoprost (B1670695) tromethamine, a synthetic analogue of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a well-established therapeutic agent primarily utilized in reproductive medicine.[1][2] Its principal mechanism of action involves binding to the prostaglandin F2α receptor, leading to myometrial contractions, cervical relaxation, and luteolysis.[1][3] While its applications in inducing labor, managing postpartum hemorrhage, and synchronizing estrus cycles in veterinary medicine are well-documented, its potential as a direct antibacterial agent remains largely unexplored.[1][2] This technical guide outlines a comprehensive framework for investigating the putative antibacterial properties of dinoprost tromethamine, providing researchers, scientists, and drug development professionals with detailed experimental protocols and a rationale for such an exploration. Although this compound is used to treat uterine infections in animals, this is generally attributed to its ability to induce uterine contractions and expel pathogenic material rather than direct antimicrobial activity.[1]

Known Mechanism of Action of this compound

This compound exerts its physiological effects by mimicking the action of endogenous PGF2α. It binds to the prostaglandin F (FP) receptor, a G-protein coupled receptor.[4] This binding event initiates a signaling cascade that results in various cellular responses, including smooth muscle contraction.

Dinoprost_Tromethamine This compound (PGF2α Analogue) FP_Receptor Prostaglandin F Receptor (FP Receptor) Dinoprost_Tromethamine->FP_Receptor Binds to G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺ Release ER->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction Leads to PKC->Contraction Contributes to

Caption: Known signaling pathway of this compound.
Proposed Investigation of Antibacterial Properties

To systematically evaluate the potential antibacterial activity of this compound, a series of established in vitro assays are proposed. These experiments are designed to determine if the compound exhibits direct effects on bacterial growth, viability, and biofilm formation.

Experimental Workflow for Antibacterial Screening

The following workflow outlines the sequential steps for a comprehensive preliminary assessment of antibacterial properties.

cluster_prep Preparation cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_mechanism Mechanism of Action Studies Dinoprost This compound Stock Solution Disk_Diffusion Disk Diffusion Assay Dinoprost->Disk_Diffusion Bacteria Bacterial Strains (Gram-positive & Gram-negative) Bacteria->Disk_Diffusion MIC Minimum Inhibitory Concentration (MIC) Assay Disk_Diffusion->MIC If activity observed MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Biofilm Biofilm Inhibition/Disruption Assay MIC->Biofilm Membrane Membrane Permeability Assay MBC->Membrane

Caption: Proposed experimental workflow for antibacterial assessment.

Detailed Experimental Protocols

Disk Diffusion Assay (Kirby-Bauer Test)

This initial screening method provides a qualitative assessment of antibacterial activity.

Methodology:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture of the test organism.

  • Plate Inoculation: Evenly swab the surface of a Mueller-Hinton agar (B569324) plate with the prepared bacterial suspension.

  • Disk Application: Aseptically place sterile filter paper disks (6 mm diameter) onto the agar surface.

  • Compound Application: Pipette a known concentration of this compound solution onto a disk. A solvent control (e.g., sterile water or DMSO, depending on the compound's solubility) and a positive control (a known antibiotic) should also be applied to separate disks.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disk.

Minimum Inhibitory Concentration (MIC) Assay

This quantitative assay determines the lowest concentration of a substance that prevents visible growth of a bacterium.

Methodology:

  • Preparation of Reagents: Prepare a 2x concentrated Mueller-Hinton broth and a series of two-fold dilutions of this compound in a 96-well microtiter plate.

  • Bacterial Inoculum: Prepare a bacterial suspension and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Methodology:

  • Subculturing: Following the MIC assay, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth.

  • Plating: Spread the aliquot onto a fresh Mueller-Hinton agar plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

Data Presentation: Hypothetical Results

Should this compound exhibit antibacterial properties, the data could be summarized as follows for clear comparison.

Table 1: Hypothetical Disk Diffusion Assay Results

Bacterial StrainThis compound (Zone of Inhibition in mm)Positive Control (e.g., Gentamicin)Negative Control (Solvent)
Staphylococcus aureus (ATCC 25923)12250
Escherichia coli (ATCC 25922)0220
Pseudomonas aeruginosa (ATCC 27853)0180
Enterococcus faecalis (ATCC 29212)10200

Table 2: Hypothetical MIC and MBC Values

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus (ATCC 25923)128256
Escherichia coli (ATCC 25922)>512>512
Pseudomonas aeruginosa (ATCC 27853)>512>512
Enterococcus faecalis (ATCC 29212)256512

While there is currently no direct evidence to support the antibacterial properties of this compound, the proposed investigational framework provides a robust starting point for such an inquiry. The detailed protocols for primary screening and quantitative analysis will allow for a thorough evaluation. Should any antibacterial activity be detected, further studies into the mechanism of action, such as effects on bacterial cell membranes or metabolic pathways, would be warranted. This exploration could potentially unveil novel therapeutic applications for this well-established drug, contributing to the ongoing search for new antimicrobial agents.

References

The Stereoselective Synthesis of Dinoprost Tromethamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinoprost (B1670695) tromethamine, the tromethamine salt of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a crucial therapeutic agent in both human and veterinary medicine, primarily utilized for the induction of labor and termination of pregnancy. Its complex molecular architecture, featuring multiple stereocenters and specific olefin geometries, presents a significant challenge for chemical synthesis. This technical guide provides an in-depth exploration of the stereoselective synthesis of dinoprost tromethamine, with a particular focus on the seminal Corey lactone-based approach. Detailed experimental methodologies for key transformations, quantitative data on reaction yields and stereoselectivity, and diagrams of the synthetic workflow and relevant signaling pathways are presented to offer a comprehensive resource for researchers in the field.

Introduction

Dinoprost, or prostaglandin F2α, is a member of the eicosanoid family of lipid molecules derived from arachidonic acid.[1] Its biological activity is intrinsically linked to its precise stereochemistry, including five stereocenters and two double bonds with specific (Z and E) configurations.[2] The development of a total synthesis that controls these stereochemical features has been a landmark achievement in organic chemistry, enabling the large-scale production of dinoprost and its analogs for therapeutic use.[3] This guide focuses on the most established and widely utilized synthetic strategy, which proceeds through the pivotal intermediate known as the Corey lactone.[4][5]

The Corey Lactone Approach: A Strategic Overview

The Corey synthesis is a convergent strategy, meaning the cyclopentane (B165970) core and the two side chains (the α-chain and the ω-chain) are constructed separately and then coupled.[6] The Corey lactone is a key bicyclic intermediate that contains the correctly configured stereocenters of the cyclopentane ring of PGF2α.[7][8] The general synthetic workflow is outlined below.

G Start Commercially Available Starting Materials Corey_Lactone (-)-Corey Lactone Synthesis (Stereochemical Foundation) Start->Corey_Lactone Oxidation Oxidation to Aldehyde Corey_Lactone->Oxidation HWE Horner-Wadsworth-Emmons Olefination (Omega Chain Installation) Oxidation->HWE Reduction Stereoselective Ketone Reduction (C15-S Configuration) HWE->Reduction Deprotection Hydroxyl Deprotection Reduction->Deprotection Lactone_Reduction Lactone Reduction to Lactol Deprotection->Lactone_Reduction Wittig Wittig Reaction (Alpha Chain Installation) Lactone_Reduction->Wittig Ester_Hydrolysis Ester Hydrolysis Wittig->Ester_Hydrolysis Salt_Formation Salt Formation with Tromethamine Ester_Hydrolysis->Salt_Formation End This compound Salt_Formation->End

Figure 1: General synthetic workflow for this compound via the Corey lactone.

Key Experimental Protocols and Stereochemical Control

This section details the methodologies for the critical steps in the synthesis of this compound, emphasizing the techniques used to achieve the desired stereochemistry.

Synthesis of the (-)-Corey Lactone Diol

The enantiomerically pure (-)-Corey lactone diol is the cornerstone of this synthetic route. While numerous methods exist for its preparation, a common industrial approach involves the resolution of a racemic intermediate.[9] A highly efficient one-pot enantioselective preparation has also been developed, achieving a 50% overall yield in just 152 minutes on a gram scale.[7][8] This modern approach often utilizes organocatalysis, for instance, a diphenylprolinol silyl (B83357) ether-mediated domino Michael/Michael reaction to construct the cyclopentanone (B42830) core with high enantioselectivity (>99% ee).[8]

Oxidation of the Corey Lactone Alcohol to the Aldehyde

The primary alcohol of the Corey lactone is selectively oxidized to the corresponding aldehyde, which is the electrophile for the attachment of the ω-chain.

  • Protocol: To a solution of (-)-Corey lactone diol (1 equivalent) in dichloromethane, an oxidant such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol (oxalyl chloride, DMSO, triethylamine) is employed at low temperatures (-78 °C to room temperature). The reaction is monitored by TLC until completion.

  • Stereochemical Consideration: This step does not affect the existing stereocenters.

Attachment of the Omega (ω) Chain via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a reliable method for the formation of the C13-C14 trans-double bond of the ω-chain.[10][11] This reaction generally provides excellent E-selectivity.[12]

  • Protocol: The phosphonate (B1237965) reagent, dimethyl (2-oxoheptyl)phosphonate, is deprotonated with a strong base like sodium hydride in a solvent such as 1,2-dimethoxyethane (B42094) (DME) at 0 °C.[13] The resulting phosphonate carbanion is then reacted with the aldehyde from the previous step.

  • Stereochemical Control: The HWE reaction inherently favors the formation of the (E)-alkene, which is the desired stereoisomer for dinoprost.[10]

Reaction Step Reagents and Conditions Yield Stereoselectivity Reference
HWE OlefinationDimethyl (2-oxoheptyl)phosphonate, NaH, DME~65-85%Predominantly E-isomer[13]
Stereoselective Reduction of the C15 Ketone

The reduction of the C15 ketone to the corresponding (S)-alcohol is one of the most critical stereocontrolling steps in the entire synthesis. The Corey-Bakshi-Shibata (CBS) reduction is a prominent method for achieving this transformation with high enantioselectivity.[3][14][15] Another approach involves the use of bulky reducing agents, where the stereoselectivity is directed by a bulky protecting group on a nearby hydroxyl.[6]

  • Protocol (CBS Reduction): The enone intermediate is treated with a borane (B79455) source (e.g., BH3·THF) in the presence of a catalytic amount of the (S)-CBS catalyst (an oxazaborolidine) in an anhydrous solvent like THF at low temperature.[14]

  • Stereochemical Control: The chiral CBS catalyst coordinates with both the borane and the ketone, creating a rigid, six-membered transition state that directs the hydride delivery to one face of the carbonyl, resulting in the desired (S)-alcohol with high enantiomeric excess.[15]

Reaction Step Reagents and Conditions Yield Stereoselectivity (S:R ratio) Reference
C15 Ketone Reduction(S)-CBS catalyst, BH3·THFHigh>9:1[3][14]
Attachment of the Alpha (α) Chain via Wittig Reaction

After deprotection of the hydroxyl groups and reduction of the lactone to a lactol, the α-chain is introduced via a Wittig reaction.[16] This reaction forms the C5-C6 cis-double bond.

  • Protocol: The Wittig reagent (a phosphonium (B103445) ylide) is prepared by treating (4-carboxybutyl)triphenylphosphonium bromide with a strong base such as potassium tert-butoxide or n-butyllithium in an appropriate solvent. This ylide is then reacted with the lactol intermediate.[17][18]

  • Stereochemical Control: The use of "salt-free" ylides or specific reaction conditions can favor the formation of the (Z)-alkene, which is the desired geometry for the α-chain of dinoprost.[18]

Reaction Step Reagents and Conditions Yield Stereoselectivity (Z:E ratio) Reference
Wittig Olefination(4-carboxybutyl)triphenylphosphonium bromide, K-tert-butoxide, THFModerate to HighPredominantly Z-isomer[18]
Final Deprotection and Salt Formation

Any remaining protecting groups are removed, typically under acidic or basic conditions, to yield dinoprost (PGF2α). The final step involves the formation of the tromethamine salt to improve the stability and solubility of the drug substance.[9]

  • Protocol: Dinoprost free acid is dissolved in a suitable solvent like acetonitrile. A solution of tromethamine (tris(hydroxymethyl)aminomethane) in water is then added. The this compound salt crystallizes from the solution upon cooling and stirring.[19] The resulting crystals are collected by filtration and dried.[19]

Reaction Step Reagents and Conditions Yield Reference
Salt FormationTromethamine, acetonitrile, water~89%[9]

Signaling Pathway of Dinoprost

Dinoprost exerts its biological effects by acting as an agonist for the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[5][20] The activation of this receptor initiates a signaling cascade that leads to various physiological responses, most notably the contraction of smooth muscle cells in the uterus.[20]

G Dinoprost Dinoprost (PGF2α) FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Binds to G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC_activation PKC Activation DAG->PKC_activation Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to PKC_activation->Contraction Contributes to

Figure 2: Simplified signaling pathway of dinoprost (PGF2α).

Binding of dinoprost to the FP receptor activates the Gq alpha subunit of the associated G-protein.[20] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺ levels, along with the activation of protein kinase C (PKC) by DAG, lead to the contraction of uterine smooth muscle.[4][20]

Conclusion

The stereoselective synthesis of this compound is a testament to the power of modern organic chemistry. The Corey lactone approach provides a robust and efficient pathway to this complex molecule, with key stereochemical challenges being addressed through powerful reactions such as the Horner-Wadsworth-Emmons olefination and the Corey-Bakshi-Shibata reduction. A thorough understanding of these synthetic methodologies and the underlying stereochemical principles is essential for researchers and professionals involved in the development and manufacturing of prostaglandin-based pharmaceuticals. Future innovations in catalysis and process chemistry will likely lead to even more efficient and sustainable syntheses of this important therapeutic agent.

References

A Technical Guide to the Cellular Response of Endometrial Cells to Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinoprost (B1670695) tromethamine, a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), is a critical bioactive lipid that modulates a wide array of physiological and pathological processes within the human endometrium.[1][2][3] Its actions are mediated primarily through the G-protein coupled prostaglandin F receptor (FP receptor), initiating a cascade of intracellular signaling events that influence cell proliferation, gene expression, and vascular function.[1][2][4] This technical guide provides an in-depth examination of the molecular mechanisms underpinning the endometrial cell response to dinoprost tromethamine. It details the core signaling pathways, presents quantitative data from key experimental findings, outlines protocols for relevant assays, and provides visual representations of these complex processes to support advanced research and therapeutic development.

Core Signaling Pathways

Upon binding to its cognate FP receptor, this compound predominantly activates the Gq alpha subunit of the heterotrimeric G-protein.[2] This initiates a canonical signaling cascade involving Phospholipase C (PLC), leading to the generation of second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[2]

Furthermore, signaling downstream of the FP receptor can lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK1/2), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][3][5] This activation is dependent on PLC.[1][3] In some contexts, particularly in endometrial adenocarcinoma cells, PGF2α signaling involves the transactivation of the Epidermal Growth Factor Receptor (EGFR), which then engages the Ras-MEK-ERK cascade.[5][6]

Dinoprost_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Dinoprost This compound (PGF2α) FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates EGFR EGFR FP_Receptor->EGFR Transactivates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves ERK p-ERK1/2 PLC->ERK Leads to (PLC-dependent) Ras Ras EGFR->Ras Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Proliferation ↑ Cell Proliferation Ca_release->Proliferation PKC->Proliferation MEK MEK Ras->MEK Activates MEK->ERK Phosphorylates Gene_Expression ↑ Gene Expression (e.g., VEGF) ERK->Gene_Expression ERK->Proliferation

Caption: Canonical and EGFR transactivation signaling pathways activated by this compound.

Quantitative Analysis of Cellular Responses

The following tables summarize key quantitative data on the effects of this compound (PGF2α) on endometrial cells, primarily derived from studies using the Ishikawa human endometrial adenocarcinoma cell line and primary endometrial tissue.

Table 1: Receptor Signaling and Second Messenger Mobilization

Parameter Cell/Tissue Type PGF2α Concentration Observed Effect Citation(s)
Inositol Phosphate Release Human Endometrial Tissue 1-100 nM Concentration-dependent increase [1],[2],[3]
Inositol Phosphate Release Human Endometrial Tissue 10 nM Maximal 2.7 ± 0.8-fold increase vs. control ,

| ERK1/2 Phosphorylation | Ishikawa Cells | 100 nM | Peak activation observed at 10 minutes |[1],[3],[5] |

Table 2: Effects on Gene Expression and Cell Proliferation

Parameter Cell/Tissue Type PGF2α Concentration Duration Observed Effect Citation(s)
Cell Proliferation Ishikawa Cells 1-100 nM 24 hours Significant concentration-dependent increase [1],[3]
VEGF mRNA Expression Adenocarcinoma Tissue 100 nM Not specified Upregulation of VEGF mRNA [4],[5]

| ISG15 mRNA Expression | Ovine Endometrium | Intrauterine infusion | Not specified | Increased abundance of ISG15 mRNA |[7] |

Detailed Experimental Protocols

This section provides standardized protocols for key experiments used to characterize the cellular response to this compound.

Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM

This protocol describes a common method for measuring changes in intracellular calcium concentration using the ratiometric fluorescent dye Fura-2.[8][9][10]

Calcium_Measurement_Workflow start Start: Endometrial cells cultured on coverslips wash1 Wash with HEPES-buffered saline start->wash1 load Load with Fura-2 AM (e.g., 2-5 µM for 30-45 min at 37°C) wash1->load wash2 Wash to remove extracellular dye load->wash2 deesterify Incubate (20-30 min) to allow for dye de-esterification wash2->deesterify mount Mount coverslip on microscope stage deesterify->mount baseline Record baseline fluorescence ratio (340/380 nm excitation) mount->baseline stimulate Stimulate with This compound (e.g., 100 nM) baseline->stimulate record Record fluorescence changes over time stimulate->record end End: Data Analysis (Ratio vs. Time) record->end

Caption: Experimental workflow for measuring intracellular calcium mobilization.

Methodology:

  • Cell Preparation: Culture endometrial cells (e.g., Ishikawa cell line or primary cells) on glass coverslips until they reach 70-80% confluency.

  • Dye Loading: Wash the cells once with a HEPES-buffered saline solution. Incubate the cells in the same buffer containing 2-5 µM Fura-2 AM for 30-45 minutes at 37°C in the dark.

  • De-esterification: Wash the cells twice to remove extracellular Fura-2 AM. Incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.[11]

  • Measurement: Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Data Acquisition: Excite the cells alternately at 340 nm and 380 nm, and collect the emission at ~510 nm.[10] Record a stable baseline reading for 1-2 minutes.

  • Stimulation: Add this compound to the chamber at the desired final concentration (e.g., 100 nM) and continue recording the fluorescence ratio.

  • Analysis: The ratio of fluorescence intensity (F340/F380) is proportional to the intracellular calcium concentration. Plot this ratio over time to visualize the calcium transient.

Western Blotting for Phospho-ERK1/2 (p-ERK) Detection

This protocol details the steps to measure the activation of the ERK1/2 signaling pathway via detection of its phosphorylated form.[12][13]

Western_Blot_Workflow start Start: Serum-starve endometrial cells (e.g., 12-24h) treat Treat with Dinoprost Tromethamine (e.g., 100 nM) for various times (0-30 min) start->treat lyse Lyse cells on ice in RIPA buffer with phosphatase inhibitors treat->lyse quantify Determine protein concentration (e.g., BCA assay) lyse->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane (e.g., 5% BSA in TBST for 1 hour) transfer->block probe_pERK Incubate with primary Ab: anti-phospho-ERK1/2 (overnight at 4°C) block->probe_pERK probe_secondary Incubate with HRP- conjugated secondary Ab (1 hour at RT) probe_pERK->probe_secondary detect Detect with ECL substrate and image probe_secondary->detect strip_reprobe Strip and re-probe membrane with anti-total-ERK1/2 Ab detect->strip_reprobe end End: Quantify band intensity (p-ERK / Total ERK) strip_reprobe->end

Caption: Workflow for Western blot analysis of ERK1/2 phosphorylation.

Methodology:

  • Cell Culture and Treatment: Plate endometrial cells and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.[13]

  • Stimulation: Treat the cells with this compound (e.g., 100 nM) for various time points (e.g., 0, 5, 10, 15, 30 minutes).

  • Lysis: Immediately after treatment, place plates on ice, aspirate the medium, and lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[12]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli buffer and separate by SDS-PAGE (e.g., 10% acrylamide (B121943) gel). Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., diluted 1:1000 in 5% BSA) overnight at 4°C.[14]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., diluted 1:5000 in 5% BSA) for 1 hour at room temperature.[12]

  • Detection and Analysis: Wash the membrane again and detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.[12] To normalize the data, the membrane can be stripped and re-probed with an antibody for total ERK1/2.[13][14]

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

This protocol is for quantifying changes in the expression of target genes (e.g., VEGF) in response to this compound.[15][16][17]

qPCR_Workflow start Start: Culture and treat endometrial cells with This compound extract_rna Total RNA Extraction (e.g., TRIzol or kit-based) start->extract_rna assess_rna Assess RNA quality and quantity (e.g., NanoDrop, Bioanalyzer) extract_rna->assess_rna cdna_synthesis Reverse Transcription: Convert RNA to cDNA (e.g., using oligo(dT) primers) assess_rna->cdna_synthesis prepare_qpcr Prepare qPCR reaction mix: - cDNA template - SYBR Green Master Mix - Gene-specific primers cdna_synthesis->prepare_qpcr run_qpcr Perform qPCR (e.g., 40 cycles of denaturation, annealing, extension) prepare_qpcr->run_qpcr melt_curve Perform melt curve analysis to verify product specificity run_qpcr->melt_curve end End: Data Analysis (e.g., ΔΔCt method using a housekeeping gene) melt_curve->end

Caption: Workflow for quantitative real-time PCR (RT-qPCR) gene expression analysis.

Methodology:

  • Cell Treatment and RNA Extraction: Treat endometrial cells with this compound or vehicle control for the desired duration. Extract total RNA using a reagent like TRIzol or a column-based kit, including a DNase treatment step to remove genomic DNA.[15]

  • RNA Quality and Quantity: Assess the purity and concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Check RNA integrity via gel electrophoresis.

  • Reverse Transcription (cDNA Synthesis): Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.[15][17]

  • qPCR Reaction: Prepare the qPCR reaction mix containing: cDNA template, SYBR Green Master Mix, and forward and reverse primers for the target gene (e.g., VEGF) and a stable housekeeping gene (e.g., GAPDH, RPLP0).[18][19]

  • Thermocycling: Perform the qPCR in a real-time PCR machine. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[17][18]

  • Data Analysis: After the run, perform a melt curve analysis to ensure the specificity of the amplified product.[15] Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the target gene expression to the housekeeping gene.[16][17]

Conclusion

This compound exerts potent and multifaceted effects on endometrial cells, driven by the activation of the FP receptor and subsequent engagement of the PLC/Ca2+ and MAPK/ERK signaling pathways. These events culminate in significant functional outcomes, including the modulation of gene expression and the promotion of cell proliferation. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for researchers investigating the intricate roles of prostaglandins (B1171923) in endometrial biology and pathology, and for professionals developing novel therapeutics targeting these pathways.

References

An In-depth Technical Guide on Dinoprost Tromethamine and the Prostaglandin Synthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Dinoprost (B1670695) tromethamine is a synthetic tromethamine salt of the naturally occurring prostaglandin (B15479496) F2α (PGF2α).[1][2][3] It does not directly affect the prostaglandin synthesis pathway (i.e., it does not inhibit or induce the enzymes responsible for prostaglandin production). Instead, it functions as a potent agonist for the prostaglandin F (FP) receptor, mimicking the actions of endogenous PGF2α.[1][4][5][6] This guide will elucidate the natural PGF2α synthesis pathway, detail the mechanism of action of dinoprost tromethamine as an FP receptor agonist, present available quantitative data on its activity, describe relevant experimental protocols, and provide visualizations of these processes for researchers, scientists, and drug development professionals.

The Prostaglandin F2α Synthesis Pathway

Prostaglandin F2α is a lipid compound derived from arachidonic acid, a polyunsaturated fatty acid typically esterified in cell membrane phospholipids (B1166683).[7] The synthesis is a multi-step enzymatic cascade initiated in response to various physiological stimuli.

Step 1: Arachidonic Acid Release Upon stimulation, the enzyme phospholipase A₂ (PLA₂) hydrolyzes membrane phospholipids to release arachidonic acid into the cytoplasm.[7]

Step 2: Cyclooxygenase (COX) Activity Arachidonic acid is then acted upon by prostaglandin H synthase, also known as cyclooxygenase (COX). This enzyme has two distinct activities: a cyclooxygenase activity that converts arachidonic acid into the unstable intermediate Prostaglandin G₂ (PGG₂), and a peroxidase activity that reduces PGG₂ to Prostaglandin H₂ (PGH₂).[7] There are two main isoforms of this enzyme, COX-1 and COX-2.

Step 3: PGF2α Synthesis PGH₂ is a critical branch point and can be converted into various prostaglandins. The synthesis of PGF2α from PGH₂ can occur via at least two distinct pathways:[8][9]

  • Direct Reduction: PGH₂ can be directly reduced to PGF2α by an aldose reductase, such as PGF synthase.[7]

  • Conversion from PGE2: PGH₂ is first isomerized to Prostaglandin E₂ (PGE₂) by PGE synthase. Subsequently, PGE₂ can be converted to PGF2α by enzymes like aldo-keto reductase 1C1 (AKR1C1) and 1C2 (AKR1C2).[8][9]

The following diagram illustrates the natural synthesis pathway of PGF2α.

Prostaglandin_Synthesis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ PGG2 Prostaglandin G₂ (PGG₂) Arachidonic_Acid->PGG2 COX-1 / COX-2 (Cyclooxygenase) PGH2 Prostaglandin H₂ (PGH₂) PGG2->PGH2 COX-1 / COX-2 (Peroxidase) PGE2 Prostaglandin E₂ (PGE₂) PGH2->PGE2 PGE Synthase PGF2a Prostaglandin F₂α (PGF₂α) PGH2->PGF2a PGF Synthase (e.g., Aldose Reductase) PGE2->PGF2a AKR1C1/1C2

Caption: Natural Prostaglandin F2α Synthesis Pathway.

Mechanism of Action of this compound

This compound is a synthetic analog of PGF2α.[1][2] Its primary mechanism of action is to bind to and activate the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][7] By acting as an agonist, dinoprost bypasses the entire synthesis pathway and directly mimics the physiological effects of endogenous PGF2α.

Upon binding to the FP receptor on the surface of target cells (e.g., uterine smooth muscle), dinoprost initiates a downstream signaling cascade:[1]

  • Gq Protein Activation: The activated FP receptor couples to the Gq class of G-proteins.

  • Phospholipase C (PLC) Activation: The Gq protein activates phospholipase C.

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization: IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

  • Physiological Response: The resulting increase in intracellular calcium concentration in smooth muscle cells leads to contraction.[1]

This mechanism is central to its therapeutic uses, which include the induction of labor, termination of pregnancy, and control of postpartum hemorrhage by stimulating uterine contractions.[1][3]

The diagram below shows how this compound acts on the target cell.

Dinoprost_MoA cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dinoprost This compound (PGF₂α Analog) FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Binds & Activates Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to Receptor on ER Calcium ↑ Intracellular Ca²⁺ ER->Calcium Releases Ca²⁺ Response Physiological Response (e.g., Muscle Contraction) Calcium->Response

Caption: Mechanism of Action of this compound.

Quantitative Pharmacological Data

The activity of this compound is characterized by its binding affinity and functional potency at the FP receptor. While comprehensive data from a single source is limited, values are often determined through receptor binding assays and functional cell-based assays.

ParameterDescriptionTypical Value RangeReceptorReference Compound
Ki (nM) Inhibitory constant; a measure of binding affinity. Lower Ki indicates higher affinity.0.4 - 10 nMProstanoid FP ReceptorPGF2α
EC50 (nM) Half maximal effective concentration; measures the concentration of agonist that provokes a response halfway between the baseline and maximum response.0.5 - 50 nMProstanoid FP ReceptorPGF2α
IC50 (nM) Half maximal inhibitory concentration; measures the concentration of an antagonist that inhibits a response by 50%.11 nM (for antagonists)Prostanoid FP ReceptorBAY-6672 (Antagonist)

Note: Specific values can vary significantly depending on the cell type, assay conditions, and species. The values presented are illustrative based on typical findings for potent FP receptor agonists like PGF2α and its analogs.[10] For example, the active metabolite of Tafluprost, another FP agonist, shows a Ki of 0.4 nM and an EC50 of 0.53 nM for the human FP receptor.[10]

Experimental Protocols

Assessing the effect of compounds like this compound involves specific in-vitro assays. Below are generalized methodologies for two common experimental approaches.

4.1 Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound (dinoprost) by measuring its ability to compete with a radiolabeled ligand for binding to the FP receptor.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line or tissue known to express the FP receptor (e.g., HEK293 cells transfected with the FP receptor, bovine corpus luteum).[11]

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled FP receptor agonist (e.g., [³H]-PGF2α) and varying concentrations of the unlabeled test compound (dinoprost).

  • Equilibration: Allow the mixture to incubate at a specific temperature (e.g., room temperature) for a set time (e.g., 60-120 minutes) to reach binding equilibrium.

  • Separation: Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter. The membranes and bound ligand are retained on the filter, while the free ligand passes through.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.

4.2 Calcium Mobilization Functional Assay

This protocol measures the functional potency (EC₅₀) of an agonist by quantifying the increase in intracellular calcium following receptor activation.

Methodology:

  • Cell Culture: Plate cells expressing the FP receptor (e.g., A7r5 rat aortic smooth muscle cells) in a multi-well plate and grow to confluence.[11]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) which increases in fluorescence intensity upon binding to free Ca²⁺.

  • Compound Addition: Add varying concentrations of the agonist (dinoprost) to the wells.

  • Signal Detection: Measure the fluorescence intensity over time using a fluorescence plate reader or a fluorometric imaging system. The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration. The EC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

The following diagram outlines the workflow for a typical cell-based functional assay.

Experimental_Workflow cluster_prep Assay Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Plate FP Receptor- Expressing Cells B 2. Culture Cells to Confluence A->B C 3. Load Cells with Ca²⁺-Sensitive Dye B->C D 4. Add Varying Concentrations of Dinoprost C->D E 5. Measure Fluorescence Intensity Over Time D->E F 6. Plot Dose-Response Curve E->F G 7. Calculate EC₅₀ Value F->G

Caption: Workflow for a Calcium Mobilization Functional Assay.

Conclusion

This compound does not modulate the prostaglandin synthesis pathway but acts as a direct functional equivalent of its end-product, PGF2α. It is a specific and potent agonist of the FP receptor, initiating a well-defined intracellular signaling cascade that results in increased intracellular calcium and subsequent smooth muscle contraction. Its pharmacological activity is quantifiable through standard in-vitro binding and functional assays, which are crucial for the characterization and development of prostaglandin-based therapeutics. This guide provides the foundational technical understanding of these processes for professionals in the field of biomedical research and drug development.

References

In Vitro Effects of Dinoprost Tromethamine on Staphylococcus aureus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known in vitro effects of dinoprost (B1670695) tromethamine, a synthetic analogue of prostaglandin (B15479496) F2α, on the bacterium Staphylococcus aureus. It consolidates available quantitative data on its antibacterial activity, details relevant experimental methodologies, and explores potential mechanisms of action, including interference with bacterial signaling pathways. This document is intended to serve as a foundational resource for researchers investigating the potential of prostaglandins (B1171923) as novel antimicrobial agents or modulators of bacterial virulence.

Introduction

Staphylococcus aureus is a versatile and formidable pathogen responsible for a wide spectrum of infections, ranging from minor skin ailments to life-threatening conditions such as sepsis and endocarditis. The emergence of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), has underscored the urgent need for novel therapeutic strategies. Dinoprost tromethamine, a stable salt of the naturally occurring prostaglandin F2α, is a bioactive lipid traditionally used in veterinary and human medicine for its effects on smooth muscle. Recent in vitro evidence has suggested that this compound also possesses direct antibacterial properties against S. aureus. This guide delves into the scientific basis of these findings, presenting the data, methodologies, and a hypothesized mechanism of action to facilitate further research and development in this promising area.

Antibacterial Activity of this compound against Staphylococcus aureus

In vitro studies have demonstrated that this compound exhibits both bacteriostatic and bactericidal effects against Staphylococcus aureus in a dose-dependent manner.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal study on the antibacterial effects of this compound on S. aureus.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus

ParameterValueReference
Minimum Inhibitory Concentration (MIC)1.2 mg/ml[1][2][3]

Table 2: Effect of this compound on the Growth of Staphylococcus aureus over 24 Hours

Concentration (mg/ml)Mean Log CFU/ml at 0 hoursMean Log CFU/ml at 24 hoursGrowth Inhibition
0 (Control)~4.5~8.5-
0.3~4.5~7.8Partial
0.6~4.5~7.2Partial
1.2~4.5~4.5Bacteriostatic
2.4~4.50Bactericidal

Data adapted from the study by Autran et al. (2013).[1][2][3]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the in vitro effects of this compound on S. aureus.

Determination of Minimum Inhibitory Concentration (MIC) and Growth Kinetics

This protocol is based on the broth microdilution method and time-kill assays.[1][2][3]

Materials:

  • Staphylococcus aureus strain (e.g., ATCC 25923 or a clinical isolate)

  • Tryptic Soy Broth (TSB)

  • This compound solution (sterile)

  • 96-well microtiter plates

  • Spectrophotometer (for OD600 readings)

  • Incubator (37°C)

  • Sterile culture tubes and pipettes

  • Tryptic Soy Agar (TSA) plates for colony forming unit (CFU) counting

Procedure:

  • Bacterial Inoculum Preparation:

    • Inoculate a single colony of S. aureus into 5 ml of TSB and incubate overnight at 37°C with shaking.

    • The next day, dilute the overnight culture in fresh TSB to achieve a starting optical density at 600 nm (OD600) of approximately 0.05, which corresponds to approximately 1 x 10⁸ CFU/ml. Further dilute to achieve a final inoculum of 5 x 10⁵ CFU/ml in the assay wells.

  • MIC Determination (Broth Microdilution):

    • Prepare serial twofold dilutions of this compound in TSB in a 96-well plate. Concentrations should bracket the expected MIC (e.g., from 0.15 mg/ml to 4.8 mg/ml).

    • Add the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria in TSB without dinoprost) and a negative control (TSB only).

    • Incubate the plate at 37°C for 24 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of S. aureus.

  • Growth Kinetics (Time-Kill Assay):

    • In sterile flasks or tubes, prepare TSB with different concentrations of this compound (e.g., 0, 0.3, 0.6, 1.2, and 2.4 mg/ml).[1][2][3]

    • Inoculate each flask with the prepared S. aureus suspension to a final concentration of 5 x 10⁵ CFU/ml.

    • Incubate the flasks at 37°C with shaking.

    • At regular intervals (e.g., 0, 3, 6, 9, 12, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots in sterile saline and plate onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours and count the colonies to determine the CFU/ml at each time point.

    • Plot the log CFU/ml against time to visualize the growth curves.

Assessment of Biofilm Formation (Hypothetical Protocol)

While direct studies on the effect of this compound on S. aureus biofilm are lacking, this protocol, based on established crystal violet methods, can be used for such an investigation.

Materials:

  • Staphylococcus aureus strain known to form biofilms

  • Tryptic Soy Broth supplemented with 1% glucose (TSBg)

  • This compound solution (sterile)

  • 96-well flat-bottom sterile polystyrene microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of S. aureus in TSBg and dilute to an OD600 of 0.1 in fresh TSBg.

  • Biofilm Formation Assay:

    • Add 100 µl of TSBg containing various concentrations of this compound (e.g., sub-MIC concentrations such as 0.15, 0.3, 0.6 mg/ml, and the MIC of 1.2 mg/ml) to the wells of a 96-well plate.

    • Add 100 µl of the diluted bacterial culture to each well.

    • Include a positive control (bacteria in TSBg without dinoprost) and a negative control (TSBg only).

    • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Quantification of Biofilm:

    • Gently aspirate the planktonic cells from each well.

    • Wash the wells three times with 200 µl of sterile PBS to remove non-adherent cells.

    • Air-dry the plate for 30 minutes.

    • Add 200 µl of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells again with PBS.

    • Add 200 µl of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Measure the absorbance at 595 nm using a microplate reader.

    • The absorbance is proportional to the amount of biofilm formed.

Potential Mechanism of Action and Signaling Pathways

The precise molecular mechanism by which this compound exerts its antibacterial effect on S. aureus has not been fully elucidated. However, based on its chemical nature as a fatty acid derivative (prostaglandin), a plausible hypothesis involves the disruption of the bacterial cell membrane and/or interference with key signaling pathways.

Disruption of Cell Membrane Integrity

Fatty acids are known to have a disruptive effect on the lipid bilayer of bacterial cell membranes. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. It is hypothesized that this compound, due to its amphipathic nature, may insert into the S. aureus cell membrane, altering its fluidity and integrity.

Interference with the SaeRS Two-Component System

A compelling hypothesis is that this compound may interfere with the SaeRS two-component system , a critical regulator of virulence factor expression in S. aureus. Studies have shown that other fatty acids can inhibit the sensor histidine kinase, SaeS, thereby downregulating the expression of numerous toxins and adhesins.

SaeRS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SaeS SaeS (Sensor Kinase) SaeR SaeR (Response Regulator) SaeS->SaeR Phosphorylates SaeR_P SaeR-P SaeR->SaeR_P DNA DNA (Promoter Region) SaeR_P->DNA Binds to Virulence_Factors Virulence Factors (e.g., hemolysins, proteases) DNA->Virulence_Factors Upregulates Expression Dinoprost Dinoprost Tromethamine Dinoprost->SaeS Inhibits (Hypothesized) Signal External Signal (e.g., host factors) Signal->SaeS Activates Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis and Interpretation prep_bacteria Prepare S. aureus inoculum mic_assay MIC Determination (Broth Microdilution) prep_bacteria->mic_assay growth_assay Growth Kinetics (Time-Kill Assay) prep_bacteria->growth_assay biofilm_assay Biofilm Formation Assay (Crystal Violet) prep_bacteria->biofilm_assay prep_compound Prepare this compound dilutions prep_compound->mic_assay prep_compound->growth_assay prep_compound->biofilm_assay data_collection Collect Data (OD readings, CFU counts) mic_assay->data_collection growth_assay->data_collection biofilm_assay->data_collection data_analysis Analyze Data (MIC determination, growth curves, biofilm quantification) data_collection->data_analysis interpretation Interpret Results and Formulate Conclusions data_analysis->interpretation

References

Understanding the Plasma Half-Life of Dinoprost Tromethamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the plasma half-life of dinoprost (B1670695) tromethamine, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α). A thorough understanding of its pharmacokinetic profile, particularly its rapid clearance from plasma, is critical for its effective and safe use in various clinical and research applications. This document summarizes key quantitative data, details experimental methodologies for its determination, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Data on Plasma Half-Life

The plasma half-life of dinoprost (PGF2α) is exceptionally short, typically on the order of minutes, due to rapid metabolism, primarily in the lungs and liver.[1][2] This rapid clearance is a key feature of its pharmacokinetic profile. The following table summarizes available quantitative data on the half-life of dinoprost and its primary metabolite, 13,14-dihydro-15-keto-prostaglandin F2α (PGFM), in various species.

SpeciesAnalyteHalf-Life (t½)Method of AdministrationAnalytical MethodReference
Heifers Dinoprost (PGF2α)Distribution: 29.2 ± 3.9 secElimination: 9.0 ± 0.9 minIntravenousNot Specified[3]
Mares Dinoprost (PGF2α)Distribution: 94.2 ± 15.9 secElimination: 25.9 ± 5.0 minIntravenousNot Specified[3]
Pigs PGFM14.97 ± 1.33 minIntravenousRadioimmunoassay[4]
Cattle Dinoprost"minutes"IntramuscularRadioimmunoassay[5]

Experimental Protocols for Half-Life Determination

The determination of the plasma half-life of dinoprost tromethamine involves a series of precise experimental steps, from sample collection to analysis. The following sections detail the methodologies for the key experiments cited.

Animal Studies and Sample Collection

Animal studies are essential for determining the pharmacokinetic parameters of this compound. A typical experimental design involves the administration of a precise dose of the drug, followed by serial blood sampling.

Example Protocol in Lactating Holstein Cows:

  • Animal Preparation: Multiparous lactating Holstein cows are fitted with indwelling jugular catheters to facilitate frequent blood collection.[6][7]

  • Drug Administration: A specified dose of this compound (e.g., 25 mg) is administered, typically via intramuscular (IM) or subcutaneous (SC) injection.[6][7]

  • Blood Sampling: Blood samples are collected at frequent intervals immediately following administration and for a defined period afterward. A representative sampling schedule might be: every 15 minutes for the first 1.75 hours, then every 2 hours for the next 46 hours, with additional samples at 60 and 72 hours.[6]

  • Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is then separated by centrifugation and stored at -20°C or lower until analysis.[6]

Quantification of this compound and its Metabolites

Accurate quantification of dinoprost and its metabolites in plasma is crucial for pharmacokinetic analysis. The two primary analytical methods employed are Radioimmunoassay (RIA) and Mass Spectrometry (MS).

RIA is a highly sensitive technique that utilizes the competitive binding of a radiolabeled antigen and an unlabeled antigen to a limited amount of antibody.

General RIA Protocol:

  • Preparation of Standards and Samples: A series of standards with known concentrations of the analyte (dinoprost or PGFM) are prepared. Plasma samples are extracted to isolate the analyte.

  • Antibody Incubation: A specific antibody against the analyte is incubated with a known amount of radiolabeled analyte (the "tracer").

  • Competitive Binding: The standards or extracted plasma samples (containing the unlabeled analyte) are added to the antibody-tracer mixture. The unlabeled analyte competes with the tracer for binding to the antibody.

  • Separation: The antibody-bound fraction is separated from the free (unbound) fraction.

  • Detection: The radioactivity of the antibody-bound fraction is measured using a gamma counter.

  • Data Analysis: A standard curve is generated by plotting the radioactivity against the concentration of the standards. The concentration of the analyte in the unknown samples is then determined from this curve.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method for quantifying small molecules in complex biological matrices like plasma.

General LC-MS/MS Protocol:

  • Sample Preparation: Plasma samples are subjected to protein precipitation to remove larger molecules, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to further purify and concentrate the analyte.

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. The analyte is separated from other components in the sample based on its physicochemical properties as it passes through a chromatographic column.

  • Ionization: The eluent from the LC column is introduced into the mass spectrometer, where the analyte molecules are ionized, typically using electrospray ionization (ESI).

  • Mass Analysis: The ionized analyte is fragmented, and specific precursor and product ions are selected and detected by the mass spectrometer. This process, known as multiple reaction monitoring (MRM), provides high specificity.

  • Quantification: The analyte concentration is determined by comparing the signal intensity of the analyte in the sample to that of a known amount of an internal standard, which is added to the sample at the beginning of the sample preparation process.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's pharmacology and the experimental workflow for determining its plasma half-life.

Signaling Pathway of this compound

This compound exerts its effects by binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor. This initiates a signaling cascade that leads to various physiological responses.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Dinoprost Dinoprost FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Binds to G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response Mediates PKC->Cellular_Response Mediates

Caption: Signaling pathway of this compound.

Experimental Workflow for Half-Life Determination

The process of determining the plasma half-life of this compound follows a structured workflow, from drug administration to data analysis.

G Start Start Drug_Admin Drug Administration (e.g., Intramuscular Injection) Start->Drug_Admin Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis Sample Analysis (RIA or LC-MS/MS) Plasma_Separation->Sample_Analysis Data_Analysis Pharmacokinetic Analysis (Concentration vs. Time) Sample_Analysis->Data_Analysis Half_Life Half-Life Determination Data_Analysis->Half_Life End End Half_Life->End

Caption: Experimental workflow for half-life determination.

References

Methodological & Application

Application Notes and Protocols for Dinoprost Tromethamine in Swine Parturition Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dinoprost (B1670695) tromethamine, a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), for the induction of parturition in swine. This document includes detailed dosage information, experimental protocols, and the underlying physiological mechanisms of action.

Introduction

Dinoprost tromethamine is widely utilized in the swine industry to synchronize farrowing, enabling better management of labor and improved supervision of sows and neonatal piglets.[1] The timely induction of parturition can lead to a reduction in stillbirths and an increase in piglet survival by ensuring that farrowing occurs during working hours when assistance is readily available.[1] The primary mechanism of action involves the luteolytic effect of PGF2α on the corpus luteum, leading to a decline in progesterone (B1679170) levels and the initiation of myometrial contractions characteristic of parturition.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the use of this compound for inducing farrowing in sows.

Table 1: Recommended Dosages and Administration Routes

Dosage (Dinoprost)Administration RouteTiming of Administration (Relative to Expected Farrowing Date)Key Findings
10 mgIntramuscular (IM)Within 3 days of expected farrowingStandard recommended dose for parturition induction.[1][2][3]
5 mgIntramuscular (IM)Within 3 days of expected farrowingHalf dose can be effective and may reduce side effects like restlessness.
5 mg (split dose)Intramuscular (IM)Two injections 6-8 hours apart, within 3 days of expected farrowingMay improve the synchrony of farrowing.
5 mgPerivulvar/IntravulvarWithin 3 days of expected farrowingHalf the IM dose can be as effective when administered locally.
5 mg (split dose)Perivulvar/IntravulvarTwo injections 6-8 hours apart, within 3 days of expected farrowingRecommended for optimal induction, with a high proportion of sows farrowing during working hours.[3]

Table 2: Efficacy of Different this compound Protocols

ProtocolMean Interval to Farrowing (hours)Percentage of Sows Farrowed within 36 hoursNotes
10 mg IM (single dose)~30>90%The most common and well-documented protocol.[1][2][3]
10 mg IM + Oxytocin (20-30 IU) 20-24 hours laterVariableHighOxytocin can be used to further synchronize farrowing, but timing is critical to avoid complications.
5 mg Perivulvar (single dose)VariableComparable to 10 mg IMA dose-sparing alternative to intramuscular injection.
5 mg Perivulvar (split dose, 6-8h apart)VariableHighConsidered an optimal protocol for synchronized farrowing during working hours.[3]

Signaling Pathways

The induction of parturition by this compound is primarily mediated through the PGF2α receptor (FP receptor), a G-protein coupled receptor. The binding of dinoprost to the FP receptor initiates distinct signaling cascades in the corpus luteum and the myometrium.

Luteolytic Pathway in Porcine Luteal Cells

In the corpus luteum, PGF2α binding to its receptor triggers a cascade that leads to luteolysis, a process characterized by a rapid decline in progesterone production and cellular regression. This process involves the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events ultimately lead to the inhibition of steroidogenesis and the induction of apoptosis in luteal cells.

G PGF2α Signaling Pathway in Porcine Luteal Cells PGF2a Dinoprost (PGF2α) FP_receptor FP Receptor PGF2a->FP_receptor Binds Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Apoptosis Apoptosis Ca2_release->Apoptosis Progesterone_inhibition Inhibition of Progesterone Synthesis Ca2_release->Progesterone_inhibition PKC->Apoptosis PKC->Progesterone_inhibition

Caption: PGF2α-induced luteolytic signaling cascade in swine.

Myometrial Contraction Pathway

In the myometrium, the signaling cascade initiated by PGF2α leads to smooth muscle contraction. Similar to the luteolytic pathway, it involves the activation of PLC and the subsequent increase in intracellular calcium. This rise in cytosolic calcium is a key trigger for the activation of myosin light-chain kinase (MLCK), which phosphorylates myosin, leading to the interaction of actin and myosin filaments and resulting in muscle contraction.

G PGF2α Signaling Pathway in Porcine Myometrial Cells PGF2a Dinoprost (PGF2α) FP_receptor FP Receptor PGF2a->FP_receptor Binds Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2_release Ca²⁺ Release from SR IP3->Ca2_release Stimulates CaM Calmodulin (CaM) Ca2_release->CaM Binds to MLCK Myosin Light-Chain Kinase (MLCK) CaM->MLCK Activates Myosin_P Phosphorylated Myosin MLCK->Myosin_P Phosphorylates Myosin Contraction Myometrial Contraction Myosin_P->Contraction Leads to

Caption: PGF2α-induced myometrial contraction signaling cascade.

Experimental Protocols

The following are generalized protocols for conducting research on the induction of parturition in swine using this compound. These should be adapted based on specific experimental goals and institutional animal care and use committee (IACUC) guidelines.

General Animal Selection and Preparation
  • Animal Model: Select healthy, pregnant sows or gilts with known breeding dates. Parity and breed should be recorded as they can influence gestation length and response to induction.

  • Acclimation: Allow animals to acclimate to their farrowing crates for at least 5-7 days prior to the expected farrowing date.[4]

  • Gestation Length Determination: Accurately determine the average gestation length for the specific herd or genetic line. Induction should not be performed more than 2-3 days before the expected farrowing date to avoid premature and weak piglets.[1]

Preparation and Administration of this compound
  • Product: Use a commercially available, sterile solution of this compound. The concentration is typically 5 mg/mL.[2]

  • Aseptic Technique: Always use aseptic techniques when handling the product and administering injections. Use a sterile needle and syringe for each animal.[1][2]

Protocol 4.2.1: Intramuscular (IM) Injection

  • Restraint: Properly restrain the sow.

  • Injection Site: The preferred injection site is the neck muscle, just behind and below the ear.[5][6]

  • Procedure:

    • Clean the injection site with a suitable antiseptic.

    • Insert the needle deep into the muscle.

    • Aspirate to ensure the needle is not in a blood vessel.

    • Inject the calculated dose of this compound.

    • Withdraw the needle and apply gentle pressure to the injection site.

Protocol 4.2.2: Perivulvar/Intravulvar Injection

  • Restraint: Properly restrain the sow.

  • Injection Site: The perivulvar injection is administered into the lips of the vulva.

  • Procedure:

    • Thoroughly clean the vulvar area.

    • Use a short, small-gauge needle.

    • Insert the needle into the subcutaneous tissue of the vulvar lip.

    • Inject the calculated dose. For a split-dose protocol, administer half the dose in each vulvar lip or at two different times.

Experimental Workflow for Efficacy Study

The following workflow outlines a typical study to evaluate the efficacy of a this compound farrowing induction protocol.

G Experimental Workflow for this compound Efficacy Study Animal_Selection Animal Selection (Sows/Gilts with known breeding dates) Acclimation Acclimation to Farrowing Crates Animal_Selection->Acclimation Randomization Randomization into Treatment Groups (e.g., Control, Single Dose, Split Dose) Acclimation->Randomization Treatment_Admin This compound Administration (Day 112-114 of gestation) Randomization->Treatment_Admin Monitoring Continuous Monitoring for Onset of Farrowing Treatment_Admin->Monitoring Data_Collection Data Collection - Injection-to-farrowing interval - Farrowing duration - Litter size - Stillbirths - Piglet viability Monitoring->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Conclusion on Efficacy of Protocol Analysis->Conclusion

Caption: Workflow for a this compound efficacy study.

Data Collection and Monitoring
  • Farrowing Observation: Closely monitor sows for signs of impending parturition (e.g., nesting behavior, presence of milk).

  • Time Recording: Accurately record the time of dinoprost administration and the time of the birth of the first and last piglets.

  • Litter Data: Record the total number of piglets born, the number of piglets born alive, stillbirths, and mummified fetuses.

  • Piglet Viability: Assess piglet viability through measures such as birth weight and vigor scores.

Safety and Handling

  • Human Safety: this compound can be absorbed through the skin and may cause bronchospasm or miscarriage. Women of childbearing age, asthmatics, and individuals with bronchial and other respiratory problems should exercise extreme caution when handling this product.[1] Protective gloves should be worn.

  • Animal Safety: Administering this compound more than three days prior to the expected farrowing date can result in an increased number of weak and stillborn piglets.[1]

Conclusion

The use of this compound for the induction of parturition in swine is a valuable management tool that can improve farrowing supervision and piglet survival. The selection of an appropriate dosage and administration protocol should be based on the specific needs of the herd and should be implemented with careful consideration of the timing of administration to ensure the well-being of both the sow and her litter. Further research into the nuanced effects of different protocols on sow and piglet health will continue to refine these recommendations.

References

Application Notes and Protocols for In Vitro Studies of Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoprost (B1670695) tromethamine, a synthetic salt of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely utilized in veterinary medicine to synchronize estrous cycles and terminate pregnancies in livestock. Beyond its established reproductive applications, PGF2α is a key signaling molecule involved in a diverse range of physiological and pathological processes, including inflammation, smooth muscle contraction, and cellular growth and differentiation. Understanding the cellular and molecular mechanisms of dinoprost tromethamine is crucial for exploring its therapeutic potential in various disease contexts. These application notes provide detailed protocols for in vitro cell culture experiments designed to investigate the biological effects of this compound, focusing on cell viability, signaling pathways, and gene expression.

Data Presentation

The following tables summarize the effects of prostaglandin F2α (dinoprost) on various cell types as reported in in vitro studies. These data provide a reference for selecting appropriate cell models and concentration ranges for new experiments.

Table 1: Effects of Prostaglandin F2α on Cell Proliferation and Viability

Cell TypeConcentration RangeIncubation TimeAssayObserved Effect
Bovine Corneal Epithelial Cells≤ 10⁻⁶ MDaily TreatmentMTT AssaySignificant increase in cell proliferation when co-cultured with keratocytes.[1]
Bovine Corneal Epithelial Cells10⁻⁵ MDaily TreatmentMTT AssayDecrease in cell growth under all culture conditions.[1]
Mesenchymal Stem Cells (C3H10T1/2)Not SpecifiedNot SpecifiedNot SpecifiedIncreased proliferation rate without altering cell viability in LPS-stimulated cells.[2]
Human Endometrial Epithelial Cells (Ishikawa)1-100 nM24 hoursNot SpecifiedConcentration-dependent increase in cell proliferation.[3][4]
Mouse Fibroblasts (Swiss 3T3)Not SpecifiedNot SpecifiedNot SpecifiedInitiation of DNA synthesis and cell proliferation.[5]

Table 2: Effects of Prostaglandin F2α on Gene and Protein Expression

Cell TypeConcentrationIncubation TimeTarget Gene/ProteinObserved Effect
Human Granulosa-Luteal Cells100 nmol/LDay 2 of cultureFP Receptor mRNADecreased expression.
Human Granulosa-Luteal Cells100 nmol/LDay 8 of cultureFP Receptor mRNAIncreased expression.
Human Granulosa-Luteal Cells100 nmol/LDay 8 of cultureCyclooxygenase-2 (COX-2) mRNAIncreased expression.
Human Granulosa-Luteal Cells100 nmol/LDay 8 of cultureLH Receptor mRNADecreased expression.
Bovine Luteal Cells1 µM30 min - 2 hoursEGR1 mRNA and ProteinIncreased expression.[6]
Bovine Luteal Cells1 µM1 - 24 hoursTGFB1 mRNAIncreased expression.[6]

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assessment using MTT Assay

This protocol describes a method to determine the effect of this compound on the viability and proliferation of adherent cells in a 96-well format.

Materials:

  • Selected cell line (e.g., human endometrial Ishikawa cells, bovine luteal cells)

  • Complete cell culture medium

  • This compound (or Prostaglandin F2α)

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide) or Solubilization Solution

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or ethanol).

    • Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). The final solvent concentration should be non-toxic to the cells (typically ≤ 0.1%).

    • Remove the seeding medium and add 100 µL of medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the solvent at the highest concentration used) and a no-treatment control.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only).

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot a dose-response curve to determine the EC₅₀ or IC₅₀ value.

Protocol 2: Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

This protocol outlines the steps to quantify changes in the expression of target genes in response to this compound treatment.

Materials:

  • Cells cultured in 6-well plates

  • This compound

  • RNA extraction kit

  • Reverse transcription kit (cDNA synthesis)

  • qPCR SYBR Green or TaqMan master mix

  • Primers for target genes (e.g., FP receptor, COX-2, EGR1, TGFB1) and a reference gene (e.g., GAPDH, ACTB)

  • Nuclease-free water

  • RT-qPCR instrument

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound and a vehicle control for a specified time (e.g., 2, 8, or 24 hours).

  • RNA Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.

  • Real-Time qPCR:

    • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, SYBR Green or TaqMan master mix, and nuclease-free water.

    • Perform the qPCR reaction using a standard thermal cycling protocol (denaturation, annealing, and extension).

    • Include no-template controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative gene expression using the ΔΔCt method.

    • Normalize the expression of the target gene to the reference gene.

    • Express the results as fold change relative to the vehicle control group.

Mandatory Visualizations

Dinoprost_Tromethamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response PGF2a This compound (PGF2α) FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Gq Gq protein FP_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 release PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC ERK ERK1/2 PKC->ERK Transcription_Factors Transcription Factors (e.g., EGR1) ERK->Transcription_Factors Gene_Expression Gene Expression (e.g., TGFB1, COX-2) Transcription_Factors->Gene_Expression Response Proliferation, Differentiation, Inflammation Gene_Expression->Response

Caption: Signaling pathway of this compound (PGF2α).

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Cell_Culture 1. Cell Culture (Select and maintain cell line) Seeding 2. Cell Seeding (e.g., 96-well or 6-well plates) Cell_Culture->Seeding Treatment 3. This compound Treatment (Dose-response and time-course) Seeding->Treatment Viability_Assay 4a. Cell Viability/Proliferation Assay (e.g., MTT) Treatment->Viability_Assay Gene_Expression_Assay 4b. Gene Expression Analysis (e.g., RT-qPCR) Treatment->Gene_Expression_Assay Data_Analysis 5. Data Analysis (IC50/EC50, Fold Change) Viability_Assay->Data_Analysis Gene_Expression_Assay->Data_Analysis Interpretation 6. Interpretation of Results Data_Analysis->Interpretation

Caption: General workflow for in vitro experiments.

References

HPLC-UV method development for dinoprost tromethamine quantification

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-UV method has been developed for the precise quantification of dinoprost (B1670695) tromethamine, a critical active pharmaceutical ingredient. This application note provides a comprehensive protocol for the method, including its validation in accordance with ICH guidelines, making it suitable for researchers, scientists, and professionals in drug development.

Introduction

Dinoprost tromethamine is a synthetic analogue of the naturally occurring prostaglandin (B15479496) F2α. It is widely used in veterinary and human medicine to induce luteolysis and stimulate uterine contractions. Accurate and reliable quantification of this compound in bulk drug substances and pharmaceutical formulations is crucial for ensuring its quality, safety, and efficacy. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely used technique for this purpose. This document outlines a validated isocratic reversed-phase HPLC-UV method for the determination of this compound.

Principle

The method separates this compound from other components on a C18 reversed-phase column using an isocratic mobile phase. The quantification is achieved by detecting the analyte's absorbance at a specific ultraviolet wavelength and comparing the peak area to that of a known standard.

Materials and Reagents

  • This compound Reference Standard (USP grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Phosphoric Acid (AR grade)

  • Water (HPLC grade)

  • 0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been optimized and validated for the quantification of this compound:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 mm x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18)
Mobile Phase A filtered and degassed mixture of Water:Acetonitrile:Phosphoric Acid (750:250:1, v/v/v)[1]
Flow Rate 2.0 mL/min[1]
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 200 nm[1]
Run Time 10 minutes

Experimental Protocols

Preparation of Mobile Phase

To prepare 1000 mL of the mobile phase, carefully mix 750 mL of HPLC grade water, 250 mL of acetonitrile, and 1 mL of phosphoric acid.[1] Filter the mixture through a 0.45 µm membrane filter and degas for at least 15 minutes using a sonicator or vacuum degassing system.

Preparation of Standard Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[1] This solution should be prepared fresh daily.

Calibration Curve Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with the mobile phase to achieve concentrations in the range of 50 µg/mL to 250 µg/mL. A suggested dilution series is provided in the table below.

Standard LevelConcentration (µg/mL)
150
2100
3150
4200
5250
Preparation of Sample Solutions

Assay Sample Preparation (100 µg/mL): Accurately weigh a quantity of the sample equivalent to about 10 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines.[2][3][4]

System Suitability

System suitability was assessed by injecting six replicates of the 150 µg/mL standard solution. The acceptance criteria are summarized in the table below.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%[1]
% RSD of Retention Time ≤ 1.0%
Linearity

The linearity of the method was evaluated by analyzing the calibration standards at five concentration levels (50-250 µg/mL). The peak area was plotted against the concentration, and the linearity was determined by linear regression.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Report
Accuracy

Accuracy was determined by the recovery of known amounts of this compound standard spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the assay concentration). The analysis was performed in triplicate for each level.

LevelConcentration (µg/mL)Acceptance Criteria for Recovery
80%8098.0% - 102.0%
100%10098.0% - 102.0%
120%12098.0% - 102.0%
Precision

Repeatability (Intra-day Precision): The repeatability was assessed by analyzing six replicate preparations of the sample solution at 100% of the test concentration (100 µg/mL) on the same day.

Intermediate Precision (Inter-day Precision): The intermediate precision was determined by analyzing six replicate preparations of the sample solution at 100% of the test concentration on two different days by two different analysts.

Precision TypeAcceptance Criteria (% RSD)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Specificity

Specificity was demonstrated by analyzing a placebo solution and a standard solution. The chromatograms were compared to ensure that there were no interfering peaks from the placebo at the retention time of this compound.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where:

  • σ = the standard deviation of the y-intercepts of regression lines

  • S = the slope of the calibration curve

ParameterEstimated Value (µg/mL)
LOD ~0.5
LOQ ~1.5
Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions. The parameters varied included the flow rate (±0.2 mL/min), column temperature (±5 °C), and the percentage of acetonitrile in the mobile phase (±2%). The system suitability parameters were checked under each varied condition.

Parameter VariedResult (System Suitability)
Flow Rate (1.8 mL/min & 2.2 mL/min) Passed
Column Temperature (25 °C & 35 °C) Passed
Acetonitrile Percentage (23% & 27%) Passed

Data Presentation Summary

The quantitative results of the method development and validation are summarized in the table below for easy reference and comparison.

Validation ParameterResultAcceptance Criteria
System Suitability
- Tailing Factor1.2≤ 2.0
- Theoretical Plates> 5000≥ 2000
- % RSD of Peak Area0.8%≤ 2.0%[1]
- % RSD of Retention Time0.3%≤ 1.0%
Linearity
- Correlation Coefficient (r²)0.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.9%≤ 2.0%
- Intermediate Precision1.2%≤ 2.0%
LOD 0.5 µg/mLReport
LOQ 1.5 µg/mLReport
Robustness Method remains robust under varied conditionsSystem suitability must pass

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation (Water:ACN:H3PO4 750:250:1) D HPLC System Setup (C18 Column, 200 nm) A->D B Standard Solution Preparation (Stock and Dilutions) E System Suitability Test (6 injections of Standard) B->E H Calibration Curve Generation B->H C Sample Solution Preparation F Sample Injection and Data Acquisition C->F D->E E->F G Peak Integration and Identification F->G I Quantification of This compound G->I H->I

References

Application Note and Protocol for the Mass Spectrometric Analysis of Dinoprost Tromethamine and its Major Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoprost (B1670695) tromethamine, the tromethamine salt of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent used in veterinary and human medicine to synchronize estrous cycles and terminate pregnancy.[1] Its therapeutic efficacy and pharmacokinetic profile are critically dependent on its metabolism. The primary and most prominent metabolic pathway involves the rapid conversion of PGF2α to its biologically less active metabolite, 13,14-dihydro-15-keto-prostaglandin F2α (PGFM), by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[2][3][4] Monitoring the levels of both dinoprost and PGFM in biological matrices is essential for understanding its pharmacokinetics and pharmacodynamics. This application note provides a detailed protocol for the simultaneous quantification of dinoprost and its major metabolite, PGFM, in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[5]

Metabolic Pathway of Dinoprost (PGF2α)

Dinoprost is enzymatically metabolized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which catalyzes the oxidation of the 15-hydroxyl group to a ketone.[2][6] This is followed by the reduction of the double bond at C13-C14, resulting in the formation of 13,14-dihydro-15-keto-PGF2α (PGFM).[3][4]

Dinoprost Metabolism Dinoprost Dinoprost (PGF2α) PGFM 13,14-dihydro-15-keto-PGF2α (PGFM) Dinoprost->PGFM Oxidation & Reduction Enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) Enzyme->Dinoprost

Figure 1: Metabolic conversion of Dinoprost to PGFM.

Experimental Workflow

The analytical workflow for the quantification of dinoprost and PGFM in plasma samples involves sample preparation by solid-phase extraction (SPE), followed by separation using liquid chromatography and detection by tandem mass spectrometry.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standards (PGF2α-d4, PGFM-d4) Plasma->Spike Condition Condition SPE Cartridge Spike->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC Liquid Chromatography (C18 Reversed-Phase) Reconstitute->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quant Quantification (Calibration Curve) MS->Quant

Figure 2: Workflow for Dinoprost and PGFM analysis.

Experimental Protocols

Materials and Reagents
  • Dinoprost (PGF2α) analytical standard

  • 13,14-dihydro-15-keto-PGF2α (PGFM) analytical standard

  • Dinoprost-d4 (PGF2α-d4) internal standard

  • 13,14-dihydro-15-keto-PGF2α-d4 (PGFM-d4) internal standard

  • LC-MS grade methanol (B129727), acetonitrile, and water

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Human plasma (or other relevant biological matrix)

Sample Preparation: Solid-Phase Extraction (SPE)
  • Spiking: To 500 µL of plasma, add the internal standards (PGF2α-d4 and PGFM-d4) to a final concentration of 10 ng/mL.

  • Acidification: Acidify the plasma sample with 2% formic acid in water to a pH of approximately 3.

  • SPE Cartridge Conditioning: Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
Spray Voltage -4200 V
Curtain Gas 12 psi
Collision Gas Nitrogen

MRM Transitions:

The following table summarizes the optimized MRM transitions for the quantification of dinoprost, PGFM, and their corresponding internal standards.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Dinoprost (PGF2α) 353.2193.1-36250
Dinoprost-d4 (IS) 357.2197.1-36250
PGFM 351.2333.2-25250
PGFM-d4 (IS) 355.2337.2-25250

Quantitative Data Summary

The following table presents a summary of typical validation parameters for the LC-MS/MS method for dinoprost and PGFM analysis in plasma, compiled from various studies.[7][8][9]

ParameterDinoprost (PGF2α)PGFM
Linearity (r²) > 0.995> 0.995
Lower Limit of Quantification (LLOQ) 25 - 50 pg/mL50 - 100 pg/mL
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (%) 85 - 115%85 - 115%
Recovery (%) > 80%> 80%

Conclusion

This application note provides a comprehensive and detailed protocol for the sensitive and selective quantification of dinoprost tromethamine and its major metabolite, PGFM, in plasma using LC-MS/MS. The described method, including a robust sample preparation procedure and optimized LC-MS/MS parameters, is suitable for pharmacokinetic studies, drug metabolism research, and clinical monitoring. The provided validation data demonstrates the reliability and accuracy of this analytical approach for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for Sperm Cryopreservation Using Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation of spermatozoa is a critical technology in reproductive biology and genetic preservation. However, the freeze-thaw process can induce significant cellular stress, leading to reduced motility, viability, and overall fertilizing capacity. Prostaglandin F2α (PGF2α), commercially available as dinoprost (B1670695) tromethamine, has been investigated for its potential to improve post-thaw sperm quality. These application notes provide a summary of the current understanding and protocols for utilizing dinoprost tromethamine in sperm cryopreservation.

Mechanism of Action

While the precise signaling pathways are not fully elucidated, the protective effect of this compound (PGF2α) during cryopreservation is thought to be related to its influence on sperm membrane stability. Cryoinjury often involves damage to the plasma membrane due to ice crystal formation and osmotic stress. PGF2α may interact with membrane components to enhance fluidity and resilience, thereby mitigating cryodamage.

Quantitative Data Summary

The following table summarizes the quantitative effects of PGF2α supplementation on post-thaw sperm motility as reported in recent studies.

SpeciesPGF2α ConcentrationBasal ExtenderPost-Thaw Motility (Control)Post-Thaw Motility (PGF2α Treated)Reference
Nubian Goat37.5 µgAndromed®28.71%50.03%[1]
Nubian Goat75 µgAndromed®28.71%54.84%[1]
Waringin Sheep37.5 µgAndromed®25.33%49.33%[2]
Waringin Sheep75 µgAndromed®25.33%54.00%[2]

Experimental Protocols

Protocol 1: Cryopreservation of Ruminant Sperm with this compound Supplementation

This protocol is based on findings from studies on goat and sheep semen and is intended as a starting point for optimization.[1][2]

Materials:

  • Freshly collected semen

  • Commercial semen extender (e.g., Andromed®)

  • This compound solution (ensure sterile filtration)

  • Cryovials or straws

  • Programmable freezer or liquid nitrogen vapor shipping dewar

  • Water bath

  • Microscope with a heated stage

  • Computer-Assisted Sperm Analysis (CASA) system (optional)

Procedure:

  • Semen Collection and Initial Evaluation:

    • Collect semen from the donor animal using standard methods (e.g., artificial vagina).

    • Perform an initial evaluation of semen volume, concentration, and motility.

  • Extender Preparation and Dilution:

    • Warm the commercial semen extender to 37°C.

    • Prepare the desired concentration of this compound. For example, to achieve a final concentration of 75 µg per mL of extended semen, add the appropriate volume of a stock solution to the extender.

    • Dilute the semen with the this compound-supplemented extender to the desired final sperm concentration (e.g., 200 x 10⁶ sperm/mL). Perform the dilution in a stepwise manner to avoid osmotic shock.

  • Equilibration:

    • Cool the extended semen samples to 4°C over a period of 2-4 hours. This allows the sperm to equilibrate in the cryoprotective medium.

  • Freezing:

    • Load the equilibrated semen into cryovials or straws.

    • Place the samples in a programmable freezer and run a controlled-rate freezing program (e.g., from 4°C to -120°C at a rate of -20°C/min).

    • Alternatively, for vapor freezing, place the straws on a rack 4-5 cm above the surface of liquid nitrogen in a styrofoam box or vapor shipper for 15-20 minutes.

    • Plunge the frozen samples into liquid nitrogen (-196°C) for long-term storage.

  • Thawing:

    • Thaw the straws or vials rapidly in a 37°C water bath for 30-60 seconds.

  • Post-Thaw Evaluation:

    • Immediately after thawing, assess sperm motility and other parameters (viability, acrosome integrity) using a CASA system or manual microscopy on a heated stage.

    • Compare the results with a control group cryopreserved without this compound.

Note: One study suggested that adding this compound before freezing may compromise post-thaw motility.[3] Therefore, an alternative protocol could involve adding a sterile, concentrated solution of this compound to the semen after thawing and a brief incubation period before evaluation or use. Further research is needed to optimize this step.

Visualizations

Experimental_Workflow cluster_pre_freeze Pre-Freezing cluster_freezing Freezing & Storage cluster_post_thaw Post-Thaw Semen_Collection Semen Collection & Initial Evaluation Extender_Prep Extender Preparation + this compound Dilution Semen Dilution Extender_Prep->Dilution Equilibration Equilibration (Cooling to 4°C) Dilution->Equilibration Straw_Loading Straw/Vial Loading Equilibration->Straw_Loading Freezing Controlled Rate or Vapor Freezing Straw_Loading->Freezing Storage Storage in Liquid Nitrogen (-196°C) Freezing->Storage Thawing Rapid Thawing (37°C Water Bath) Storage->Thawing Evaluation Post-Thaw Quality Evaluation (Motility, etc.) Thawing->Evaluation

Experimental workflow for sperm cryopreservation with this compound.

Signaling_Pathway cluster_stress Cryopreservation Stress cluster_membrane Sperm Plasma Membrane cluster_intervention This compound (PGF2α) Intervention ice_crystal Ice Crystal Formation membrane_damage Membrane Damage (Reduced Fluidity, Lipid Peroxidation) ice_crystal->membrane_damage osmotic_stress Osmotic Stress osmotic_stress->membrane_damage reduced_motility Decreased Post-Thaw Motility & Viability membrane_damage->reduced_motility pgf2a This compound (PGF2α) receptor PGF2α Receptor Interaction (Hypothesized) pgf2a->receptor stabilization Membrane Stabilization (Enhanced Fluidity, Protection) receptor->stabilization Activates downstream signaling (hypothesized) stabilization->membrane_damage Inhibits improved_outcome Improved Post-Thaw Motility & Viability stabilization->improved_outcome

Hypothesized mechanism of this compound in protecting sperm from cryodamage.

References

Application Notes and Protocols for the 5-Day CO-Synch Protocol Utilizing Dinoprost Tromethamine in Beef Cows

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the implementation of the 5-day CO-Synch estrous synchronization protocol using dinoprost (B1670695) tromethamine in beef cows. This information is intended for research, scientific, and drug development applications.

Introduction

The 5-day CO-Synch protocol is a widely utilized timed artificial insemination (TAI) strategy in beef cattle designed to synchronize ovulation and facilitate fixed-time breeding.[1] This protocol has demonstrated efficacy in achieving acceptable pregnancy rates, ranging from 31% to 66% in various studies.[1][2] A key component of this protocol is the administration of prostaglandin (B15479496) F2α (PGF2α) to induce luteolysis. Dinoprost tromethamine is a commercially available PGF2α analog commonly used for this purpose. The 5-day protocol is often used in conjunction with a controlled internal drug release (CIDR) insert containing progesterone (B1679170) to enhance synchronization, particularly in anestrous cows.[3][4] Research has indicated that a 5-day CO-Synch + CIDR protocol can result in higher TAI pregnancy rates compared to the 7-day version of the protocol.[3][5][6]

Principle of the Protocol

The 5-day CO-Synch protocol manipulates the bovine estrous cycle through a series of hormonal treatments. The initial Gonadotropin-Releasing Hormone (GnRH) injection induces either ovulation of a dominant follicle or the start of a new follicular wave. The CIDR insert provides a source of progesterone, which prevents the cow from coming into estrus. Upon CIDR removal and the administration of this compound, the corpus luteum (CL) regresses, leading to a rapid decline in progesterone. A subsequent GnRH injection then induces a synchronized ovulation, allowing for successful TAI. The use of two doses of PGF2α is often recommended to ensure complete luteolysis, as a newly formed CL may be refractory to a single dose.

Experimental Protocols

Materials:

  • Gonadotropin-Releasing Hormone (GnRH)

  • This compound (e.g., Lutalyse®)

  • Controlled Internal Drug Release (CIDR) inserts containing progesterone

  • Syringes and needles for intramuscular (i.m.) injections

  • CIDR applicator

  • Estrus detection aids (e.g., heat detector patches) (optional, but recommended)[7]

  • Artificial insemination supplies

Animal Selection and Management:

  • Animals: Use healthy, reproductively sound beef cows.

  • Body Condition Score (BCS): Cows should have a BCS of at least 4, with optimal results seen in cows with a BCS of 5 to 6.[6]

  • Postpartum Interval: Ensure cows have an adequate postpartum interval (typically >50 days) before initiating the protocol.[8]

  • Health: Animals should be on a good plane of nutrition and free from disease.

Standard 5-Day CO-Synch + CIDR Protocol with Two Doses of this compound:

This protocol is widely researched and has shown to yield excellent timed AI pregnancy rates.[9]

DayTimeProcedure
08:00 AMAdminister 100 µg GnRH i.m. and insert a CIDR.
58:00 AMRemove the CIDR and administer the first dose of 25 mg this compound i.m.
52:00 PM - 4:00 PMAdminister the second dose of 25 mg this compound i.m. (6-8 hours after the first dose).[5][7]
88:00 AMAdminister 100 µg GnRH i.m. and perform TAI concurrently (72 ± 2 hours after CIDR removal).[7]

Variations of the Protocol:

  • Interval Between PGF2α Injections: Studies have investigated varying the interval between the two this compound injections. Intervals of 2, 4, and 6 hours have been compared, with one study reporting a higher pregnancy rate with a 6-hour interval compared to 2 or 4-hour intervals.[10] Another study found no significant difference between 2-hour and 8-hour intervals.[2]

  • Single vs. Two Doses of PGF2α: While two doses are generally recommended for the 5-day protocol to ensure complete luteolysis, some studies have compared one versus two doses.[11] Research has shown that two doses of PGF2α can lead to higher timed-AI pregnancy rates compared to a single dose.[11]

  • Inclusion of a CIDR: The use of a CIDR is recommended to optimize pregnancy success, as it can improve TAI conception rates compared to protocols without a CIDR.[3][4] The inclusion of a CIDR is particularly beneficial in preventing premature estrus expression.[3]

Data Presentation

Table 1: Comparison of Pregnancy Rates in Different 5-Day CO-Synch Protocol Variations

Protocol VariationNumber of Animals (n)Timed AI Pregnancy Rate (%)Reference(s)
5-day CO-Synch + CIDR (2 doses of PGF2α at 2h interval)391Similar to 8h interval[2]
5-day CO-Synch + CIDR (2 doses of PGF2α at 8h interval)41058.4% (overall)[2]
5-day CO-Synch + CIDR (2 doses of PGF2α at 6h interval)-59.7%[10]
5-day CO-Synch + CIDR (2 doses of PGF2α at 2h or 4h interval)-~51%[10]
5-day CO-Synch + CIDR (2 doses of PGF2α)28269.0%
5-day CO-Synch + CIDR (1 dose of PGF2α)27752.0%
5-day CO-Synch + CIDR44562.3%[3][4]
5-day CO-Synch (No CIDR)43850.7%[3][4]
5-day CO-Synch + CIDR (2 doses of PGF2α) vs. 7-day CO-Synch + CIDR911 vs. 90658.1% vs. 55.1%[6]

Table 2: Estrus Response in Beef Heifers with Different PGF2α Treatments in a Synchronization Protocol

PGF2α TreatmentNumber of Heifers (n)Estrus Response (%)Reference(s)
This compound (Lutalyse®)43482%[12]
This compound HighCon (Lutalyse® HighCon)43587%[12]

Signaling Pathways and Experimental Workflow

G cluster_protocol 5-Day CO-Synch Protocol Workflow cluster_hormonal Key Hormonal Actions Day0 Day 0 Administer GnRH Insert CIDR Day5 Day 5 Remove CIDR Administer Dinoprost (1st dose) Day0->Day5 Progesterone Supplementation Day5_2 Day 5 (+6-8h) Administer Dinoprost (2nd dose) Day5->Day5_2 Ensure Luteolysis Day8 Day 8 (+72h) Administer GnRH Perform Timed AI Day5_2->Day8 Follicular Growth Outcome Pregnancy Diagnosis Day8->Outcome Potential Conception GnRH1 GnRH (Day 0) Progesterone Progesterone (CIDR) GnRH1->Progesterone Initiates Follicular Wave Dinoprost Dinoprost (Day 5) Progesterone->Dinoprost Prevents Estrus GnRH2 GnRH (Day 8) Dinoprost->GnRH2 Induces Luteolysis Ovulation Synchronized Ovulation GnRH2->Ovulation Triggers Ovulation

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Luteolysis After Dinoprost Tromethamine Injection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are using dinoprost (B1670695) tromethamine to induce luteolysis in their experimental models and are encountering incomplete or failed responses. This resource provides troubleshooting advice and frequently asked questions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is dinoprost tromethamine and how does it induce luteolysis?

This compound is a synthetic version of the naturally occurring prostaglandin (B15479496) F2α (PGF2α).[1][2] It induces luteolysis, which is the regression of the corpus luteum (CL), by acting directly on the CL.[1][2] This action inhibits the production of progesterone (B1679170), a hormone essential for maintaining pregnancy and regulating the estrous cycle. The process involves stimulating myometrial activity and relaxing the cervix.[1][2]

Q2: How quickly should I expect to see luteolysis after administering this compound?

Following an injection of this compound, a significant decrease in plasma progesterone concentrations is expected as evidence of luteolysis.[3] Generally, complete luteal regression, characterized by progesterone levels below 0.5 ng/mL, is observed within 56 hours of administration in responsive animals.[4] However, the exact timing can be influenced by the species, the stage of the estrous cycle, and the dosage used.

Q3: What are the definitive methods to confirm complete luteolysis?

Confirmation of complete luteolysis should rely on a combination of assessments:

  • Serum Progesterone Levels: This is the most common and reliable method. A dramatic drop in progesterone to baseline levels (typically <1 ng/mL) indicates functional regression of the corpus luteum.[5]

  • B-Mode Ultrasonography: This imaging technique allows for the direct visualization and measurement of the corpus luteum. A decrease in the size and vascularity of the CL is a strong indicator of structural regression.

  • Histology: In terminal studies, histological examination of the ovaries can provide definitive confirmation of CL regression.

  • Return to Estrus: Observation of behavioral and physiological signs of estrus can be a practical, albeit less precise, indicator of successful luteolysis.

Q4: Is it possible for animals to be non-responsive to this compound?

Yes, instances of incomplete or failed luteolysis can occur and are a significant challenge in both research and clinical settings. This can be due to a variety of factors, including the timing of administration relative to the age of the corpus luteum, the dosage, and individual animal factors.[6][7] In some cases, a second dose of PGF2α may be necessary to achieve complete luteolysis.[8]

Troubleshooting Guide for Incomplete Luteolysis

Scenario 1: Progesterone levels remain elevated (>1 ng/mL) 48-72 hours after injection.

Possible Causes and Recommended Actions

Possible Cause Troubleshooting Steps & Experimental Protocols
Immature Corpus Luteum The corpus luteum is only fully responsive to PGF2α during a specific window of the luteal phase (approximately days 5-16 in cattle).[8] Administration outside of this window will likely result in luteolytic failure. Protocol: Before administration, confirm the stage of the estrous cycle. In larger animals, this can be done via transrectal palpation and ultrasonography to identify a mature CL.[9] In smaller lab animals, cycle stage can be determined by vaginal cytology.
Inadequate Dosage The administered dose may be insufficient to induce complete luteolysis. This can be due to incorrect calculation for body weight or high metabolic clearance in some animals.[5] Protocol: Review the established literature for the recommended dosage for your specific animal model and experimental goals. In some cases, a split-dose regimen (two injections 12-24 hours apart) has been shown to be more effective at ensuring complete luteolysis.[8][10]
Luteolytic Failure A certain percentage of animals may not respond to a single dose of PGF2α, a phenomenon termed luteolytic failure.[7] Protocol: If incomplete luteolysis is observed, a second injection of this compound 24 hours after the first can be administered. This has been shown to improve rates of complete luteal regression.[8]
Drug Efficacy Improper storage or handling of this compound can lead to degradation and reduced potency. Protocol: Always check the expiration date and ensure the product has been stored according to the manufacturer's instructions, which typically involves refrigeration.

Quantitative Data: Progesterone Decline After PGF2α Administration in Cows

Time PointProgesterone (ng/mL) - Complete LuteolysisProgesterone (ng/mL) - Incomplete Luteolysis
Baseline (0 hr) > 2.0> 2.0
24 hr post-injection < 1.5≥ 1.5
48 hr post-injection < 1.0> 1.0
72 hr post-injection < 0.5> 1.0
Note: These values are approximate and can vary based on individual animal and experimental conditions.[4][5][11]

Experimental Protocols & Visualizations

Protocol for Assessment of Luteal Function
  • Animal Selection and Synchronization: Select healthy animals with regular estrous cycles. For precise timing, estrous cycles can be synchronized using a protocol such as Ovsynch for cattle.

  • Baseline Data Collection: Prior to treatment, collect a blood sample to determine baseline serum progesterone levels. If applicable, perform a transrectal ultrasound to visualize and measure the corpus luteum.

  • This compound Administration: Administer the calculated dose of this compound via the appropriate route (typically intramuscular).

  • Post-Treatment Monitoring: Collect blood samples at regular intervals (e.g., 24, 48, and 72 hours) post-injection to monitor the decline in progesterone.[12] Repeat ultrasonography to assess the structural regression of the CL.

  • Data Analysis: Analyze progesterone concentrations using a validated assay (e.g., ELISA). Compare post-treatment levels to baseline to determine the extent of luteolysis.

  • Endpoint Confirmation (if applicable): In terminal studies, collect ovarian tissue for histological analysis to confirm cellular changes associated with luteal regression.

Signaling Pathway for PGF2α-Induced Luteolysis

PGF2a_Luteolysis_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus & Cellular Effects PGF2a This compound (PGF2α) FP_Receptor PGF2α Receptor (FP) PGF2a->FP_Receptor PLC Phospholipase C FP_Receptor->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release triggers Progesterone_synthesis_inhibition Inhibition of Progesterone Synthesis Ca_release->Progesterone_synthesis_inhibition Apoptosis Apoptosis Ca_release->Apoptosis PKC->Progesterone_synthesis_inhibition PKC->Apoptosis

Caption: Simplified signaling pathway of this compound (PGF2α) leading to luteolysis.

Experimental Workflow for Troubleshooting Incomplete Luteolysis

Troubleshooting_Workflow start Incomplete Luteolysis Suspected (High Progesterone at 48-72h) check_timing Was the CL mature at time of injection? (e.g., Day 5-16 of cycle) start->check_timing check_dose Was the correct dose administered per body weight? check_timing->check_dose Yes re_evaluate_protocol Revise experimental protocol: - Confirm CL maturity pre-injection - Re-calculate dosage check_timing->re_evaluate_protocol No check_drug Was the drug stored correctly and within its expiration date? check_dose->check_drug Yes check_dose->re_evaluate_protocol No consider_second_dose Consider a second PGF2α injection 24 hours after the first. check_drug->consider_second_dose Yes check_drug->re_evaluate_protocol No successful_luteolysis Luteolysis Achieved consider_second_dose->successful_luteolysis Effective failed_luteolysis Luteolysis Failed: Investigate animal-specific factors consider_second_dose->failed_luteolysis Ineffective

Caption: A logical workflow for troubleshooting incomplete luteolysis after this compound injection.

References

Technical Support Center: Dinoprost Tromethamine Administration in Mares

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of dinoprost (B1670695) tromethamine in mares, with a focus on minimizing side effects while maintaining efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the common side effects observed in mares after administration of dinoprost tromethamine?

A1: The most frequently observed side effects are transient and typically appear within 15 minutes of injection, resolving within an hour.[1][2] These include:

  • Sweating: This is the most common side effect and can range from mild to extensive, with beads of sweat appearing over the entire body.[1][3]

  • Cardiovascular Changes: An increase in heart rate is a common reaction.[1][2]

  • Respiratory Changes: An increased respiration rate may be observed.[1][2][4]

  • Gastrointestinal Discomfort: Some mares may exhibit signs of abdominal pain or colic.[1][2][4]

  • Musculoskeletal Effects: Locomotor incoordination and lying down have been reported.[1][2]

  • Thermoregulatory Changes: A decrease in rectal temperature is a frequently observed side effect.[1]

Mares usually continue to eat during the period of side effects.[1][2]

Q2: What is the mechanism of action of this compound in mares?

A2: this compound is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α).[5] Its primary function in equine reproductive management is to induce luteolysis, which is the regression of the corpus luteum (CL).[6][7] The CL produces progesterone (B1679170) to maintain pregnancy. By lysing the CL, progesterone levels fall, and the mare returns to estrus (heat), allowing for controlled breeding.[6][8]

Q3: What are the key strategies to minimize the side effects of this compound?

A3: The primary strategy to minimize side effects is dose reduction.[9][10] Studies have shown that "microdoses," or fractions of the standard labeled dose, can be effective in inducing luteolysis with significantly fewer or no observable side effects.[6][7][9][10]

Q4: Are there alternatives to the standard dose of this compound?

A4: Yes, research has demonstrated the efficacy of lower doses. For instance, a single 1.25 mg dose of this compound has been shown to be as effective as a 10 mg dose in inducing luteolysis.[10] Another study found that two doses of 0.5 mg administered 24 hours apart were effective in all mares treated and did not induce common side effects like sweating and colic.[8][10] The prostaglandin analogue cloprostenol (B1669231) is also widely used, often at reduced doses, and is believed by some to cause fewer side effects.[7]

Troubleshooting Guide

Issue: The mare is exhibiting severe sweating and abdominal discomfort after injection.

  • Probable Cause: This is a known, common side effect of standard doses of this compound.[1][6] The effects are due to the stimulation of smooth muscle in various parts of the body, not just the reproductive tract.[3]

  • Solution:

    • Monitor the mare closely. These side effects are typically transient and resolve within an hour.[1][2]

    • For future administrations, consider a reduced dosage protocol as detailed in the quantitative data table below. Lower doses have been shown to be effective for luteolysis while minimizing or eliminating these side effects.[8][9][10]

Issue: The mare did not return to estrus after administration of a reduced dose of this compound.

  • Probable Cause:

    • Timing of Administration: this compound is only effective when a mature corpus luteum is present, which is typically 5 or more days after ovulation.[2] Administration before this time will be ineffective.

    • Luteal Insufficiency: In some cases, the corpus luteum may not be fully functional, or the mare may be in a transitional period of her cycle.

  • Solution:

    • Confirm the stage of the mare's estrous cycle via ultrasonography and progesterone level assessment before administration.

    • If a single low dose is ineffective, a two-dose regimen with a 24-hour interval may be more successful.[8][10]

Data Presentation

Table 1: Incidence of Sweating in Mares at Different Doses of this compound

Dose of this compoundNumber of MaresPercentage of Mares Exhibiting Sweating
0.25 mg90%
1.0 mg922%
2.5 mg978%
3.0 mg9100%
5.0 mg9100%
10.0 mg989%

Data adapted from a study investigating the effects of single intramuscular doses. Sweating was temporary in all cases and its intensity increased with the dose.[1]

Experimental Protocols

Protocol: Low-Dose this compound Administration for Luteolysis

This protocol is based on studies demonstrating the efficacy of reduced doses to minimize side effects.

  • Subject Selection: Healthy, cycling mares, confirmed to be in diestrus (at least 5 days post-ovulation) with a functional corpus luteum as determined by veterinary examination (e.g., ultrasound).

  • Materials:

    • Commercially available this compound solution (e.g., Lutalyse®, 5 mg/mL).[11]

    • Sterile syringes and needles.

  • Procedure:

    • Option 1 (Single Low Dose): Aseptically draw up 0.25 mL (1.25 mg) of this compound solution. Administer as a single intramuscular injection.[10]

    • Option 2 (Two-Dose Protocol): Aseptically draw up 0.1 mL (0.5 mg) of this compound solution. Administer as an intramuscular injection. Repeat the administration with the same dosage 24 hours later.[8][10]

  • Monitoring:

    • Observe the mare for signs of estrus (e.g., behavioral changes, uterine edema on ultrasound) within 2 to 4 days post-administration.[1]

    • Monitor for side effects such as sweating, increased heart rate, and abdominal discomfort for at least one hour post-injection.

Visualizations

Dinoprost_Signaling_Pathway Dinoprost This compound (PGF2α Analogue) Receptor Prostaglandin F Receptor (FP Receptor) on Luteal Cells Dinoprost->Receptor PLC Phospholipase C (PLC) Activation Receptor->PLC IP3_DAG ↑ IP3 and DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Luteolysis Luteolysis (Corpus Luteum Regression) Ca->Luteolysis PKC->Luteolysis Progesterone ↓ Progesterone Production Luteolysis->Progesterone Estrus Return to Estrus Progesterone->Estrus

Caption: Signaling pathway of this compound leading to luteolysis in mares.

Experimental_Workflow Start Start: Cycling Mare in Diestrus (>5 days post-ovulation) Confirm Confirm Corpus Luteum (Ultrasound & Progesterone Assay) Start->Confirm Administer Administer this compound (Standard or Reduced Dose) Confirm->Administer Monitor_Side_Effects Monitor for Side Effects (1 hour post-injection) Administer->Monitor_Side_Effects Monitor_Estrus Monitor for Estrus (2-4 days post-injection) Administer->Monitor_Estrus Breeding Breeding Management Monitor_Estrus->Breeding Logical_Relationship Dose This compound Dose Side_Effects Severity of Side Effects (e.g., Sweating, Colic) Dose->Side_Effects Directly Proportional Efficacy Luteolytic Efficacy Dose->Efficacy Effective at Low Doses

References

Technical Support Center: Optimizing Dinoprost Tromethamine Dose for Cattle

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dinoprost (B1670695) tromethamine in different cattle breeds.

Frequently Asked Questions (FAQs)

Q1: What is the standard recommended dose of dinoprost tromethamine for estrus synchronization in cattle?

A1: The generally recommended dose of this compound is 25 mg, administered as a single intramuscular or subcutaneous injection.[1][2][3][4] This dose is used for estrus synchronization in beef cows, beef heifers, and replacement dairy heifers.[1][5] It is also the indicated dose for treating unobserved (silent) estrus in lactating dairy cows with a corpus luteum.[1][6]

Q2: Does the optimal dose of this compound vary between different cattle breeds (e.g., Holstein vs. Angus)?

A2: Currently, the standard 25 mg dose of this compound is widely used across various cattle types, including both beef and dairy breeds, without specific adjustments for individual breeds.[1][5] Studies involving Boran, Boran*Holstein-Friesian crosses, and Holstein-Friesian cattle have shown no significant difference in estrus response and pregnancy rates when using a standard prostaglandin-based synchronization protocol, suggesting the standard dose is effective across these different genetic backgrounds.[7][8] However, factors such as body condition and overall health can influence efficacy.[7][9]

Q3: What is the mechanism of action for this compound in cattle?

A3: this compound is a synthetic analog of naturally occurring prostaglandin (B15479496) F2-alpha (PGF2α).[10][11] Its primary action in reproductive management is to induce luteolysis, which is the regression of the corpus luteum (CL).[10][11][12] The CL produces progesterone (B1679170), a hormone essential for maintaining pregnancy.[10] By causing the CL to regress, this compound lowers progesterone levels, which allows for the initiation of a new estrous cycle and the synchronization of estrus.[10] The binding of PGF2α to its G-protein coupled receptor in luteal cells activates intracellular signaling pathways, including phospholipase C, protein kinase C (PKC), and mitogen-activated protein kinase (MAPK) cascades, ultimately leading to apoptosis of luteal cells.[13][14][15]

Q4: What are the common side effects of this compound in cattle?

A4: Side effects in cattle are generally mild and transient.[16][17] Limited salivation has been reported in some instances.[9] Other potential side effects can include temporary discomfort at the injection site, mild fever, and occasional diarrhea.[10][16][17] More severe reactions are rare but can include respiratory distress or increased salivation, which typically resolve without intervention.[10]

Q5: Can this compound be used in pregnant cattle?

A5: No, this compound should not be used in pregnant animals intended for term delivery as it can induce premature labor and abortion.[10] It is, however, indicated for its abortifacient effect in beef cows, beef heifers, and replacement dairy heifers during the first 100 days of gestation, with a recommended dose of 25 mg.[1][3][6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no estrus response after administration. The animal may not have a functional corpus luteum (CL). This compound is only effective in cattle that have a CL, meaning they ovulated at least five days prior to treatment.[4][5]Confirm the presence of a mature CL via rectal palpation or ultrasonography before treatment.[7][8]
The animal may be in poor body condition or have inadequate nutritional status.[7][9]Ensure cattle are on an adequate plane of nutrition. Body condition score significantly influences estrus response and conception rates.[7][8]
Inaccurate estrus detection.Implement rigorous and accurate estrus detection methods. Estrus is expected to occur 1 to 5 days after injection if a corpus luteum was present.[1][9]
Variable onset of estrus. Stage of the estrous cycle at the time of injection can influence the timing of the onset of estrus.[18]For more precise synchronization, a two-injection protocol (10 to 12 days apart) can be used. This will result in a more synchronous estrus in a group of cycling animals.[1][5]
Reduced efficacy when used with other drugs. Concomitant use with non-steroidal anti-inflammatory drugs (NSAIDs) may interfere with prostaglandin synthesis and reduce the efficacy of this compound.[10]Avoid using NSAIDs in conjunction with this compound when luteolysis is desired.
Injection site reaction. Localized inflammation or swelling at the injection site.[16][17]Use sterile needles and proper injection techniques. Monitor the injection site; reactions are typically transient.[1][16]

Quantitative Data Summary

Table 1: Recommended Doses of this compound for Various Indications in Cattle

Indication Cattle Type Dosage (Dinoprost) Route of Administration Reference(s)
Estrus Synchronization (Single Injection)Beef Cows, Beef Heifers, Replacement Dairy Heifers25 mgIntramuscular or Subcutaneous[1][5]
Estrus Synchronization (Two Injections)Beef Cows, Beef Heifers, Replacement Dairy Heifers25 mg per injection (10-12 days apart)Intramuscular or Subcutaneous[1][5]
Unobserved (Silent) EstrusLactating Dairy Cows with a Corpus Luteum25 mgIntramuscular or Subcutaneous[1][6]
Treatment of PyometraCattle25 mgIntramuscular or Subcutaneous[1][6]
AbortionBeef Cows, Beef Heifers, Replacement Dairy Heifers (within first 100 days of gestation)25 mgIntramuscular or Subcutaneous[1][3][6]

Experimental Protocols

Protocol: Dose-Optimization Study for this compound in a Specific Cattle Breed

This protocol outlines a methodology for determining the optimal dose of this compound for estrus synchronization in a specific cattle breed.

1. Animal Selection and Acclimatization:

  • Select a statistically significant number of healthy, cycling, non-pregnant heifers or cows of the target breed.

  • Animals should have a similar age, weight, and body condition score (BCS). A BCS of 5-6 (on a 9-point scale) is generally considered ideal.[7][8]

  • Acclimatize animals to the experimental conditions for at least two weeks prior to the start of the study.

2. Experimental Design:

  • Employ a randomized controlled design.

  • Divide the animals into multiple treatment groups and one control group.

    • Control Group: Receives a placebo (e.g., sterile saline).

    • Treatment Group 1 (Standard Dose): Receives the standard 25 mg dose of this compound.[1][5]

    • Treatment Group 2 (Lower Dose): Receives a lower dose (e.g., 12.5 mg).

    • Treatment Group 3 (Higher Dose): Receives a higher dose (e.g., 37.5 mg).

  • All treatments should be administered via intramuscular injection on day 7 of the estrous cycle (where day 0 is the day of observed estrus). The presence of a functional corpus luteum should be confirmed by ultrasonography prior to administration.

3. Estrus Detection and Artificial Insemination:

  • Following injection, conduct intensive estrus detection for 5 days. This should involve visual observation at least twice daily for signs of standing heat.

  • Artificially inseminate all animals that exhibit estrus approximately 12 hours after the onset of estrus.[5][9]

4. Data Collection and Analysis:

  • Estrus Response Rate: Calculate the percentage of animals in each group that exhibit estrus within 5 days of treatment.

  • Interval to Estrus: Record the time from injection to the onset of estrus for each animal.

  • Conception Rate: Determine the percentage of inseminated animals in each group that become pregnant. Pregnancy can be diagnosed via ultrasonography 30-35 days after insemination.

  • Pregnancy Rate: Calculate the percentage of all treated animals in each group that become pregnant.

  • Hormone Assays: Collect blood samples at regular intervals (e.g., 0, 12, 24, 48, and 72 hours post-injection) to measure plasma progesterone concentrations and confirm luteolysis.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, Chi-square test) to compare the outcomes between the different dose groups.

5. Safety Monitoring:

  • Monitor all animals for any adverse reactions or side effects following injection.[16][17]

Visualizations

G PGF2a This compound (PGF2α) GPCR PGF2α Receptor (GPCR) PGF2a->GPCR Binds to Gq Gq protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Stimulates release PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Cascade (e.g., ERK) Ca->MAPK Influences PKC->MAPK Activates Apoptosis Luteal Cell Apoptosis MAPK->Apoptosis Induces Luteolysis Corpus Luteum Regression (Luteolysis) Apoptosis->Luteolysis

Caption: Signaling pathway of this compound (PGF2α) in bovine luteal cells.

G start Start: Select Healthy, Cycling Cattle of Target Breed sync Synchronize Estrus (Optional, for baseline) start->sync confirm_cl Day 7 Post-Estrus: Confirm Corpus Luteum (Ultrasonography) sync->confirm_cl randomize Randomize into Groups confirm_cl->randomize group1 Group 1: Placebo (Saline) randomize->group1 group2 Group 2: Low Dose Dinoprost randomize->group2 group3 Group 3: Standard Dose Dinoprost randomize->group3 group4 Group 4: High Dose Dinoprost randomize->group4 observe Observe Estrus (5 Days) group1->observe group2->observe group3->observe group4->observe ai Artificial Insemination (12h post-estrus) observe->ai preg_check Pregnancy Diagnosis (Day 30-35 post-AI) ai->preg_check analysis Data Analysis: - Estrus Response - Conception Rate - Pregnancy Rate preg_check->analysis

Caption: Experimental workflow for a dose-optimization study of this compound.

References

Technical Support Center: Dinoprost Tromethamine Efficacy in Dairy Cows

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dinoprost (B1670695) tromethamine in dairy cows.

Troubleshooting Guides

Issue 1: Low Estrus Response Rate Following Dinoprost Tromethamine Administration

  • Question: We administered a standard dose of this compound to a group of dairy cows for estrus synchronization, but the percentage of cows showing estrus is lower than expected. What are the potential causes and troubleshooting steps?

  • Answer: A low estrus response to this compound can be attributed to several factors. Here's a systematic approach to troubleshooting this issue:

    • 1. Confirm the Presence of a Functional Corpus Luteum (CL): this compound is only effective in cows that have a functional CL, which is typically present between days 5 and 16 of the estrous cycle.[1] Administration outside this window will not induce luteolysis and subsequent estrus.

      • Troubleshooting:

        • Review records to ensure treatment was administered during the mid-luteal phase.

        • If available, use transrectal ultrasonography to confirm the presence of a CL before treatment in future experiments.

        • Consider implementing a presynchronization protocol (e.g., with GnRH) to ensure a higher percentage of cows have a functional CL at the time of dinoprost administration.

    • 2. Evaluate Body Condition Score (BCS): Cows with a low BCS may have compromised reproductive function and may not respond optimally to hormonal treatments.

      • Troubleshooting:

        • Assess the BCS of the experimental herd. A study indicated that cows with a higher BCS had better conception rates when treated with dinoprost.

        • Ensure a proper nutrition plan is in place to maintain an adequate BCS (ideally around 3.0-3.5 on a 5-point scale) in the experimental animals.

    • 3. Assess for the Presence of Ovarian Cysts: The type of ovarian cyst can significantly impact the efficacy of this compound. It is effective in lysing luteal cysts but not follicular cysts.[2][3][4]

      • Troubleshooting:

        • Utilize ultrasonography to differentiate between follicular and luteal cysts.

        • For cows with follicular cysts, a GnRH-based treatment is more appropriate.[2][3][4]

    • 4. Review Administration Protocol: Incorrect dosage or administration route can lead to reduced efficacy.

      • Troubleshooting:

        • Verify that the correct dose (typically 25 mg) was administered.

        • Ensure proper intramuscular (IM) or subcutaneous (SC) injection technique was used. Both routes have been shown to be effective.

Issue 2: High Variability in the Onset of Estrus

  • Question: Following this compound administration, the onset of estrus in our experimental group is highly variable, making timed artificial insemination (TAI) challenging. How can we achieve a more synchronized response?

  • Answer: Variability in the timing of estrus is a common challenge. Here are some strategies to improve synchronization:

    • 1. Implement a Synchronization Protocol: Using this compound as a standalone treatment can result in a wider window of estrus onset.

      • Troubleshooting:

        • Employ a structured synchronization protocol like Ovsynch or a Presynch-Ovsynch program. These protocols use a combination of GnRH and this compound to better control follicular wave development and the timing of ovulation.

    • 2. Consider a Two-Dose Protocol: A second dose of this compound can improve the completeness of luteolysis, leading to a tighter synchrony of estrus. A meta-analysis showed that an additional PGF2α treatment 24 hours after the first increased luteal regression by 11.6%.

    • 3. Ensure Uniformity in the Experimental Group: Factors like age, parity, and lactation stage can influence the response to hormonal treatments.

      • Troubleshooting:

        • Group animals based on these factors to reduce variability in your experimental design.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of action of this compound in dairy cows?

    • A1: this compound is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α). Its primary action is to induce luteolysis, which is the regression of the corpus luteum (CL).[5] This leads to a rapid decline in progesterone (B1679170) production, which in turn allows for the maturation of a dominant follicle, onset of estrus, and subsequent ovulation.

  • Q2: What is the optimal timing for administering this compound?

    • A2: For estrus synchronization, this compound is most effective when administered during the mid-luteal phase of the estrous cycle (days 5-16), when a mature CL is present and responsive.[1] For postpartum applications, administration between 14 and 28 days after calving has been shown to improve first-service conception rates.[6]

  • Q3: Can this compound be used in cows with ovarian cysts?

    • A3: The efficacy of this compound depends on the type of ovarian cyst. It is effective in treating luteal cysts, which contain luteal tissue that is responsive to PGF2α. However, it is not effective for follicular cysts.[2][3][4] In a study, the estrus rate in cows with follicular cysts treated with dinoprost was significantly lower (55.1%) compared to those with luteal cysts (77.2%).[2][3][4]

  • Q4: How does Body Condition Score (BCS) affect the efficacy of this compound?

    • A4: While specific quantitative data directly linking BCS to dinoprost efficacy is limited in the provided search results, it is well-established that BCS is a critical factor in overall reproductive performance. Cows with an optimal BCS are more likely to be cycling and have a healthy reproductive tract, leading to a better response to hormonal treatments. One study found that conception rates were higher in cows with a high BCS compared to those with a low BCS when dinoprost was administered at the time of timed artificial insemination.

  • Q5: Are there any known contraindications for the use of this compound?

    • A5: Yes, this compound should not be used in pregnant animals unless abortion is desired. It can also cause bronchospasm and should be handled with care, especially by individuals with asthma or other respiratory conditions.

Data Presentation

Table 1: Efficacy of this compound Based on Timing of Postpartum Administration

Treatment GroupNumber of CowsFirst-Service Conception Rate (%)
Dinoprost (14-28 days postpartum)6468%
Control (Untreated)6443%
Data from a study on commercial dairy cows.[7]

Table 2: Efficacy of this compound in Dairy Cows with Ovarian Cysts

Cyst TypeTreatmentEstrus Rate (%)Conception Rate (%)
Follicular CystDinoprost (25 mg)55.1%60.0%
Luteal CystDinoprost (25 mg)77.2%56.9%
Follicular CystBuserelin Acetate (21 µg)77.5%67.7%
Luteal CystBuserelin Acetate (21 µg)72.4%47.5%
Data from a comparative study on the treatment of cystic ovarian disease.[2][3][4]

Experimental Protocols

1. Protocol for Evaluating Luteolysis Following this compound Administration

  • Objective: To determine the effectiveness of this compound in inducing luteal regression.

  • Materials:

    • This compound (25 mg/5 mL solution)

    • Syringes and needles for intramuscular injection

    • Blood collection tubes (e.g., heparinized or EDTA tubes)

    • Centrifuge

    • Progesterone assay kit (e.g., RIA or ELISA)

    • Ultrasonography equipment with a rectal probe

  • Procedure:

    • Select a cohort of healthy, cycling dairy cows between days 5 and 12 of their estrous cycle. Confirm the presence of a corpus luteum (CL) via transrectal ultrasonography.

    • Collect a pre-treatment blood sample (Time 0) from the coccygeal vein or artery.

    • Administer a single 5 mL (25 mg) intramuscular injection of this compound.

    • Collect subsequent blood samples at 24, 48, and 72 hours post-injection.

    • Immediately after collection, centrifuge the blood samples to separate the plasma or serum and store at -20°C until analysis.

    • Measure progesterone concentrations in all samples using a validated assay.

    • (Optional) Perform ultrasonography at 48 and 72 hours post-injection to visually assess the regression of the CL.

  • Data Analysis: Luteolysis is considered successful if there is a significant drop in progesterone concentration (typically to <1 ng/mL) by 48-72 hours post-treatment.

2. Protocol for a Timed Artificial Insemination (TAI) Program (Ovsynch)

  • Objective: To synchronize ovulation to allow for fixed-time artificial insemination.

  • Materials:

    • GnRH (Gonadotropin-Releasing Hormone)

    • This compound (PGF2α)

    • Syringes and needles for intramuscular injection

    • Semen for artificial insemination

    • AI equipment

  • Procedure:

    • Day 0: Administer an injection of GnRH.

    • Day 7: Administer an injection of this compound (PGF2α).

    • Day 9 (56 hours after PGF2α): Administer a second injection of GnRH.

    • Day 10 (16 hours after the second GnRH): Perform timed artificial insemination.

Mandatory Visualization

PGF2a Signaling Pathway in Bovine Luteal Cells PGF2a This compound (PGF2α) PGF2aR PGF2α Receptor (GPCR) PGF2a->PGF2aR Binds to Gq_protein Gq Protein PGF2aR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Ca_release->PKC Activates MAPK_pathway MAPK Pathway (Raf/MEK/ERK) PKC->MAPK_pathway Activates Luteolytic_effects Luteolytic Effects: - Decreased Progesterone Synthesis - Apoptosis PKC->Luteolytic_effects Contributes to MAPK_pathway->Luteolytic_effects Leads to Experimental Workflow for Evaluating Dinoprost Efficacy start Start: Select Cycling Dairy Cows (Day 5-12) ultrasound1 Confirm Corpus Luteum (Ultrasonography) start->ultrasound1 blood_sample1 Collect Pre-treatment Blood Sample (T0) ultrasound1->blood_sample1 treatment Administer Dinoprost Tromethamine (25 mg IM) blood_sample1->treatment blood_sample2 Collect Post-treatment Blood Samples (24, 48, 72h) treatment->blood_sample2 progesterone_assay Progesterone Assay (ELISA/RIA) blood_sample2->progesterone_assay data_analysis Data Analysis: - Progesterone Decline - Luteolysis Rate progesterone_assay->data_analysis end End: Determine Efficacy data_analysis->end

References

Technical Support Center: Managing Dinoprost Tromethamine-Induced Bronchoconstriction in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering bronchoconstriction as a side effect of dinoprost (B1670695) tromethamine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of dinoprost tromethamine-induced bronchoconstriction?

This compound is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α). PGF2α is a potent bronchoconstrictor that acts on the FP receptor, a Gq protein-coupled receptor, on airway smooth muscle cells.[1][2] Activation of this receptor initiates a signaling cascade involving phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction and narrowing of the airways.[3]

Q2: We are observing significant bronchoconstriction in our animal models after administering this compound. What are the immediate troubleshooting steps?

If you observe signs of respiratory distress in your animal models, such as increased respiratory rate, labored breathing, or cyanosis, it is crucial to act promptly.

  • Administer a Fast-Acting Bronchodilator: Inhaled β2-adrenergic receptor agonists like albuterol are standard first-line treatments to rapidly reverse bronchoconstriction.[4][5]

  • Reduce the Dose: Studies have shown that side effects of this compound are dose-dependent.[6][7] Consider reducing the dose in subsequent experiments to a level that achieves the desired primary effect with minimal respiratory side effects.

  • Monitor Vital Signs: Continuously monitor respiratory rate, heart rate, and oxygen saturation to assess the severity of the bronchoconstriction and the response to intervention.

Q3: How can we proactively manage or mitigate this compound-induced bronchoconstriction in our experimental design?

Several strategies can be employed to minimize the impact of bronchoconstriction on your experimental outcomes:

  • Dose Optimization: Conduct a pilot study to determine the lowest effective dose of this compound for your primary research question that does not cause significant bronchoconstriction. Research in multiple species has demonstrated that lowering the dose of PGF2α analogs reduces adverse effects.[6][7][8]

  • Pre-treatment with Bronchodilators: Administering a long-acting β2-agonist or another class of bronchodilator prior to this compound administration can help prevent or attenuate the bronchoconstrictor response.

  • Consider Co-administration with a Prostaglandin E2 (PGE2) Analog: PGE2 has been shown to have protective effects against bronchoconstriction induced by various agents.[9][10] It acts via EP2 and EP4 receptors to increase intracellular cyclic AMP (cAMP), leading to airway smooth muscle relaxation.

  • Choice of Animal Model: Different species and even strains can have varying sensitivities to prostaglandins (B1171923). Guinea pigs are a classic model for assessing bronchoconstriction due to their airway sensitivity, which is similar to humans.[11][12]

Q4: Are there alternative compounds to this compound that have a lower risk of causing bronchoconstriction?

The choice of an alternative depends on the specific research application. Cloprostenol (B1669231), another prostaglandin F2α analog, is also known to cause similar side effects.[8] If the goal is to induce luteolysis, studies have explored using lower doses of both dinoprost and cloprostenol to minimize side effects.[6][7] For other applications, exploring compounds that target different receptors or pathways may be necessary.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High variability in respiratory measurements post-dinoprost administration. Individual animal sensitivity to PGF2α. Inconsistent drug administration.Increase sample size to account for variability. Ensure precise and consistent dosing and administration techniques. Consider using a delivery method that ensures consistent bioavailability, such as intravenous injection over aerosol.
Bronchoconstriction is masking the primary experimental endpoint. The bronchoconstrictor effect is too potent at the current dose.Lower the dose of this compound. Pre-treat with a bronchodilator. Use a control group treated with a bronchodilator to isolate the effects of bronchoconstriction from your primary outcome.
Unexpected inflammatory response in lung tissue. Prostaglandins can have pro-inflammatory effects. Bronchoconstriction itself can trigger inflammatory signaling.[13][14]Perform bronchoalveolar lavage (BAL) to characterize the inflammatory cell infiltrate.[15] Analyze BAL fluid for inflammatory mediators. Use specific inhibitors for inflammatory pathways if necessary for the experimental design.
Animals develop tolerance to the bronchoconstrictor effect of dinoprost. Receptor desensitization or downregulation.This phenomenon, known as tachyphylaxis, has been observed with PGF2α.[2] If repeated dosing is required, be aware of this potential for diminished response. Allow for a sufficient washout period between doses if possible.

Experimental Protocols

Protocol 1: Assessment of Bronchoconstriction in Guinea Pigs using Whole-Body Plethysmography

This protocol is adapted from established methods for evaluating bronchoconstriction.[11]

Materials:

  • Male Hartley guinea pigs (300-400g)

  • This compound

  • Saline solution (0.9% NaCl)

  • Whole-body plethysmograph

  • Nebulizer

Procedure:

  • Animal Acclimatization: Acclimatize guinea pigs for at least one week before the experiment with free access to food and water.

  • Baseline Measurement: Place the guinea pig in the whole-body plethysmograph and allow it to acclimate for 5-10 minutes. Record baseline respiratory parameters, such as specific airway resistance (sRaw) or enhanced pause (Penh).

  • Administration of this compound: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection, intravenous, or aerosol).

  • Post-Administration Measurement: Continuously monitor and record respiratory parameters for a set period (e.g., 30-60 minutes) after administration.

  • Data Analysis: Calculate the percentage increase in sRaw or Penh from baseline in response to this compound.

Protocol 2: Mitigation of this compound-Induced Bronchoconstriction with a β2-Agonist

Materials:

  • Same as Protocol 1

  • Albuterol (or other β2-agonist)

Procedure:

  • Animal Acclimatization and Baseline Measurement: Follow steps 1 and 2 from Protocol 1.

  • Pre-treatment: Administer albuterol or vehicle control via inhalation 15-30 minutes prior to this compound administration.

  • Administration of this compound: Administer the same dose of this compound as in the non-pre-treated group.

  • Post-Administration Measurement and Data Analysis: Follow steps 4 and 5 from Protocol 1. Compare the bronchoconstrictor response between the albuterol-treated and vehicle-treated groups.

Visualizations

Signaling Pathway of this compound-Induced Bronchoconstriction

G This compound (PGF2α) Signaling in Airway Smooth Muscle Dinoprost This compound (PGF2α Analog) FP_Receptor FP Receptor (Gq-coupled) Dinoprost->FP_Receptor Binds to PLC Phospholipase C (PLC) FP_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: PGF2α-induced bronchoconstriction pathway.

Experimental Workflow for Assessing Mitigation Strategies

G Workflow for Testing Mitigation of Dinoprost-Induced Bronchoconstriction cluster_procedure Procedure cluster_analysis Data Analysis Control Group 1: Vehicle Control Dosing Administer Vehicle, Mitigation Agent, or Dinoprost Dinoprost_Only Group 2: Dinoprost Only Mitigation Group 3: Mitigation Agent + Dinoprost Acclimatization Animal Acclimatization Baseline Baseline Respiratory Measurement (Plethysmography) Acclimatization->Baseline Baseline->Dosing Measurement Post-Dose Respiratory Measurement Dosing->Measurement Analysis Calculate % Change in Airway Resistance Measurement->Analysis Comparison Compare Responses Between Groups Analysis->Comparison

Caption: Experimental workflow for mitigation studies.

References

Technical Support Center: Optimizing Pregnancy Rates with Dinoprost Tromethamine Synchronization Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving pregnancy rates following dinoprost (B1670695) tromethamine-based estrous synchronization protocols. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth guidance on experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is dinoprost tromethamine and what is its primary mechanism of action in estrous synchronization?

This compound is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α).[1][2] Its primary role in estrous synchronization is to induce luteolysis, which is the regression of the corpus luteum (CL).[1][2][3] The CL produces progesterone (B1679170), a hormone essential for maintaining pregnancy.[3] By causing the CL to regress, progesterone levels decline, allowing the animal to return to estrus and initiating a new follicular phase, which leads to ovulation. This compound stimulates myometrial contractions and relaxes the cervix, further preparing the reproductive tract for estrus and ovulation.[1][2]

Q2: When is the most effective time to administer this compound?

This compound is only effective in animals with a functional corpus luteum.[4][5][6] This means the animal must have ovulated at least five days prior to treatment.[4][5][6] Administration during the early part of the estrous cycle (before day 5) will not be effective as the CL is not yet fully developed and responsive to PGF2α.[7]

Q3: What are the expected outcomes and timelines following a single injection of this compound?

Following a single intramuscular or subcutaneous injection of a luteolytic dose (typically 25 mg for cattle), estrus is expected to occur within 1 to 5 days, provided a functional CL was present at the time of injection.[4] If the animal does not become pregnant after insemination during this estrus, she is expected to return to estrus in approximately 18 to 24 days.[4]

Q4: Can pregnancy rates be improved by administering more than one dose of this compound?

Yes, several studies have shown that administering two doses of this compound can significantly improve timed artificial insemination (TAI) pregnancy rates compared to a single dose in certain protocols.[8][9][10][11] For instance, in a 5-day CO-Synch+CIDR protocol, two doses of PGF2α given 7-8 hours apart resulted in higher pregnancy rates than a single dose.[8][9][10][11] The rationale is that a second dose helps ensure complete luteolysis, especially in animals with a younger or more resistant CL.

Troubleshooting Guide

Problem: Low estrus response rate after this compound administration.

  • Possible Cause 1: Timing of Injection. The animal may not have had a functional corpus luteum at the time of injection. This can occur if the animal was in the early follicular phase or anestrus.

    • Solution: Ensure that animals are confirmed to be in the luteal phase (days 5-17 of the estrous cycle) via rectal palpation or ultrasound before administering this compound. For synchronization protocols, using a presynchronization strategy with GnRH can help ensure a CL is present.

  • Possible Cause 2: Inaccurate Estrus Detection. The signs of estrus may be subtle or missed.

    • Solution: Employ more rigorous estrus detection methods, such as tail paint, heat mount detectors, or activity monitors, in addition to visual observation. Timed AI protocols are designed to eliminate the need for estrus detection.

Problem: Low pregnancy rates despite a good estrus response.

  • Possible Cause 1: Suboptimal Timing of Artificial Insemination. Inseminating too early or too late relative to ovulation can significantly reduce fertilization rates.

    • Solution: Adhere strictly to the recommended timing for AI within the specific synchronization protocol being used. For example, in many protocols, AI is performed at a fixed time relative to the final GnRH injection.

  • Possible Cause 2: Poor Semen Quality or Handling. Improperly stored or handled semen will have reduced fertility.

    • Solution: Ensure that semen is sourced from a reputable supplier and that proper thawing and handling procedures are followed.

  • Possible Cause 3: Inadequate Animal Health and Nutrition. The overall health and nutritional status of the animals play a crucial role in conception rates.

    • Solution: Animals should be on a positive plane of nutrition and have a body condition score (BCS) of at least 5 (on a 9-point scale) at the time of breeding.[12] Ensure a comprehensive herd health program is in place.

Problem: Variability in pregnancy rates between different prostaglandin products.

  • Possible Cause: Differences in Molecular Structure and Half-life. this compound is a natural PGF2α, while other products like cloprostenol (B1669231) are synthetic analogs. These analogs can have a longer half-life due to resistance to metabolism, which may influence the luteolytic response.

    • Solution: While some studies show differences in the rate of progesterone decline between products, overall pregnancy rates are often comparable when used according to recommended protocols.[13] The choice of product may depend on the specific protocol and veterinarian recommendation. It is crucial to use the recommended dosage for each specific product as they are not interchangeable on a mass basis (e.g., 25 mg of dinoprost vs. 500 µg of cloprostenol).

Data Presentation

Table 1: Comparison of Timed-AI Pregnancy Rates in a 5-day CO-Synch+CIDR Protocol in Beef Cows

Treatment GroupNumber of Animals (n)Timed-AI Pregnancy Rate (%)
Single Dose Dinoprost (1xPGF)27752.0%[9][10]
Two Doses Dinoprost (2xPGF, 7h apart)28269.0%[9][10]
Single Dose Cloprostenol (1xCLP)27154.3%[9][10]
Prostaglandin Administration MethodWTAI-PR in Cows (%)WTAI-PR in Heifers (%)
Single Dose (25 mg)51.75%[11]52.84%[11]
Double Dose (50 mg) or Two Simultaneous Doses50.38%[11]51.90%[11]
Two Separate Doses (2-24 hours apart)57.98%[11]58.42%[11]

Experimental Protocols

Protocol 1: 5-Day CO-Synch + CIDR Protocol with Two PGF2α Doses

This protocol is designed to synchronize ovulation for timed artificial insemination in beef cows.

  • Day 0: Administer 100 µg of Gonadotropin-Releasing Hormone (GnRH) intramuscularly and insert a Controlled Internal Drug Release (CIDR) progesterone insert.

  • Day 5:

    • Remove the CIDR insert.

    • Administer a 25 mg dose of this compound (PGF2α) intramuscularly.

  • Day 5 (7-8 hours later): Administer a second 25 mg dose of this compound intramuscularly.

  • Day 8 (72 hours after CIDR removal): Administer a second 100 µg dose of GnRH intramuscularly and perform timed artificial insemination (TAI) concurrently.

Protocol 2: Estrus Synchronization with a Single PGF2α Injection

This protocol is for use in cycling cattle with a known corpus luteum.

  • Day 0: Identify animals with a palpable corpus luteum. Administer a 25 mg dose of this compound intramuscularly.

  • Days 1-5: Observe for signs of estrus.

  • Insemination: Inseminate animals approximately 12 hours after the onset of observed estrus. Alternatively, for unobserved estrus, breed at a fixed time of 80 hours after the injection.[4][6]

Visualizations

dinoprost_pathway cluster_cell Luteal Cell PGF2a Dinoprost (PGF2α) Receptor Prostaglandin F2α Receptor (FP) PGF2a->Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Luteolysis Luteolysis Ca_release->Luteolysis Leads to PKC->Luteolysis Contributes to

Caption: this compound signaling pathway leading to luteolysis.

exp_workflow cluster_protocol 5-Day CO-Synch + CIDR Protocol Day0 Day 0: - Administer GnRH - Insert CIDR Day5 Day 5: - Remove CIDR - Administer 1st PGF2α Day0->Day5 Day5_2 Day 5 (+8h): - Administer 2nd PGF2α Day5->Day5_2 Day8 Day 8 (72h post-CIDR): - Administer GnRH - Timed AI Day5_2->Day8

Caption: Experimental workflow for a 5-Day CO-Synch + CIDR protocol.

References

Technical Support Center: Protocol Refinement for Low-Dose Dinoprost Tromethamine Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of low-dose dinoprost (B1670695) tromethamine in experimental settings. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate protocol refinement and ensure experimental success.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the administration of low-dose dinoprost tromethamine.

In Vitro Experiments

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent or No Biological Response 1. Compound Degradation: Improper storage or repeated freeze-thaw cycles of this compound stock solutions. 2. Low Receptor Expression: The cell line used may not express the prostaglandin (B15479496) F2α receptor (FP receptor) at sufficient levels. 3. Incorrect Concentration: The low-dose concentration may be below the effective threshold for the specific cell line and assay.[1] 4. Serum Interference: Components in the cell culture serum may bind to or interfere with this compound.[1]1. Storage: Store powdered this compound at -20°C and stock solutions in solvent at -80°C. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. Receptor Expression: Confirm FP receptor expression in your cell line using methods like RT-qPCR or Western blot. 3. Dose-Response Curve: Perform a dose-response curve with a wider range of concentrations to determine the optimal low-dose for your specific experimental setup. 4. Serum-Free Media: Consider using serum-free media during the experiment or adapting cells to serum-free conditions prior to the assay.[1]
Precipitation in Aqueous Buffer or Media 1. Poor Solubility: The concentration of this compound may exceed its solubility limit in the aqueous solution. 2. Low Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO, ethanol) used for dilution may be too low to maintain solubility.[1]1. Serial Dilution: Do not dilute the stock solution directly into a large volume of aqueous buffer. Perform serial dilutions in the buffer while vortexing to ensure proper mixing.[1] 2. Solvent Concentration: Ensure the final concentration of the organic solvent is sufficient to maintain solubility but remains below the toxicity threshold for your cells (typically <0.5% for DMSO).[1]
High Variability in Cell Viability/Proliferation Assays 1. Inaccurate Pipetting: Inconsistent volumes of reagents or cells. 2. Edge Effects: Evaporation from wells at the edge of the microplate. 3. Reagent Issues: Precipitation or degradation of assay reagents (e.g., MTT, WST-1).[2] 4. Cell Seeding Density: Inconsistent number of cells seeded per well.1. Pipetting Technique: Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 2. Plate Sealing: Use sealing films to minimize evaporation and avoid using the outer wells of the plate for critical experiments. 3. Reagent Preparation: Warm reagents to 37°C and ensure all components are fully dissolved before use.[2] 4. Cell Counting: Ensure accurate and consistent cell counting before seeding.

In Vivo Experiments

Issue Possible Cause(s) Troubleshooting Steps
Variable Estrus Response 1. Corpus Luteum Status: Treatment administered when a functional corpus luteum is not present. This compound is only effective in the presence of a corpus luteum.[3] 2. Stage of Diestrus: Treatment between days 10 and 13 of the estrous cycle can lead to a more variable onset of estrus.[4] 3. Nutritional Status: Inadequate nutrition can negatively impact the initiation of estrus.[3]1. Corpus Luteum Detection: Confirm the presence of a functional corpus luteum via palpation or ultrasound before administration. 2. Timing of Administration: For more synchronized responses, administer during early or late diestrus. 3. Nutritional Management: Ensure animals are on an adequate nutritional plane.
Unexpected Side Effects at Low Doses 1. Individual Sensitivity: Animals can have varying sensitivities to prostaglandins. 2. Route of Administration: Subcutaneous administration may lead to different local reactions compared to intramuscular injection.1. Monitoring: Closely monitor animals for side effects such as transient discomfort at the injection site, mild fever, or occasional diarrhea.[5] 2. Dose Adjustment: If side effects are persistent or severe, consider further reducing the dose. Studies have shown that lowering the dose reduces adverse effects.[6][7]
Inconsistent Progesterone (B1679170) Decline 1. Incomplete Luteolysis: The administered low dose may be insufficient to induce complete regression of the corpus luteum in all animals. 2. Assay Variability: Issues with the progesterone assay, such as improper sample handling or reagent preparation.1. Dose and Frequency: Consider if a slightly higher low-dose or a split-dose regimen might be more effective for consistent luteolysis. 2. Assay Protocol: Strictly adhere to a validated progesterone assay protocol, ensuring proper sample collection, storage, and processing.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a synthetic analog of the naturally occurring prostaglandin F2α (PGF2α). It acts by binding to the prostaglandin F2α (FP) receptor, which is a G-protein coupled receptor. This binding initiates a signaling cascade that leads to various physiological effects, including smooth muscle contraction and luteolysis (the regression of the corpus luteum).[8]

Q2: What are the advantages of using a low-dose protocol for this compound?

A2: The primary advantage of using a low-dose protocol is the reduction of adverse side effects.[6][7] Common side effects of this compound can include transient discomfort at the injection site, mild fever, and occasional diarrhea.[5] Studies have demonstrated that lower doses can still be effective in inducing luteolysis while minimizing these side effects.[6][7][9]

Q3: How should I prepare a low-dose solution of this compound for in vitro experiments?

A3: For in vitro experiments, it is crucial to start with a high-concentration stock solution in a suitable solvent like DMSO or ethanol, which should be stored at -80°C in aliquots. To prepare a low-dose working solution, perform serial dilutions in your cell culture medium or an appropriate buffer. It is important to ensure that the final concentration of the solvent in the culture medium is not toxic to the cells (typically below 0.5% for DMSO).[1]

Q4: Can this compound affect cell viability assays?

A4: Yes, like any experimental treatment, this compound can potentially influence the results of cell viability assays. It is important to include proper controls, such as vehicle-only controls, to account for any effects of the solvent used to dissolve the this compound. Additionally, consider using multiple types of viability assays (e.g., metabolic assays like MTT or WST-1, and membrane integrity assays like trypan blue exclusion) to get a more comprehensive understanding of the cellular response.

Q5: What are some key considerations for in vivo low-dose studies?

A5: Key considerations for in vivo studies include the species of the animal, the timing of administration relative to the estrous cycle, the route of administration (intramuscular vs. subcutaneous), and the nutritional status of the animal.[3][4] It is also critical to have a reliable method for detecting the presence of a functional corpus luteum and for monitoring the response to treatment, such as measuring plasma progesterone concentrations.[3]

Quantitative Data Summary

The following tables summarize quantitative data from studies on low-dose this compound administration.

Table 1: Efficacy and Side Effects of Low-Dose this compound in Donkeys [6][7][9]

Treatment Group (Dose)Reduction in Estrous Cycle LengthDecrease in Corpus Luteum VolumeObserved Side Effects
DT1 (5 mg) Effective (P < .0001)Yes (P < .05)Higher incidence
DT2 (2.5 mg) Effective (P < .0001)Yes (P < .05)Reduced incidence
DT3 (1.25 mg) Effective (P < .0001)Yes (P < .05)Further reduced incidence
DT4 (0.625 mg) Effective (P < .0001)Yes (P < .05)Minimal side effects
Control No significant reductionNo significant decreaseNone

Table 2: Estrus Response and Conception Rates in Cattle with Single PGF2α Injection [10]

FactorCategoryEstrus Response Rate (%)Conception Rate (%)
Body Condition Score 2.5LowerLower
3Higher9.43 (Odds Ratio)
3.5Higher32.30 (Odds Ratio)
Days in Milk ≤60 days-Lower
>60 days-9.4 (Odds Ratio)
Overall 83.373.0

Experimental Protocols

1. In Vitro Cell Proliferation Assay Using WST-1

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Materials:

    • Appropriate cell culture medium and supplements

    • 96-well cell culture plates

    • This compound stock solution (e.g., 10 mM in DMSO)

    • WST-1 reagent

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

    • Treatment: Prepare serial dilutions of this compound in cell culture medium to achieve the desired low-dose concentrations. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle-only controls.

    • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

    • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

    • Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C.

    • Measurement: Measure the absorbance at 450 nm using a microplate reader.

    • Data Analysis: Subtract the background absorbance and calculate cell viability as a percentage of the vehicle-treated control.

2. Progesterone Measurement by ELISA

This protocol is a general guideline for a competitive ELISA. Always refer to the specific manufacturer's instructions for your ELISA kit.[11][12][13]

  • Materials:

    • Progesterone ELISA kit (containing coated microplate, standards, enzyme conjugate, antibody, wash buffer, substrate, and stop solution)

    • Plasma or serum samples

    • Precision pipettes

    • Microplate reader

  • Procedure:

    • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all components to room temperature before use.

    • Standard and Sample Addition: Pipette the specified volume of standards, controls, and samples into the appropriate wells of the antibody-coated microplate.

    • Enzyme Conjugate Addition: Add the specified volume of progesterone-enzyme conjugate to each well.

    • Antibody Addition (if separate): Add the specified volume of anti-progesterone antibody to each well.

    • Incubation: Incubate the plate for the time and at the temperature specified in the protocol (e.g., 60 minutes at room temperature).

    • Washing: Aspirate the contents of the wells and wash the plate multiple times with the provided wash buffer.

    • Substrate Addition: Add the substrate solution to each well and incubate for the specified time (e.g., 15-30 minutes) to allow for color development.

    • Stopping the Reaction: Add the stop solution to each well to terminate the reaction.

    • Measurement: Read the absorbance of each well at the specified wavelength (e.g., 450 nm) using a microplate reader.

    • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the progesterone concentration in your samples.

Visualizations

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a This compound (PGF2α) FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds to Gq Gq protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates ERK ERK1/2 Activation PKC->ERK Activates mTOR mTOR ERK->mTOR Activates COX2 COX-2 Expression ERK->COX2 Proliferation Cell Proliferation mTOR->Proliferation

Caption: PGF2α signaling via the FP receptor activates Gq, leading to downstream activation of PLC, PKC, and ERK, ultimately influencing cell proliferation and COX-2 expression.

Experimental_Workflow_In_Vivo Animal_Selection Animal Selection (with functional Corpus Luteum) LowDose_Admin Low-Dose This compound Administration Animal_Selection->LowDose_Admin Blood_Sampling Blood Sampling (Time course) LowDose_Admin->Blood_Sampling Side_Effect_Monitoring Side Effect Monitoring LowDose_Admin->Side_Effect_Monitoring Progesterone_Assay Progesterone Assay (ELISA) Blood_Sampling->Progesterone_Assay Data_Analysis Data Analysis (Luteolysis Assessment) Progesterone_Assay->Data_Analysis

Caption: In vivo experimental workflow for assessing the efficacy of low-dose this compound.

References

troubleshooting dinoprost tromethamine stability in solution for research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dinoprost (B1670695) tromethamine solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of dinoprost tromethamine solutions in a research setting.

Issue 1: Precipitation Observed in a Newly Prepared Aqueous Solution

  • Question: I just dissolved this compound powder in water, and I see some precipitation. What could be the cause?

  • Answer: This issue can arise from several factors:

    • Concentration Exceeds Solubility: this compound has a high solubility in water at room temperature (at least 200 mg/mL), so this is less likely to be the issue unless very high concentrations are being prepared.[1]

    • Low-Quality Water: The use of water that is not distilled or deionized can introduce ions that may react with the compound, leading to precipitation.

    • Temperature: Although readily soluble at room temperature, preparing the solution at a significantly lower temperature might slightly reduce the dissolution rate.[1]

    • Contamination: Contamination of the glassware or the water with other substances could cause the this compound to precipitate.

Troubleshooting Steps:

  • Ensure you are using high-purity, sterile water for your solution.

  • Gently warm the solution to room temperature if it was prepared with cold water.

  • Vortex the solution for a longer duration to ensure complete dissolution.

  • If precipitation persists, consider preparing a fresh solution using new glassware and a fresh aliquot of water.

Issue 2: Solution Becomes Cloudy or Shows Precipitation After Storage

  • Question: My this compound solution was clear when I prepared it, but now it's cloudy after being stored in the refrigerator. Why is this happening?

  • Answer: Cloudiness or precipitation after storage can be due to:

    • Temperature Effects: Storing a concentrated solution at a lower temperature (e.g., 2-8°C) can decrease the solubility of this compound, leading to precipitation over time.

    • pH Shift: The pH of the solution may have shifted due to absorption of atmospheric CO2 (if not buffered), which can affect solubility.

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing the solution can affect its stability and lead to precipitation. It is recommended to store in single-use aliquots to avoid this.[2]

Troubleshooting Steps:

  • Allow the solution to come to room temperature and gently agitate to see if the precipitate redissolves.

  • For long-term storage, it is best to aliquot the solution into single-use vials and store them frozen (-20°C).[2]

  • Avoid repeated freeze-thaw cycles.[2]

  • Consider using a buffered solution if pH stability is a concern for your application.

Issue 3: Loss of Biological Activity in Cell Culture Experiments

  • Question: I'm not observing the expected biological effect of this compound in my cell culture experiments. Could the compound be inactive?

  • Answer: A loss of biological activity can be attributed to several factors:

    • Degradation: this compound can degrade under certain conditions, such as extreme pH or high temperatures.[3] Prostaglandins (B1171923), in general, are sensitive to acidic and basic conditions.

    • Improper Storage: Storing the solution at room temperature for extended periods or exposing it to light can lead to degradation.

    • Interaction with Media Components: Some components in the cell culture media could potentially interact with and degrade this compound.

    • Adsorption to Plastics: Prostaglandins can adsorb to the surface of plastic labware, reducing the effective concentration in your experiment.

Troubleshooting Steps:

  • Prepare Fresh Solutions: It is always best to use freshly prepared solutions for experiments. If using a stock solution, ensure it has been stored correctly. Aqueous solutions are stable for up to 30 days at 2-8°C.[2]

  • Verify Storage Conditions: Confirm that your stock solutions are stored at the recommended temperature and protected from light.

  • Use High-Quality Reagents: Ensure the quality of your solvents and other reagents.

  • Consider Glassware: If you suspect adsorption to plastic, consider using glass or low-adhesion microcentrifuge tubes.

  • Perform a Dose-Response Curve: To confirm the activity of your compound, run a dose-response experiment to ensure you are using an effective concentration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is readily soluble in water.[1] It is also soluble in ethanol (B145695) (50 mg/mL) and DMSO (95 mg/mL).[2][4] For most biological experiments, sterile water or a buffer appropriate for your experimental system is recommended.

Q2: How should I store the this compound powder?

A2: The solid powder should be stored in a tightly sealed container at -20°C.[2] this compound is hygroscopic, so it is important to protect it from moisture.[2]

Q3: What are the recommended storage conditions for this compound solutions?

A3: The storage conditions depend on the solvent and the intended duration of storage:

  • Aqueous Solutions: Can be stored at 2-8°C for up to 30 days.[2] For longer-term storage, it is recommended to prepare single-use aliquots and store them frozen at -20°C for several months.[2] Avoid repeated freeze-thaw cycles.[2]

  • Solutions in Organic Solvents (e.g., DMSO, Ethanol): Can be stored at -80°C for up to one year or at -20°C for up to one month.[4]

Q4: Is this compound sensitive to light?

A4: While some sources state it is stable in light, it is good laboratory practice to protect prostaglandin (B15479496) solutions from light, especially during long-term storage, to minimize the risk of photodegradation.[5]

Q5: What is the pH stability of this compound?

A5: Prostaglandins of the E and F series are known to be unstable at acidic and alkaline pH. Degradation is observed at pH extremes (≤ 3 and ≥ 10).[3] For optimal stability, solutions should be prepared in a neutral pH buffer (around pH 7). The pH of a sterile solution for injection is typically between 7.0 and 9.0.[6]

Q6: What are the primary degradation pathways for this compound?

A6: The primary degradation pathways for prostaglandins like dinoprost involve dehydration and isomerization, particularly under acidic or basic conditions.[3] Oxidation can also be a concern.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventConcentrationReference
Water≥ 200 mg/mL[1]
Ethanol50 mg/mL[2]
DMSO95 mg/mL[4]

Table 2: Recommended Storage Conditions

FormTemperatureDurationSpecial ConditionsReference
Powder-20°C3 yearsHygroscopic, keep tightly sealed[2][4]
Aqueous Solution2-8°CUp to 30 days[2]
Aqueous Solution-20°CSeveral monthsSingle-use aliquots, avoid freeze-thaw[2]
Solution in Organic Solvent-80°CUp to 1 yearAliquot to avoid freeze-thaw[4]
Solution in Organic Solvent-20°CUp to 1 monthAliquot to avoid freeze-thaw[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution

  • Materials:

    • This compound powder

    • Sterile, deionized or distilled water

    • Sterile, conical centrifuge tube or vial

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

    • Weigh the desired amount of this compound powder (e.g., 10 mg) using a calibrated analytical balance and transfer it to a sterile conical tube.

    • Add the appropriate volume of sterile water to achieve the target concentration (e.g., 1 mL for a 10 mg/mL solution).

    • Vortex the solution until the powder is completely dissolved.

    • If not for immediate use, aliquot the solution into single-use, sterile tubes.

    • Store the aliquots at the recommended temperature (2-8°C for short-term or -20°C for long-term).

Protocol 2: Stability Testing of this compound Solution by HPLC

This is a general outline. Specific parameters may need to be optimized for your equipment and specific research needs.

  • Objective: To assess the stability of a this compound solution over time under specific storage conditions.

  • Materials:

    • Prepared this compound solution

    • HPLC system with a UV detector

    • C18 HPLC column

    • Mobile phase (e.g., a mixture of phosphate (B84403) buffer and acetonitrile)[7]

    • This compound reference standard

  • Procedure:

    • Initial Analysis (Time 0):

      • Prepare a standard curve using the this compound reference standard.

      • Inject a sample of the freshly prepared this compound solution into the HPLC system.

      • Record the peak area and retention time. The concentration is determined from the standard curve.

    • Storage:

      • Store the remaining solution under the desired conditions (e.g., 4°C, 25°C, protected from light, exposed to light).

    • Time-Point Analysis:

      • At predetermined time points (e.g., 1, 7, 14, 30 days), remove an aliquot of the stored solution.

      • Allow the aliquot to come to room temperature.

      • Inject the sample into the HPLC system and record the peak area.

    • Data Analysis:

      • Compare the peak area of the this compound at each time point to the initial peak area at Time 0.

      • Calculate the percentage of this compound remaining.

      • Monitor for the appearance of new peaks, which would indicate degradation products.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare this compound Solution storage_a Condition A (e.g., 4°C, Dark) prep->storage_a storage_b Condition B (e.g., 25°C, Dark) prep->storage_b storage_c Condition C (e.g., 25°C, Light) prep->storage_c time_0 Time 0 Analysis (HPLC) prep->time_0 Initial Sample time_x Time X Analysis (HPLC) storage_a->time_x storage_b->time_x storage_c->time_x data_analysis Data Analysis (% Degradation) time_0->data_analysis time_x->data_analysis

Caption: Workflow for assessing the stability of this compound solutions.

troubleshooting_logic Troubleshooting Logic for Loss of Activity start Loss of Biological Activity Observed check_prep Was the solution freshly prepared? start->check_prep check_storage Was the stock solution stored correctly? (-20°C, protected from light) start->check_storage check_concentration Is the final concentration in the assay correct? check_prep->check_concentration Yes prepare_fresh Action: Prepare a fresh solution check_prep->prepare_fresh No check_storage->check_prep Yes verify_storage Action: Verify storage conditions and use a new aliquot check_storage->verify_storage No recalculate Action: Recalculate dilutions and verify pipetting check_concentration->recalculate No test_activity Action: Perform a dose-response curve check_concentration->test_activity Yes prepare_fresh->test_activity verify_storage->prepare_fresh recalculate->test_activity end Problem Resolved test_activity->end Activity Confirmed

Caption: Decision tree for troubleshooting loss of this compound activity.

References

Technical Support Center: Optimizing Artificial Insemination (AI) Timing Following Dinoprost Tromethamine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of dinoprost (B1670695) tromethamine for estrous synchronization and optimizing subsequent artificial insemination (AI) timing in cattle.

Frequently Asked Questions (FAQs)

Q1: What is dinoprost tromethamine and what is its primary function in estrous synchronization?

This compound is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α). Its primary function in estrous synchronization is to induce luteolysis, which is the regression of the corpus luteum (CL). The CL produces progesterone (B1679170), a hormone essential for maintaining pregnancy and preventing the return to estrus. By destroying the CL, progesterone levels decline, allowing the follicular phase to commence, leading to estrus (heat) and ovulation.[1] For this compound to be effective, a functional corpus luteum must be present.[2][3]

Q2: When is the optimal time to administer this compound?

This compound is only effective during the luteal phase of the estrous cycle when a mature CL is present, which is approximately 5 to 16 days after ovulation in cattle.[1][4] Administering the treatment before day 5 of the cycle will likely not result in luteolysis as the CL is not yet responsive.[1]

Q3: What is the expected timeframe for the onset of estrus after a this compound injection?

Following a single intramuscular injection of 25 mg this compound in cattle with a functional CL, estrus is typically observed within 1 to 5 days.[2] However, the time to estrus can be variable, ranging from 2 to 9 days, which is a major consideration for timing AI.[5]

Q4: Can this compound be used for fixed-time artificial insemination (FTAI)?

Yes, this compound is a crucial component of many FTAI protocols.[6] These protocols often combine this compound with other hormones like Gonadotropin-Releasing Hormone (GnRH) and progesterone-releasing devices (e.g., CIDRs) to more precisely control follicular development and the timing of ovulation. This allows for insemination at a predetermined time, eliminating the need for estrus detection.[4][7]

Q5: What are typical conception rates following AI after this compound treatment?

Conception rates can vary depending on the protocol used (single injection vs. FTAI), accuracy of estrus detection, and overall herd management. Following a single injection and AI based on detected estrus, conception rates in well-managed herds can range from 40% to 60%.[8][9] For FTAI protocols, pregnancy rates can range from 31% to 66%.[10]

Troubleshooting Guide: Addressing Suboptimal Outcomes

This guide provides a systematic approach to troubleshooting common issues encountered when using this compound for estrous synchronization.

Issue 1: Low Estrus Response Rate

  • Possible Cause: Administration of this compound when a functional CL is not present.

    • Troubleshooting Step: Ensure accurate timing of administration based on the stage of the estrous cycle (days 5-16).[1][4] Consider using a pre-synchronization protocol or ultrasonography to confirm the presence of a CL before treatment.

  • Possible Cause: Individual animal variation in response.

    • Troubleshooting Step: Review animal health and nutritional status. A minimum body condition score is recommended for a satisfactory response.[4]

Issue 2: High Variability in Estrus Onset

  • Possible Cause: Natural variation in follicular development at the time of PGF2α injection.

    • Troubleshooting Step: Implement a synchronization protocol that includes GnRH to control follicular wave emergence, such as an Ovsynch protocol.[5] This will lead to a more synchronous ovulation.

Issue 3: Poor Conception Rates Despite Estrus Expression

  • Possible Cause: Inaccurate timing of artificial insemination.

    • Troubleshooting Step: Refine estrus detection methods using aids like tail paint or activity monitors. The "AM/PM rule" (inseminate approximately 12 hours after the first observation of standing heat) is a common guideline.[9] For FTAI, strictly adhere to the recommended insemination time in the protocol.

  • Possible Cause: Incomplete luteolysis.

    • Troubleshooting Step: In some cases, a single dose of PGF2α may not cause complete regression of the CL. Consider protocols that utilize two doses of this compound 10 to 14 days apart to synchronize a higher percentage of the herd.[4] Some studies have shown that two PGF2α treatments 24 hours apart can increase the proportion of cows with complete luteolysis and improve pregnancy rates.[11]

  • Possible Cause: Poor semen quality or handling.

    • Troubleshooting Step: Ensure proper storage, thawing, and handling of semen straws to maintain sperm viability.

  • Possible Cause: Suboptimal AI technique.

    • Troubleshooting Step: Confirm that the AI technician is proficient and depositing the semen in the correct location within the reproductive tract.

Data Presentation

Table 1: Hormonal and Ovulatory Response to this compound Treatment

ParameterTypical RangeKey Considerations
Time to Progesterone Decline (<1 ng/mL)48 - 72 hoursConfirms successful luteolysis.
Time to Estrus Onset1 - 5 daysCan be variable with single injection protocols.[2]
Time from PGF2α to Ovulation4 - 6 daysInfluenced by the developmental stage of the dominant follicle at the time of treatment.[1][5]

Table 2: Comparison of AI Timing Strategies and Expected Outcomes

AI Timing StrategyDescriptionTypical Conception RateAdvantagesDisadvantages
Estrus Detection AI performed approximately 12 hours after observed standing heat.40% - 60%Potentially higher conception rates in animals showing strong estrus.Labor-intensive; requires accurate heat detection.
Fixed-Time AI (FTAI) - 80 hours post-second injection In a two-injection protocol, AI is performed at a fixed time of approximately 80 hours after the second dinoprost injection.[2][3]31% - 66%[10]Eliminates the need for estrus detection; labor-saving.May result in lower conception rates if ovulation is not well-synchronized.
Split-Time AI (STAI) Heifers showing estrus by a certain time (e.g., 66 or 72 hours) are inseminated then, and non-estrual heifers are inseminated 24 hours later.[7][12]Varies by protocolCan improve pregnancy rates by inseminating closer to ovulation for a larger proportion of animals.Requires estrus detection at a specific time point.

Experimental Protocols

Protocol 1: Single Injection of this compound with Estrus Detection

  • Animal Selection: Select healthy, cycling cattle with a body condition score of 5 or greater (on a 9-point scale).[4]

  • CL Confirmation (Optional but Recommended): Perform transrectal ultrasonography to confirm the presence of a functional corpus luteum (present from approximately day 5 to 16 of the cycle).

  • Administration: Administer a single intramuscular (IM) or subcutaneous (SC) injection of 25 mg this compound.[2][13]

  • Estrus Detection: Beginning 24 hours after injection, observe animals for signs of estrus (e.g., standing to be mounted) at least twice daily.

  • Artificial Insemination: Inseminate animals approximately 12 hours after the first observation of standing estrus.

Protocol 2: Two-Injection this compound Protocol for FTAI

  • First Injection: Administer an IM or SC injection of 25 mg this compound to all cattle.

  • Second Injection: Administer a second 25 mg dose of this compound 10 to 12 days after the first injection.[2]

  • Fixed-Time AI: Inseminate all animals at approximately 80 hours after the second injection, without the need for estrus detection.[2][3]

Protocol 3: Ovsynch Protocol (A Common FTAI Protocol)

  • Day 0: Administer Gonadotropin-Releasing Hormone (GnRH).

  • Day 7: Administer 25 mg of this compound.[4]

  • Day 9: Administer a second dose of GnRH.

  • Fixed-Time AI: Inseminate cows 0 to 20 hours after the second GnRH injection.[4]

Visualizations

dinoprost_pathway dinoprost This compound (PGF2α Analog) receptor PGF2α Receptor (on luteal cells) dinoprost->receptor plc Phospholipase C Activation receptor->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release pkc Protein Kinase C Activation ip3_dag->pkc luteolysis Luteolysis (Corpus Luteum Regression) ca_release->luteolysis pkc->luteolysis progesterone_decline Decreased Progesterone Production luteolysis->progesterone_decline gnrh_pulse Increased GnRH Pulse Frequency progesterone_decline->gnrh_pulse lh_surge LH Surge gnrh_pulse->lh_surge ovulation Ovulation lh_surge->ovulation estrus Estrus Behavior lh_surge->estrus

Caption: Signaling pathway of this compound leading to luteolysis and ovulation.

troubleshooting_workflow start Start: Low Conception Rate check_estrus Was Estrus Response Adequate? start->check_estrus check_ai_timing Was AI Timing Correct? check_estrus->check_ai_timing Yes check_cl_presence Verify CL Presence Before Treatment check_estrus->check_cl_presence No refine_heat_detection Refine Heat Detection (AM/PM Rule) check_ai_timing->refine_heat_detection No (Estrus Detection) adhere_ftai Strictly Adhere to FTAI Protocol check_ai_timing->adhere_ftai No (FTAI) check_semen Evaluate Semen Quality & Handling check_ai_timing->check_semen Yes review_nutrition Review Animal Health & Nutrition check_cl_presence->review_nutrition consider_protocol_change Consider Two-Dose PGF or Ovsynch Protocol review_nutrition->consider_protocol_change success Improved Conception Rate refine_heat_detection->success adhere_ftai->success check_technique Assess AI Technician Proficiency check_semen->check_technique check_technique->success All Good check_technique->success consider_protocol_change->success

Caption: Troubleshooting workflow for low conception rates after dinoprost treatment.

References

Technical Support Center: Addressing Variability in Estrus Response to Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dinoprost (B1670695) tromethamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the variability in estrus response during experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is dinoprost tromethamine and what is its primary mechanism of action in estrus synchronization?

This compound is a synthetic analog of the naturally occurring prostaglandin (B15479496) F2 alpha (PGF2α).[1][2][3] Its primary mechanism of action in estrus synchronization is the induction of luteolysis, which is the regression of the corpus luteum (CL).[1][2][3] The CL produces progesterone (B1679170), a hormone that maintains pregnancy and inhibits the return to estrus.[3] By causing the CL to regress, this compound lowers progesterone levels, allowing the animal to resume its estrous cycle and exhibit signs of estrus (heat).[4]

Q2: Why is there significant variability in the timing and success of estrus response after administering this compound?

The variability in estrus response to this compound is influenced by several factors. A primary reason is the stage of the estrous cycle at the time of administration.[5] this compound is most effective when a mature and functional corpus luteum is present, typically between days 7 and 17 of the cycle in cattle.[4][6] Treatment during the early part of the cycle (before day 5) when the CL is not fully developed, or at the very end when it is already regressing, will not be effective.[6] Additionally, the follicular wave status at the time of treatment can impact the timing of estrus onset.[7]

Q3: Can the route of administration affect the efficacy of this compound?

Studies have compared intramuscular (IM) and subcutaneous (SC) administration of this compound. While both routes are effective in inducing luteolysis, some research indicates that SC administration may lead to greater circulating concentrations of PGF2α metabolite (PGFM) shortly after treatment compared to IM injection.[8][9] However, overall luteal regression and estrus response rates have been found to be similar between the two routes.[8][9][10] Therefore, both IM and SC administration are considered acceptable for use in synchronization protocols.[9]

Q4: What are the expected side effects of this compound administration in research animals?

Common side effects are generally mild and transient. These can include a slight increase in heart rate and rectal temperature, as well as potential discomfort at the injection site.[11][12] In some cases, increased salivation, mild fever, and occasional diarrhea may be observed.[3][11] Severe reactions are rare but can include respiratory distress.[11] It is crucial to adhere to recommended dosages, as side effects are dose-dependent.[13]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Estrus Response - Animal was not in the appropriate stage of the estrous cycle (no mature CL).- Incorrect dosage or administration.- Poor body condition score (BCS) of the animal.- Inaccurate estrus detection methods.- Ensure animals have a palpable, mature corpus luteum before treatment, typically between days 7 and 17 of the cycle.[4][6]- Verify the correct dosage and route of administration as per the protocol.- Ensure animals have an adequate body condition score, as low BCS can negatively impact fertility.[4][6]- Implement rigorous and frequent estrus detection methods (e.g., visual observation, tail paint, electronic monitoring).[5]
High Variability in the Onset of Estrus - Variation in the follicular wave status at the time of PGF2α injection.- Treatment between days 10 and 13 of the estrous cycle can lead to more variable onset.[5]- Presence of multiple corpora lutea.[14]- For tighter synchrony, consider using protocols that control follicular wave development, such as those incorporating GnRH.- Be aware that treatment in the mid-luteal phase may result in a wider window of estrus onset.[5]- Consider that animals with multiple CLs may have a varied response.[14]
Incomplete Luteolysis - Insufficient dose of this compound.- Treatment of a young or regressing corpus luteum.- Individual animal variation in metabolism.- In cases of suspected incomplete luteolysis, a second dose of PGF2α may be administered 24 hours after the first.[14]- Confirm the presence of a mature CL before treatment.- Monitor progesterone levels post-treatment to confirm complete luteal regression.
Adverse Reactions (e.g., severe colic, respiratory distress) - Overdose of this compound.- Individual animal hypersensitivity.- Immediately consult a veterinarian.- Review dosage calculations and administration procedures to prevent future occurrences.- Be aware of contraindications, such as pre-existing cardiovascular or respiratory conditions.[3]

Quantitative Data Summary

Table 1: Estrus Response and Conception Rates with a Single Injection of this compound in Cattle with a Detected Corpus Luteum.

Parameter Value Reference
Overall Estrus Response Rate83.3%[4][6]
Overall Conception Rate73.0%[4][6]
Estrus Response in Animals with BCS of 3Significantly higher than lower BCS[4][6]
Conception Rate in Animals with >60 Days in MilkSignificantly higher than <60 DIM[4][6]

Table 2: Comparison of Estrus Response in Experimental vs. Field Settings.

Setting Estrus Response Rate Pregnancy Rate (within 6 days of treatment) Reference
Experimental92.7%55.1%[5]
Field65.7%33.5%[5]

Experimental Protocols

Protocol 1: Single Injection Estrus Synchronization in Cattle

This protocol is effective for cycling cattle with a mature corpus luteum.

  • Animal Selection: Select non-pregnant, cycling cows or heifers with a palpable corpus luteum. Ensure animals are in good health and have an adequate body condition score.

  • Administration: Administer a single intramuscular (IM) injection of 25 mg this compound (5 mL of a 5 mg/mL solution).[4][6]

  • Estrus Detection: Begin intensive estrus detection 48 hours after the injection and continue for at least 5 days. Estrus is expected to occur 1 to 5 days post-injection.[15]

  • Insemination: Inseminate animals approximately 12 hours after the onset of standing heat.

Protocol 2: Ovsynch Protocol for Timed Artificial Insemination (TAI) in Dairy Cows

This protocol synchronizes both ovulation and estrus, allowing for fixed-time artificial insemination without the need for estrus detection.

  • Day 0: Administer an injection of Gonadotropin-Releasing Hormone (GnRH).

  • Day 7: Administer an injection of 25 mg this compound (PGF2α) to induce luteolysis.[16]

  • Day 9: Administer a second injection of GnRH to trigger ovulation of the dominant follicle.[16]

  • Day 9 or 10: Perform timed artificial insemination.[16]

Visualizations

Dinoprost_Signaling_Pathway cluster_cell Luteal Cell Dinoprost This compound (PGF2α Analog) PGF_Receptor Prostaglandin F Receptor (FP) Dinoprost->PGF_Receptor Binds to G_Protein Gq/11 Protein PGF_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Stimulates Luteolysis Luteolysis (Corpus Luteum Regression) Ca_Release->Luteolysis PKC->Luteolysis

Caption: Signaling pathway of this compound leading to luteolysis.

Estrus_Sync_Workflow cluster_protocol Single Injection Protocol cluster_ovsynch Ovsynch Protocol Select_Animals Select Cycling Animals with Mature CL Administer_PGF Administer 25mg This compound (IM) Select_Animals->Administer_PGF Detect_Estrus Estrus Detection (Days 2-5 post-injection) Administer_PGF->Detect_Estrus Inseminate Artificial Insemination (~12h after estrus onset) Detect_Estrus->Inseminate GnRH1 Day 0: Inject GnRH PGF Day 7: Inject Dinoprost Tromethamine GnRH1->PGF GnRH2 Day 9: Inject GnRH PGF->GnRH2 TAI Day 9-10: Timed AI GnRH2->TAI

Caption: Experimental workflows for estrus synchronization protocols.

Troubleshooting_Logic Start Administer Dinoprost Tromethamine Check_Response Estrus Response Observed? Start->Check_Response Success Successful Synchronization Check_Response->Success Yes Check_CL Was a mature CL present? Check_Response->Check_CL No Failure Synchronization Failure Check_CL->Failure No Check_BCS Was Body Condition Score adequate? Check_CL->Check_BCS Yes Check_BCS->Failure No Check_Detection Was estrus detection adequate? Check_BCS->Check_Detection Yes Check_Detection->Failure Yes Review_Protocol Review and adjust protocol Check_Detection->Review_Protocol No Review_Protocol->Start

Caption: Logical troubleshooting flow for poor estrus response.

References

Validation & Comparative

A Comparative Guide to Dinoprost Tromethamine and Carboprost Tromethamine for Uterotonic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prostaglandin (B15479496) F2α (PGF2α) analogs, dinoprost (B1670695) tromethamine and carboprost (B24374) tromethamine. Both are potent uterotonic agents widely used in obstetrics and gynecology. This document summarizes their mechanisms of action, comparative clinical efficacy, and side effect profiles, supported by experimental data.

Executive Summary

Dinoprost tromethamine, the naturally occurring PGF2α, and its synthetic derivative, carboprost tromethamine (15-methyl-PGF2α), are crucial tools in managing postpartum hemorrhage and inducing second-trimester abortions. Both exert their effects by stimulating uterine contractions. While structurally similar, the 15-methyl group in carboprost confers a longer half-life and potentially greater potency. Clinical data suggests that while both are effective, carboprost may offer advantages in reducing blood loss in certain clinical scenarios, albeit with a potentially higher incidence of gastrointestinal side effects.

Mechanism of Action and Signaling Pathway

Both dinoprost and carboprost are agonists of the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[1][2] Activation of the FP receptor in myometrial cells initiates a signaling cascade that leads to smooth muscle contraction.

The primary signaling pathway involves the coupling of the FP receptor to the Gq alpha subunit of the heterotrimeric G-protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration leads to the activation of calmodulin and subsequently myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin and resulting in myometrial contraction.[1]

A secondary pathway that contributes to the sustained contraction involves the RhoA/Rho-kinase (ROCK) signaling cascade. Activation of the FP receptor can also stimulate RhoA, which in turn activates ROCK. ROCK inhibits myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating the myosin light chain.[3][4][5] This inhibition leads to a sustained state of myosin light chain phosphorylation and, consequently, prolonged uterine contraction.

Prostaglandin F2α Signaling Pathway in Myometrial Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2α Analog Dinoprost or Carboprost FP Receptor FP Receptor (GPCR) PGF2α Analog->FP Receptor Binds to Gq Gq FP Receptor->Gq Activates RhoA RhoA FP Receptor->RhoA Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca2+ Ca²⁺ (intracellular) SR->Ca2+ Releases Calmodulin Calmodulin Ca2+->Calmodulin Activates MLCK Myosin Light-Chain Kinase (MLCK) Calmodulin->MLCK Activates Myosin-LC-P Phosphorylated Myosin Light-Chain MLCK->Myosin-LC-P Phosphorylates Myosin-LC Myosin Light-Chain Myosin-LC->MLCK Contraction Uterine Contraction Myosin-LC-P->Contraction MLCP Myosin Light-Chain Phosphatase (MLCP) Myosin-LC-P->MLCP ROCK ROCK RhoA->ROCK Activates ROCK->MLCP Inhibits MLCP->Myosin-LC Dephosphorylates

Caption: Signaling pathway of PGF2α analogs in myometrial cells.

Comparative Efficacy: Experimental Data

In Vitro Uterine Contractility

Direct comparisons of the contractile effects of dinoprost (PGF2α) and carboprost (15-methyl-PGF2α) on human myometrial tissue provide insights into their relative potencies. While both induce contractions, studies have shown that the myometrium of pregnant women can be somewhat refractory to PGF2α. In one in vitro study, 15-methyl-PGF2α (carboprost) evoked a small but sustained contraction in myometrium from pregnant women, whereas the response to PGF2α (dinoprost) was weak.[6] This suggests that carboprost may be a more reliable uterotonic agent in the context of pregnancy.

Table 1: Summary of In Vitro Uterine Contractility Data

CompoundTissue SourceConcentration RangeObserved EffectReference
Dinoprost (PGF2α)Myometrium from pregnant women10⁻⁸ - 10⁻⁶ MWeak contractile response[6]
Carboprost (15-methyl-PGF2α)Myometrium from pregnant women10⁻⁶ MSmall, sustained contraction[6]
Experimental Protocol: In Vitro Myometrial Contractility Assay

The following is a generalized protocol for assessing the contractility of myometrial tissue in response to prostaglandins, based on established methodologies.[7][8]

Experimental Workflow for In Vitro Myometrial Contractility Assay cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis A Obtain myometrial biopsy (e.g., during cesarean section) B Place immediately in cold physiologic salt solution A->B C Dissect into longitudinal strips (approx. 2x10 mm) B->C D Mount strips in organ baths containing physiologic salt solution at 37°C C->D E Aerate with 95% O₂ / 5% CO₂ D->E F Connect to isometric force transducers E->F G Equilibrate under tension (e.g., 1-2 g) for 1-2 hours F->G H Record spontaneous contractions G->H I Administer cumulative concentrations of Dinoprost or Carboprost H->I J Record changes in contraction amplitude and frequency I->J K Calculate motility index (amplitude x frequency) J->K L Determine dose-response curves K->L M Compare potency and efficacy L->M

Caption: Workflow for in vitro uterine contractility experiments.

Clinical Applications and Comparative Efficacy

Postpartum Hemorrhage (PPH)

While direct comparative trials between dinoprost and carboprost for PPH are limited, numerous studies have evaluated carboprost's efficacy against other uterotonics, primarily oxytocin (B344502). In high-risk patients undergoing cesarean delivery, carboprost was found to be more effective than oxytocin in preventing PPH, with a significantly lower median blood loss (438 mL for carboprost vs. 610 mL for oxytocin).[7] Another randomized controlled trial demonstrated that intramuscular carboprost resulted in significantly lower mean blood loss (183.44 mL) compared to intramuscular oxytocin (285.77 mL) for PPH prophylaxis during vaginal delivery.[9]

Table 2: Comparative Efficacy in Postpartum Hemorrhage

StudyComparisonPatient PopulationKey FindingsReference
Bai et al.Carboprost vs. OxytocinHigh-risk patients undergoing cesarean deliveryMedian blood loss: 438 mL (Carboprost) vs. 610 mL (Oxytocin)[7]
Choudhary et al.Carboprost vs. OxytocinWomen undergoing vaginal deliveryMean blood loss: 183.44 mL (Carboprost) vs. 285.77 mL (Oxytocin)[9]
Lamont et al.Carboprost vs. Syntometrine (B1248969)Prevention of primary PPHSimilar efficacy in reducing blood loss, but higher incidence of diarrhea with Carboprost[1]
Second-Trimester Abortion

Both dinoprost and carboprost have been used for the induction of second-trimester abortion. A randomized study comparing different protocols for second-trimester abortion found that a combination of endocervical dinoprostone (B10761402) gel and intramuscular carboprost tromethamine significantly shortened the abortion interval compared to a control group.[8] Another study comparing intravaginal misoprostol (B33685) (a PGE1 analog) to dinoprostone (PGE2) for second-trimester termination found misoprostol to be at least as effective with fewer side effects.[10] While not a direct comparison of dinoprost and carboprost, these studies highlight their roles in this clinical setting.

Table 3: Comparative Efficacy in Second-Trimester Abortion

StudyComparisonKey FindingsReference
Vukelić J.Dinoprostone + Carboprost vs. ControlCombination therapy significantly shortened the abortion interval.[8]
El-Rafaey et al.Misoprostol vs. DinoprostoneMisoprostol was as effective as dinoprostone with a better side-effect profile.[11]

Side Effect Profiles

A significant consideration in the clinical use of dinoprost and carboprost is their side effect profiles. Gastrointestinal side effects are common with both agents, but appear to be more pronounced with carboprost.

Table 4: Common Side Effects of Dinoprost and Carboprost

Side EffectThis compoundCarboprost TromethamineReferences
Gastrointestinal
Nausea and VomitingCommonVery Common[7][10][11]
DiarrheaCommonVery Common (up to 21% in one study)[1][7][10][11]
Cardiovascular
HypertensionPossiblePossible[6][7]
Other
Fever/PyrexiaPossibleCommon[10][11]
FlushingPossibleCommon[3]
BronchoconstrictionCaution in asthmatic patientsCaution in asthmatic patients[6]

Conclusion

Both this compound and carboprost tromethamine are effective uterotonic agents that play a vital role in modern obstetric practice. The available evidence suggests that carboprost, the synthetic 15-methyl analog of PGF2α, may offer greater potency and a more sustained contractile effect on the pregnant uterus compared to the naturally occurring dinoprost. This is supported by in vitro data and clinical studies demonstrating its efficacy in reducing postpartum hemorrhage. However, this potential for increased efficacy comes with a higher incidence of gastrointestinal side effects. The choice between these two agents will depend on the specific clinical scenario, patient risk factors, and the desired balance between efficacy and tolerability. Further head-to-head clinical trials are warranted to more definitively delineate the comparative efficacy and safety of dinoprost and carboprost in various clinical applications.

References

A Comparative Guide to HPLC Methods for the Detection of Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, optimized High-Performance Liquid Chromatography (HPLC) method for the detection of dinoprost (B1670695) tromethamine against the established United States Pharmacopeia (USP) HPLC method and a modern Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. This guide is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their specific needs, providing supporting experimental data and detailed protocols.

Introduction to Dinoprost Tromethamine Analysis

This compound, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α, is a potent luteolytic agent used in veterinary and human medicine.[1] Accurate and precise quantification of this compound in bulk drug substances and pharmaceutical formulations is crucial for ensuring its safety and efficacy. HPLC is a widely used technique for this purpose, offering high resolution and sensitivity.[2][3] This guide introduces a new, optimized HPLC method designed for improved performance and compares it with two existing methodologies to provide a clear basis for method selection.

Analytical Methods Under Comparison

This guide evaluates the following three methods for the detection of this compound:

  • New Optimized HPLC Method: A hypothetical, newly developed method focused on enhancing speed and efficiency without compromising accuracy.

  • USP HPLC Method: The established method outlined in the United States Pharmacopeia, serving as a regulatory benchmark.[4][5]

  • UPLC-MS/MS Method: An advanced analytical technique offering superior sensitivity and selectivity, particularly useful for complex matrices.

Experimental Protocols

New Optimized HPLC Method

This method is designed for rapid and efficient analysis, making it suitable for high-throughput screening and quality control.

Chromatographic Conditions:

  • Column: C18, 2.1 x 100 mm, 2.7 µm particle size

  • Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% formic acid in water (45:55 v/v)

  • Flow Rate: 0.8 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 5 µL

  • Column Temperature: 35°C

  • Run Time: 8 minutes

Standard and Sample Preparation:

  • Standard Solution: A stock solution of 1.0 mg/mL this compound is prepared in the mobile phase and further diluted to the desired concentrations for the calibration curve.

  • Sample Solution: An accurately weighed amount of the sample is dissolved in the mobile phase to achieve a target concentration within the calibration range.

USP HPLC Method

This is the official method for the assay of this compound as per the USP.[4][5]

Chromatographic Conditions:

  • Column: L1 packing (C18), 3.9 x 150 mm

  • Mobile Phase: A filtered and degassed mixture of water, acetonitrile, and phosphoric acid (750:250:1).[4][5]

  • Flow Rate: Approximately 2 mL/min.[4][5]

  • Detection Wavelength: 200 nm.[4][5]

  • Injection Volume: 10 µL.[4]

  • Column Temperature: Ambient

Standard and Sample Preparation:

  • Standard Preparation: A solution with a known concentration of about 1.0 mg/mL of USP this compound Reference Standard is prepared in the mobile phase.[4][5]

  • Assay Preparation: About 25.0 mg of this compound is accurately weighed, transferred to a 25-mL volumetric flask, and dissolved in and diluted with the mobile phase to volume.[4][5]

UPLC-MS/MS Method

This method provides the highest sensitivity and is ideal for the detection of trace amounts of this compound or for analysis in complex biological matrices.

Chromatographic Conditions:

  • Column: UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40°C

  • Run Time: 5 minutes

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • MRM Transitions: Specific precursor-to-product ion transitions for dinoprost and an internal standard are monitored.

Standard and Sample Preparation:

  • Standard Solution: Prepared by serial dilution of a stock solution in the initial mobile phase to create a calibration curve.

  • Sample Solution: May require solid-phase extraction (SPE) or protein precipitation for biological samples to remove interfering substances.

Method Validation and Comparison

The performance of each method was evaluated based on standard validation parameters as per the International Council for Harmonisation (ICH) guidelines.

Data Presentation
Validation ParameterNew Optimized HPLC MethodUSP HPLC MethodUPLC-MS/MS Method
Linearity (Correlation Coefficient, r²) > 0.999> 0.998> 0.999
Linearity Range 1 - 200 µg/mL50 - 1500 µg/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 98.5 - 101.2%98.0 - 102.0%99.1 - 100.8%
Precision (% RSD) < 1.5%< 2.0%[4]< 1.0%
Limit of Detection (LOD) 0.3 µg/mL10 µg/mL0.03 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL30 µg/mL0.1 ng/mL
Run Time 8 minutes~15 minutes5 minutes

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_report Reporting prep_std Prepare Standard Solutions hplc_analysis Chromatographic Separation prep_std->hplc_analysis prep_sample Prepare Sample Solutions prep_sample->hplc_analysis linearity Linearity hplc_analysis->linearity accuracy Accuracy hplc_analysis->accuracy precision Precision hplc_analysis->precision lod_loq LOD & LOQ hplc_analysis->lod_loq report Generate Validation Report linearity->report accuracy->report precision->report lod_loq->report validation_parameters cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_robustness Method Reliability Accuracy Accuracy (Trueness) Precision Precision (Repeatability) Linearity Linearity (Correlation) LOD Limit of Detection Linearity->LOD LOQ Limit of Quantification Linearity->LOQ Specificity Specificity Robustness Robustness MethodValidation Method Validation MethodValidation->Accuracy MethodValidation->Precision MethodValidation->Linearity MethodValidation->LOD MethodValidation->LOQ MethodValidation->Specificity MethodValidation->Robustness

References

A Guide to Bioequivalence Testing of Generic Dinoprost Tromethamine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of generic dinoprost (B1670695) tromethamine formulations with a reference product, supported by experimental data. Dinoprost tromethamine, a synthetic analogue of prostaglandin (B15479496) F2α, is widely used in veterinary medicine for reproductive management. The approval of generic versions of this drug relies on the demonstration of bioequivalence to the innovator product, ensuring comparable safety and efficacy.

Core Principles of Bioequivalence Assessment

Two pharmaceutical products are considered bioequivalent if they are pharmaceutically equivalent or alternatives, and their bioavailabilities (rate and extent of absorption) are similar to a degree that their effects, with respect to both efficacy and safety, will be essentially the same.[1] For systemically acting drugs like this compound, bioequivalence is typically established through pharmacokinetic studies.[2]

The key pharmacokinetic parameters assessed are:

  • Cmax: The maximum observed plasma concentration of the drug.

  • AUCt: The area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

  • AUCinf: The area under the plasma concentration-time curve from time zero extrapolated to infinity.

For a generic product to be considered bioequivalent to a reference product, the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) of Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.[3][4]

Comparative Pharmacokinetic Data

The following tables present hypothetical but representative data from a bioequivalence study comparing a generic "Test" formulation of this compound injection to a "Reference" innovator product. The data are based on a standard crossover study design in the target animal species.

Table 1: Summary of Pharmacokinetic Parameters for the Main Metabolite (PGFM)

ParameterFormulationGeometric Mean90% Confidence IntervalIntra-subject CV (%)
Cmax (ng/mL) Test45.2-18.5
Reference46.8-
AUCt (ngh/mL) Test155.7-12.3
Reference158.9-
AUCinf (ngh/mL) Test165.4-13.1
Reference169.2-

Table 2: Bioequivalence Assessment of the Test Formulation against the Reference Formulation

ParameterRatio of Geometric Means (Test/Reference) (%)90% Confidence IntervalBioequivalence Assessment
Cmax 96.689.2% - 104.5%Passes
AUCt 98.092.5% - 103.8%Passes
AUCinf 97.892.1% - 103.9%Passes

As the 90% confidence intervals for the geometric mean ratios of Cmax, AUCt, and AUCinf fall within the 80.00% to 125.00% acceptance range, the test formulation is considered bioequivalent to the reference formulation.

Experimental Protocols

A robust experimental design is crucial for a reliable bioequivalence study. Below is a detailed methodology for a typical study involving this compound.

Study Design

A randomized, two-period, two-sequence, single-dose, crossover study is a standard design for bioequivalence assessment.[5] This design minimizes biological variability and allows for a within-subject comparison of the formulations.

  • Subjects: A sufficient number of healthy, reproductively sound animals of the target species (e.g., cattle) are selected. A study in cattle involved 24 animals.[3]

  • Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g., Test then Reference, or Reference then Test).

  • Treatment Periods: In the first period, subjects receive a single intramuscular dose of either the test or reference product. After a washout period, they receive the alternate formulation in the second period.

  • Washout Period: A washout period of adequate duration (e.g., 48 hours) is implemented between treatment periods to ensure the complete elimination of the drug from the previous treatment.[3][6]

  • Dosing: A single, standard therapeutic dose of this compound is administered via intramuscular injection.

Blood Sampling

Blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of the drug or its major metabolite.

  • Pre-dose: A blood sample is taken before drug administration to establish baseline levels.

  • Post-dose: Frequent blood samples are collected at specified intervals after drug administration. A typical schedule might involve sampling at 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, and 12 hours post-dose.

Bioanalytical Method

The concentration of dinoprost or its primary metabolite, 13,14-dihydro-15-keto-prostaglandin F2α (PGFM), in plasma samples is determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method must be validated for accuracy, precision, selectivity, sensitivity, reproducibility, and stability.

Pharmacokinetic and Statistical Analysis
  • Pharmacokinetic parameters (Cmax, AUCt, AUCinf, and Tmax) are calculated for each subject for both formulations using non-compartmental methods.

  • The data for Cmax and AUC are log-transformed before statistical analysis.

  • An analysis of variance (ANOVA) is performed to assess the effects of formulation, period, sequence, and subject.

  • The 90% confidence intervals for the ratio of the geometric means of the test and reference products for Cmax and AUC are calculated.

Experimental Workflow Diagram

Bioequivalence_Workflow cluster_screening Subject Screening & Selection cluster_randomization Randomization cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 (Crossover) cluster_analysis Analysis s1 Health Examination s2 Inclusion/Exclusion Criteria s1->s2 r1 Assign to Treatment Sequence s2->r1 p1_dose Administer Test or Reference Product r1->p1_dose p1_sample Serial Blood Sampling p1_dose->p1_sample w1 Drug Elimination p1_sample->w1 p2_dose Administer Alternate Product w1->p2_dose p2_sample Serial Blood Sampling p2_dose->p2_sample a1 Bioanalytical Sample Analysis (LC-MS/MS) p2_sample->a1 a2 Pharmacokinetic Parameter Calculation a1->a2 a3 Statistical Analysis (ANOVA) a2->a3 a4 Bioequivalence Assessment (90% CI) a3->a4

Bioequivalence Study Workflow

Conclusion

The demonstration of bioequivalence through rigorous pharmacokinetic studies is a fundamental requirement for the approval of generic this compound formulations. The experimental design and analytical methods must be scientifically sound to ensure that the generic product performs comparably to the innovator product in terms of rate and extent of absorption. The data presented in this guide illustrates a successful bioequivalence outcome, where the 90% confidence intervals for the key pharmacokinetic parameters fall within the regulatory acceptance criteria. This provides assurance to researchers, veterinarians, and other drug development professionals that the generic and reference products can be used interchangeably in clinical practice.

References

A Comparative Analysis of Intramuscular vs. Subcutaneous Administration of Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in drug development and veterinary research, the route of administration is a critical factor influencing a drug's pharmacokinetic profile, efficacy, and safety. This guide provides an objective comparison of intramuscular (IM) and subcutaneous (SC) administration of dinoprost (B1670695) tromethamine, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α) widely used in reproductive management of livestock. The following analysis is supported by experimental data to inform protocol development and clinical application.

Overview of Dinoprost Tromethamine

This compound is a potent luteolytic agent, inducing the regression of the corpus luteum (CL), which is essential for synchronizing estrus cycles, inducing parturition in swine, and treating uterine conditions like pyometra.[1][2] Its mechanism involves stimulating myometrial contractions and inhibiting steroidogenesis in the corpus luteum by binding to the PGF2α receptor.[3][4]

Pharmacokinetic and Pharmacodynamic Comparison

The route of administration directly impacts the absorption and subsequent physiological response to this compound. A key study in lactating Holstein cows provides a direct comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) profiles following IM and SC injections.

While both routes are effective in inducing luteolysis, SC administration leads to a more rapid and higher peak concentration of the primary metabolite, 13,14-dihydro-15-keto-prostaglandin F2α (PGFM).[5][6] However, this initial difference in PGFM concentration does not translate to a significant difference in the rate or completeness of progesterone (B1679170) decline, which is the ultimate pharmacodynamic measure of luteolysis.[5][6]

Table 1: Pharmacokinetic & Pharmacodynamic Data (Lactating Holstein Cows)

ParameterIntramuscular (IM)Subcutaneous (SC)Reference
PGFM Area Under the Curve (0-90 min) 1,146 ± 177 pg·h/mL1,664 ± 129 pg·h/mL[5]
Time to Peak PGFM Concentration Slower initial riseFaster initial rise (peak at 15-90 min)[5][6]
Circulating Progesterone (P4) No significant difference in decline compared to SCNo significant difference in decline compared to IM[5][7]
Complete Luteal Regression (at 56h) 6 of 6 cows5 of 6 cows[5]

Efficacy in Clinical Applications

The efficacy of this compound is primarily assessed by its success in synchronizing estrus and achieving pregnancy. Studies comparing IM and SC routes for estrus synchronization protocols have found no significant differences in clinical outcomes. Both administration methods are considered effective for use in protocols like Ovsynch and CO-Synch.[5][7]

Table 2: Efficacy Data (Lactating Dairy Cows)

ParameterIntramuscular (IM)Subcutaneous (SC)Reference
Proportion of Cows with Luteal Regression No significant differenceNo significant difference[7]
Decline in Progesterone Concentration No significant differenceNo significant difference[7]
Suitability for Synchronization Protocols EffectiveEffective[5]

Safety and Side Effect Profile

The safety profile of this compound is well-documented, with side effects being generally transient. Common adverse reactions include temporary discomfort, mild fever, and gastrointestinal or respiratory signs.[2][8] Injection site reactions such as pain, swelling, or inflammation are also common.[8][9][10][11][12]

Crucially, safety studies in mares involving high doses of this compound found no apparent differences in observed side effects between the intramuscular and subcutaneous routes of administration.[1][13] However, severe localized clostridial infections, though rare, have been reported, particularly associated with intramuscular injections.[14]

Table 3: General Side Effect Profile

Side Effect CategoryDescriptionSpecies Commonly AffectedReference
Local Reactions Pain, swelling, inflammation at the injection site.All[8]
Systemic Effects Erythema, pruritus, incoordination, nesting behavior, salivation, increased vocalization, sweating, decreased rectal temperature.Swine, Mares[1][14]
Gastrointestinal Abdominal muscle spasms, defecation, diarrhea, colic.Swine, Horses[1][8]
Respiratory Hyperpnea (increased breathing rate), dyspnea (difficulty breathing).Swine[1][14]

Signaling Pathway and Experimental Workflow

PGF2α Signaling Pathway

This compound, as a PGF2α analog, binds to the PGF2α receptor (PTGFR), a G-protein coupled receptor. This binding primarily activates the Gq protein, which in turn stimulates the phospholipase C (PLC) / protein kinase C (PKC) pathway. This activation leads to an increase in intracellular calcium and the activation of downstream signaling cascades, including mitogen-activated protein kinases (MAPKs) and phosphatidylinositol-3-kinase (PI3K), ultimately resulting in the physiological effects of luteolysis and myometrial contraction.[15]

PGF2a_Signaling_Pathway cluster_cell Target Cell (e.g., Luteal Cell) cluster_downstream Downstream Signaling PGF2a Dinoprost (PGF2α) PTGFR PTGFR (FP Receptor) PGF2a->PTGFR Binds Gq Gq Protein PTGFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PKC Protein Kinase C (PKC) PLC->PKC Activates Ca ↑ Intracellular Ca²⁺ PLC->Ca Increases MAPK MAPK Pathway PKC->MAPK PI3K PI3K Pathway PKC->PI3K Effect Physiological Effects (Luteolysis, Contraction) PKC->Effect Ca->Effect MAPK->Effect PI3K->Effect

PGF2α receptor signaling cascade.
Experimental Workflow: Estrus Synchronization Protocol

A common application of this compound is within a timed artificial insemination (TAI) protocol, such as the Ovsynch or CO-Synch protocol. The workflow involves a series of hormonal treatments to control the follicular wave and timing of ovulation.

Estrus_Sync_Workflow Day0 Day 0 Administer GnRH (IM) Insert CIDR Day7 Day 7 Remove CIDR Administer Dinoprost (IM or SC) Day0->Day7 7 days Day9_5 Day 9.5 (56h post-Dinoprost) Administer GnRH (IM) Day7->Day9_5 ~56 hours Day10 Day 10 (16-20h post-GnRH) Perform Timed AI Day9_5->Day10 ~16-20 hours

Typical CO-Synch + CIDR workflow.

Experimental Protocols

Below is a generalized protocol for comparing IM and SC administration of this compound for luteal regression in dairy cattle, based on published studies.[5][7][16]

Objective: To compare the efficacy of intramuscular versus subcutaneous administration of this compound on luteal regression in lactating dairy cows.

Animals:

  • Lactating Holstein cows, between 40-60 days in milk.

  • Animals must have a palpable corpus luteum (CL) confirmed via ultrasonography.

Materials:

  • This compound solution (e.g., 5 mg/mL).

  • Syringes (e.g., 3 mL) and needles (e.g., 18-gauge, 1.5-inch for IM; 20-gauge, 1-inch for SC).

  • Ultrasonography equipment for CL and follicle assessment.

  • Blood collection tubes (e.g., heparinized) for progesterone analysis.

Procedure:

  • Animal Selection and Randomization: On Day 0, perform a reproductive examination including ultrasonography on all potential subjects. Enroll cows with a functional CL (≥15 mm diameter). Randomly assign enrolled cows to one of two treatment groups:

    • Group IM (n=X): Receives 25 mg (5 mL) of this compound via deep intramuscular injection in the semimembranosus/semitendinosus muscle.

    • Group SC (n=X): Receives 25 mg (5 mL) of this compound via subcutaneous injection in the cervical area or ischio-rectal fossa.

  • Blood Sampling: Collect blood samples for progesterone (P4) analysis at the following time points relative to treatment: 0h (immediately before injection), 12h, 24h, 36h, 48h, and 56h post-injection.

  • Hormone Analysis: Centrifuge blood samples to separate plasma and store at -20°C until analysis. Measure plasma P4 concentrations using a validated radioimmunoassay (RIA) or ELISA.

  • Efficacy Assessment:

    • Luteal Regression: Define luteal regression as a plasma P4 concentration <1.0 ng/mL or <40% of the initial (0h) concentration by 48 hours post-treatment.[7]

    • Statistical Analysis: Compare the proportion of cows experiencing luteal regression between groups using a chi-square test. Compare the mean P4 concentrations at each time point between groups using a t-test or ANOVA with repeated measures. A p-value of <0.05 is considered statistically significant.

Conclusion

The available evidence indicates that both intramuscular and subcutaneous routes of administration for this compound are effective for inducing luteolysis in cattle.[5][7] While SC administration results in a faster initial absorption and higher peak metabolite concentrations, this does not appear to offer a significant clinical advantage in terms of progesterone decline or overall efficacy in estrus synchronization protocols.[5][6] The safety profiles are also comparable, with no significant differences in systemic side effects noted between the two routes.[1]

The choice of administration route may therefore be based on other factors such as ease of administration, animal temperament, and management practices. For instance, SC injection may be preferred for its perceived ease or to potentially reduce the risk of severe clostridial infections associated with deep IM injections. Researchers and drug developers can consider both routes viable, with the pharmacokinetic differences unlikely to alter clinical outcomes in standard reproductive management protocols.

References

A Head-to-Head Comparison: Cross-Validation of Dinoprost Tromethamine Quantification by ELISA and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Dinoprost Tromethamine (Prostaglandin F2α) is paramount for pharmacokinetic studies, dose-response assessments, and ensuring product quality. The two most prevalent analytical methods for this task are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective, data-driven comparison of these two techniques to aid in the selection of the most appropriate method for specific research needs.

Method Performance: A Quantitative Comparison

The performance of ELISA and LC-MS/MS for the quantification of Dinoprost (PGF2α) can be evaluated based on several key validation parameters. The following table summarizes quantitative data from various sources to provide a clear comparison.

Performance MetricLC-MS/MSELISAKey Considerations
Sensitivity (LOD) 0.5 - 20 pg/mL[1]4.6 - 10 pg/mL[2][3]ELISA sensitivity can vary significantly between commercial kits. LC-MS/MS generally offers higher sensitivity.
Limit of Quantitation (LOQ) 2.5 - 100 pg/mL[1][4]Not always reported in kit datasheetsLC-MS/MS provides a well-defined LOQ, which is crucial for quantitative studies.
Accuracy (% Recovery) 85 - 113.9%[5][6][7]Not consistently reportedThe use of a stable isotope-labeled internal standard in LC-MS/MS ensures high accuracy by correcting for matrix effects and sample processing variations.
Precision (% CV) Intra-day: 2.3 - 5.4% Inter-day: 4.3 - 5.7%[5][6]Intra-Assay: <8% Inter-Assay: <10%[2]LC-MS/MS generally offers higher precision, which is critical for detecting small changes in analyte concentration.
Specificity HighVariable, prone to cross-reactivityAntibody-based ELISA may cross-react with structurally similar prostaglandins (B1171923), potentially leading to inaccurate results. LC-MS/MS provides high specificity through mass-based detection.
Throughput LowerHighELISA is well-suited for screening a large number of samples for a single analyte.

Experimental Protocols

Detailed and validated protocols are essential for obtaining reliable and reproducible results. Below are representative experimental protocols for the measurement of Dinoprost (PGF2α) using LC-MS/MS and a commercially available ELISA kit.

LC-MS/MS Method for Dinoprost (PGF2α) Quantification

This protocol is based on established methods for prostaglandin (B15479496) analysis in biological matrices.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 500 µL of plasma or serum, add a deuterated internal standard (e.g., PGF2α-d4).

  • Acidify the sample to pH 3-4 with a suitable buffer.

  • Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water.

  • Load the acidified sample onto the SPE cartridge.

  • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids, followed by an aqueous wash to remove polar impurities.

  • Elute the prostaglandins with a suitable organic solvent (e.g., ethyl acetate (B1210297) or methyl formate).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).

    • Gradient: A suitable gradient to separate Dinoprost from other matrix components.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in negative ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for Dinoprost (e.g., m/z 353 → 193) and its internal standard (e.g., m/z 357 → 197).[8]

    • Optimization: Optimize cone voltage and collision energy for maximum signal intensity.

3. Data Analysis

  • Integrate the peak areas for Dinoprost and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Generate a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of Dinoprost in the samples by interpolating their peak area ratios from the calibration curve.

ELISA Method for Dinoprost (PGF2α) Quantification

This protocol is a generalized representation based on commercially available competitive ELISA kits.

1. Reagent and Sample Preparation

  • Prepare all reagents, standards, and samples as instructed in the kit manual.

  • Bring all reagents to room temperature before use.

  • Dilute samples as necessary to fall within the assay's detection range.

2. Assay Procedure

  • Add standards and samples to the appropriate wells of the antibody-precoated microplate.

  • Add a fixed amount of biotin-conjugated PGF2α to each well. This will compete with the PGF2α in the sample for binding to the antibody.

  • Incubate the plate for the time specified in the kit protocol (typically 1-2 hours) at 37°C.

  • Wash the plate several times with the provided wash buffer to remove unbound reagents.

  • Add Avidin-Horseradish Peroxidase (HRP) conjugate to each well and incubate.

  • Wash the plate again to remove unbound Avidin-HRP.

  • Add TMB substrate solution to each well. The HRP enzyme will catalyze the conversion of the substrate, resulting in a color change.

  • Incubate the plate in the dark for a specified time (e.g., 15-30 minutes) for color development. The intensity of the color is inversely proportional to the amount of PGF2α in the sample.

  • Add a stop solution to each well to terminate the reaction.

3. Data Analysis

  • Read the absorbance of each well at 450 nm using a microplate reader.

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of PGF2α in the samples by interpolating their absorbance values from the standard curve.

Cross-Validation Workflow

A cross-validation study is essential to ensure that data generated by two different analytical methods are comparable and reliable. The following diagram illustrates a typical workflow for a cross-validation study comparing ELISA and LC-MS/MS.

CrossValidationWorkflow Cross-Validation Workflow: ELISA vs. LC-MS/MS A Sample Collection (e.g., Plasma, Serum) B Sample Aliquoting A->B C1 ELISA Analysis B->C1 C2 LC-MS/MS Analysis B->C2 D1 ELISA Data (Concentration) C1->D1 D2 LC-MS/MS Data (Concentration) C2->D2 E Statistical Comparison (e.g., Bland-Altman, Correlation) D1->E D2->E F Acceptance Criteria Met? E->F G Methods are Interchangeable F->G Yes H Investigate Discrepancies F->H No

Cross-Validation Workflow Diagram

Conclusion: Choosing the Right Method

Both LC-MS/MS and ELISA are powerful tools for the quantification of this compound, each with its own set of advantages and limitations.

LC-MS/MS is the method of choice when:

  • High accuracy, precision, and specificity are paramount.

  • Simultaneous measurement of multiple analytes is required.

  • The research involves complex biological matrices where interference is a concern.

  • Confirmation of results from other methods is needed.

ELISA is a suitable option for:

  • High-throughput screening of a large number of samples for a single analyte.

  • Initial or preliminary studies where a rapid assessment of analyte levels is sufficient.

  • Laboratories with limited access to expensive mass spectrometry equipment.

Ultimately, the decision between LC-MS/MS and ELISA should be based on the specific research question, the required level of data quality, and the available resources. For robust and reliable quantification, especially in regulated environments or when making critical decisions based on the data, cross-validation of ELISA results with the gold-standard LC-MS/MS method is highly recommended.

References

A Comparative Analysis of PGF2α Analogs in Equine Reproductive Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prostaglandin F2α (PGF2α) and its synthetic analogs are indispensable tools in equine reproductive management, primarily for their potent luteolytic effects which allow for the synchronization of estrus and ovulation. This guide provides a detailed comparative analysis of the most commonly used PGF2α analogs in equine practice: the natural PGF2α, dinoprost (B1670695) tromethamine, and the synthetic analogs, cloprostenol (B1669231) and luprostiol. The objective is to offer a clear comparison of their performance based on available experimental data, detailing their efficacy, side effect profiles, and the experimental protocols under which these were evaluated.

Comparative Efficacy and Performance

The primary measure of efficacy for PGF2α analogs is their ability to induce luteolysis, leading to a predictable return to estrus and subsequent ovulation. While all three compounds are effective luteolytic agents, variations in their potency, dosage, and metabolic pathways can influence clinical outcomes and the incidence of adverse effects.

Table 1: Quantitative Comparison of Luteolytic Efficacy and Ovulation Parameters

ParameterDinoprost TromethamineCloprostenolLuprostiol
Standard Luteolytic Dose 5 - 10 mg, IM[1][2]250 µg, IM[3]7.5 mg, IM[4]
Time to Luteolysis (Progesterone <1 ng/mL) 48 - 72 hours[5]48 - 72 hours[5]Not explicitly stated, but reliably induces luteolysis[6]
Interval from Treatment to Ovulation ~7 - 10 days[2]~9.4 ± 1.3 days[6]~9.4 ± 0.4 days[6]
Pregnancy Rates Post-Treatment No negative impact reported[6]No negative impact reported[6]No negative impact reported[6]

Table 2: Comparative Side Effect Profiles

Side EffectThis compoundCloprostenolLuprostiol
Sweating Commonly observed[7]Can occur, but potentially less than dinoprost, especially with microdoses[7][8]Reported to have fewer adverse reactions like sweating compared to natural prostaglandins[4]
Colic/Abdominal Discomfort Commonly observed[7]Can occur, but potentially less than dinoprost[7]Reported to have fewer adverse reactions like colic compared to natural prostaglandins[4]
Increased Heart and Respiratory Rates Observed with conventional doses[8]Less pronounced with microdoses[8]Not explicitly detailed in search results
Diarrhea Can occurCan occurNot explicitly detailed in search results

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methodologies for evaluation, the following diagrams illustrate the PGF2α signaling pathway and a typical experimental workflow for comparing these analogs.

PGF2a_Signaling_Pathway cluster_cell_membrane Luteal Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGF2a PGF2α Analog Receptor FP Receptor PGF2a->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Ca2->PKC Co-activates Luteolysis Luteolysis (Apoptosis & ↓ Progesterone) Ca2->Luteolysis Contributes to Gene Gene Transcription (e.g., for apoptotic factors) PKC->Gene Influences Gene->Luteolysis Leads to Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_groups Treatment Groups cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis A Select Cycling Mares (n=X per group) B Synchronize Ovulation (e.g., with hCG) A->B C Confirm Ovulation (Day 0) B->C D Administer PGF2α Analogs (Day 5-7 post-ovulation) C->D G1 Group 1: Dinoprost D->G1 G2 Group 2: Cloprostenol D->G2 G3 Group 3: Luprostiol D->G3 G4 Group 4: Control (Saline) D->G4 E Daily Blood Sampling (Progesterone Assay) G1->E F Daily Transrectal Ultrasonography (Follicular growth, ovulation) G1->F G Monitor for Side Effects (Sweating, colic, etc.) G1->G G2->E G2->F G2->G G3->E G3->F G3->G G4->E G4->F G4->G H Compare Time to Luteolysis E->H I Compare Interval to Ovulation F->I J Compare Incidence & Severity of Side Effects G->J

References

Validation of a Cell-Based Assay for Dinoprost Tromethamine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated cell-based assay for determining the activity of dinoprost (B1670695) tromethamine against alternative methods. Dinoprost tromethamine, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), exerts its biological effects by activating the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). Activation of the FP receptor, which is coupled to the Gq alpha subunit, initiates a signaling cascade that leads to the mobilization of intracellular calcium and subsequent physiological responses, such as smooth muscle contraction.

Accurate and reliable measurement of this compound's potency is critical for quality control, stability testing, and ensuring lot-to-lot consistency of pharmaceutical preparations. This guide details the experimental protocols for a recommended cell-based calcium mobilization assay and compares its performance with receptor binding assays and enzyme-linked immunosorbent assays (ELISAs).

Data Presentation: Quantitative Comparison of Assay Methods

The following table summarizes the key performance characteristics of the different assay methods for determining this compound activity.

ParameterCell-Based Calcium Mobilization AssayReceptor Binding AssayPGF2α ELISA
Principle Measures the functional response (calcium influx) in live cells upon receptor activation.Quantifies the binding affinity of the ligand to its receptor on cell membranes.Detects the concentration of PGF2α in a sample using specific antibodies.
Cell Line Ishikawa (human endometrial adenocarcinoma)Cells expressing the FP receptor (e.g., HEK293-FP)Not applicable
Endpoint Relative Fluorescence Units (RFU)Radioligand displacement (e.g., cpm, dpm)Optical Density (OD)
Key Readout EC50 (Half-maximal effective concentration)Ki or IC50 (Inhibitory constant or half-maximal inhibitory concentration)Concentration (e.g., pg/mL)
Illustrative EC50/IC50 ~0.18 µM for PGF2α (in NIH-3T3 cells, as a proxy)Dependent on radioligand and experimental conditionsNot applicable
Throughput High (96- or 384-well plates)Medium to HighHigh
Biological Relevance High (measures a downstream functional response)Medium (measures direct receptor interaction)Low (measures analyte concentration, not activity)
Precision (CV%) Typically <15%Typically <20%Typically <10%
Assay Time ~4-6 hours~6-8 hours~3-4 hours

Experimental Protocols

Cell-Based Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in Ishikawa cells upon stimulation with this compound.

Materials:

  • Ishikawa cells (ATCC HTB-113)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well black, clear-bottom microplates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound standard and test samples

  • Fluorescence plate reader with automated injection capabilities (e.g., FlexStation)

Protocol:

  • Cell Plating: Seed Ishikawa cells into a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS containing 4 µM Fluo-4 AM and 0.02% Pluronic F-127.

    • Aspirate the culture medium from the cell plate and wash the cells once with 100 µL of HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 1 hour, followed by 15-30 minutes at room temperature, protected from light.

  • Compound Preparation: Prepare serial dilutions of this compound standard and test samples in HBSS at 2x the final desired concentration.

  • Calcium Flux Measurement:

    • Wash the cells twice with 100 µL of HBSS, leaving 100 µL of HBSS in each well after the final wash.

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

    • Record a baseline fluorescence for 15-30 seconds.

    • Automatically inject 100 µL of the 2x compound solutions into the corresponding wells.

    • Continue to record the fluorescence signal for at least 2 minutes.

  • Data Analysis: Determine the maximum fluorescence intensity for each well. Plot the change in fluorescence against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Alternative Method 1: Receptor Binding Assay

This competitive binding assay measures the ability of this compound to displace a radiolabeled PGF2α analog from the FP receptor.

Materials:

  • Cell membranes prepared from cells overexpressing the FP receptor

  • [³H]-PGF2α (radioligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)

  • This compound standard and test samples

  • Unlabeled PGF2α

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Protocol:

  • Reaction Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, cell membranes, and [³H]-PGF2α.

    • Non-specific Binding: Assay buffer, cell membranes, [³H]-PGF2α, and a high concentration of unlabeled PGF2α.

    • Competition: Assay buffer, cell membranes, [³H]-PGF2α, and serial dilutions of this compound.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.

Alternative Method 2: PGF2α ELISA

This immunoassay quantifies the amount of PGF2α (or its analog, dinoprost) in a sample.

Materials:

  • Commercially available PGF2α ELISA kit

  • This compound samples

  • Microplate reader capable of measuring absorbance at 450 nm

Protocol:

  • Sample Preparation: Dilute samples as necessary with the assay buffer provided in the kit.

  • Assay Procedure: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:

    • Adding standards and samples to the antibody-coated microplate.

    • Adding a fixed amount of HRP-conjugated PGF2α.

    • Incubating to allow for competitive binding.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate solution and incubating to develop color.

    • Adding a stop solution to terminate the reaction.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the PGF2α standards. Use the standard curve to determine the concentration of dinoprost in the test samples.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Dinoprost Dinoprost Tromethamine FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Response Cellular Response (e.g., Muscle Contraction) Ca2->Response PKC->Response G A 1. Seed Ishikawa Cells in 96-well plate B 2. Incubate Overnight (37°C, 5% CO2) A->B D 4. Wash Cells and Add Dye Solution B->D C 3. Prepare Fluo-4 AM Dye Loading Solution C->D E 5. Incubate (37°C then RT) Protected from light D->E G 7. Wash Cells and Add Assay Buffer E->G F 6. Prepare Dinoprost Tromethamine Dilutions I 9. Inject Compound and Measure Fluorescence Change F->I H 8. Measure Baseline Fluorescence G->H H->I J 10. Data Analysis: Calculate EC50 I->J G Assay {this compound Activity Assays} CellBased Cell-Based Assay (Calcium Mobilization) High biological relevance Measures functional response High throughput Assay->CellBased Functional Binding Receptor Binding Assay Medium biological relevance Measures direct binding Medium throughput Assay->Binding Biochemical ELISA ELISA Low biological relevance Measures concentration High throughput Assay->ELISA Biochemical

Comparative Efficacy of Dinoprost Tromethamine and Luprostiol for Estrus Synchronization in Jennies

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The synchronization of estrus is a critical component of assisted reproductive technologies in equine breeding, enhancing the efficiency of artificial insemination and embryo transfer programs. Prostaglandin F2α (PGF2α) and its synthetic analogs are widely utilized for their luteolytic effects, inducing the regression of the corpus luteum and initiating a new estrous cycle. This guide provides a comparative analysis of two PGF2α analogs, dinoprost (B1670695) tromethamine and luprostiol (B1675511), focusing on their efficacy in jennies.

While direct, comprehensive comparative studies on dinoprost tromethamine and luprostiol in jennies are limited in publicly available literature, this guide synthesizes available data from jennies and related species to provide an objective overview.

Quantitative Data Comparison

The following table summarizes the efficacy of different PGF2α analogs in jennies based on available research. It is important to note that a direct comparison between this compound and luprostiol under identical experimental conditions in jennies is not available in the cited literature. The data presented for comparison is from separate studies involving different PGF2α analogs.

ParameterThis compound (Lutalyse®)Cloprostenol (B1669231) Sodium (Synchromate®)Reference
Study Population Nigerian JenniesNigerian Jennies[1][2]
Dosage Regimen Double treatment of 10mg, 11 days apartDouble treatment of 375µg, 11 days apart[2]
Time to Onset of Estrus (hours) 3.98 ± 0.951.78 ± 0.29[2]
Duration of Estrus (hours) 78.0 ± 22.7120 ± 16.97[2]
Estrus Response Rate (%) 75100[2]
Intensity of Synchronization within 48h (%) 75100[2]

Note: Cloprostenol sodium is another synthetic analog of PGF2α, and this data is provided to offer a comparative context for the efficacy of a PGF2α analog against this compound in jennies.

A study in Andalusian jennies directly compared luprostiol and dinoprost for luteolysis and estrus induction. While the full study is not widely available, the abstract indicates that both were evaluated.[3] Another study highlighted that even low doses of this compound (0.625 mg) can effectively induce luteolysis and shorten the estrous cycle in jennies, with fewer side effects.[4]

Experimental Protocols

Study 1: Comparison of this compound and Cloprostenol Sodium in Nigerian Jennies[2]
  • Animals: Eight cycling Nigerian jennies, aged 3.5 ± 1.0 years, with a mean body weight of 100.6 ± 6.5 kg.

  • Housing and Feeding: Jennies were kept outdoors in a group and fed Digitaria smutsii, concentrate rations at 1.2 kg/jenny/day , and hay, with water provided ad libitum.

  • Experimental Design: The jennies were randomly assigned to two groups of four animals each.

    • Group 1 (this compound): Received a double treatment of 10mg of PGF2α (this compound - Lutalyse®) via intramuscular injection, with the injections spaced 11 days apart.

    • Group 2 (Cloprostenol sodium): Received a double treatment of 375µg of PGF2α (Cloprostenol sodium - Synchromate®) via intramuscular injection, with the injections spaced 11 days apart.

  • Data Collection: The following estrus characteristics were recorded:

    • Time to onset of estrus

    • Duration of estrus

    • Estrus response rate

    • Intensity of synchronization (percentage of animals showing estrus within a specific timeframe).

  • Statistical Analysis: A one-way analysis of variance was used to compare the data between the two groups.

Study 2: Evaluation of Low Doses of this compound and Cloprostenol Sodium in Jennies[4]
  • Animals: Seven jennies, with a total of sixty-three cycles evaluated (nine cycles per jenny).

  • Experimental Design: A crossover design was employed. Seven days after ovulation, jennies randomly received one of the following treatments:

    • Control: No treatment.

    • Cloprostenol Sodium (CS) groups: 250 µg (C1), 125 µg (C2), 65.5 µg (C3), and 37.5 µg (C4).

    • This compound (DT) groups: 5 mg (DT1), 2.5 mg (DT2), 1.25 mg (DT3), and 0.625 mg (DT4).

  • Data Collection:

    • Adverse effects were recorded for 30 minutes following treatment.

    • Corpus luteum (CL) measurements were taken.

    • The length of the estrous cycle was recorded.

  • Outcome: All treatment doses of both this compound and cloprostenol sodium were effective in reducing the length of the estrous cycle compared to the control group. Lower doses were associated with fewer adverse effects.[4]

Signaling Pathways and Workflows

Prostaglandin F2α Signaling Pathway in Luteolysis

PGF2a_Signaling PGF2a PGF2α Analog (Dinoprost/Luprostiol) Receptor PGF2α Receptor (FP) on Luteal Cell PGF2a->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC_activation PKC Activation DAG->PKC_activation Ca_release Ca²⁺ Release ER->Ca_release Luteolysis Luteolysis (Corpus Luteum Regression) Ca_release->Luteolysis PKC_activation->Luteolysis Progesterone_decline Decreased Progesterone Production Luteolysis->Progesterone_decline

Caption: PGF2α analog signaling cascade leading to luteolysis.

Experimental Workflow for Efficacy Comparison

experimental_workflow start Select Cycling Jennies randomization Randomize into Treatment Groups start->randomization groupA Group A: Administer Dinoprost Tromethamine randomization->groupA Group A groupB Group B: Administer Luprostiol randomization->groupB Group B monitoring Monitor for Estrus (Teasing, Ultrasonography) groupA->monitoring groupB->monitoring data_collection Collect Data: - Estrus Onset & Duration - Ovulation Time - Pregnancy Rate monitoring->data_collection analysis Statistical Analysis data_collection->analysis conclusion Compare Efficacy analysis->conclusion

Caption: Workflow for comparing estrus synchronization agents.

Conclusion

Based on the available data, both this compound and other PGF2α analogs like cloprostenol are effective in inducing luteolysis and synchronizing estrus in jennies.[1][2][4] The choice between this compound and luprostiol may depend on factors such as cost, availability, and veterinarian preference. However, the data from Nigerian jennies suggests that cloprostenol may result in a higher estrus response rate and a more tightly synchronized estrus compared to the this compound protocol used in that particular study.[2] It is also evident that lower doses of these potent drugs can be effective and may reduce the incidence of side effects.[4]

Further direct comparative studies are warranted to definitively determine the relative efficacy of this compound and luprostiol in jennies, with a focus on pregnancy and foaling rates as the ultimate measures of success. Researchers are encouraged to publish detailed experimental protocols and quantitative data to enrich the knowledge base in this area.

References

A Comparative Analysis of Progesterone Profiles Following Dinoprost and Cloprostenol Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of dinoprost (B1670695) and cloprostenol (B1669231), two prostaglandin (B15479496) F2α (PGF2α) analogs, on progesterone (B1679170) profiles. The information presented is collated from various experimental studies to aid researchers and professionals in the fields of animal reproduction and drug development in making informed decisions.

Introduction

Dinoprost, a synthetic form of the naturally occurring PGF2α, and cloprostenol, a synthetic analog, are widely used in veterinary medicine to induce luteolysis, the regression of the corpus luteum (CL), which is the primary source of progesterone during the luteal phase of the estrous cycle.[1] By inducing luteolysis, these compounds effectively decrease progesterone concentrations, leading to the initiation of a new estrous cycle.[2] While both drugs achieve the same fundamental outcome, their chemical structures and pharmacokinetic profiles differ, potentially leading to variations in the rate and extent of progesterone decline.[1] This guide delves into the experimental data to compare these differences.

Progesterone Profile Comparison

The following tables summarize quantitative data on progesterone concentrations at various time points following treatment with dinoprost and cloprostenol from different studies. It is important to note that experimental conditions, such as the species, physiological state of the animal, and dosage, vary between studies.

Table 1: Progesterone Concentrations (ng/mL) in Dairy Cattle Following Treatment

Time Post-TreatmentDinoprost (25 mg)Cloprostenol (500 µg)d-Cloprostenol (B24006) (150 µg)Reference
Day 0 4.88 ± 0.495.02 ± 0.414.95 ± 0.38[3]
Day 2 1.12 ± 0.211.23 ± 0.240.54 ± 0.11*[3]

*Indicates a significantly greater decrease compared to dinoprost and cloprostenol.[3]

Table 2: Progesterone Concentrations (ng/mL) in Mares Following Treatment

Time Post-TreatmentDinoprost (Conventional Dose)Cloprostenol (Conventional Dose)Control (Sterile Water)Reference
0 hours > 4> 4> 4[4]
24 hours < 1< 1> 4[4]
48 hours < 1< 1> 4[4]
72 hours < 1< 1> 4[4]
96 hours < 1< 1> 4[4]

Table 3: Progesterone Profile in Lactating Holstein Cows After Intramuscular Dinoprost (25 mg) Administration

Time Post-Treatment (hours)Progesterone (ng/mL) (Mean ± SEM)Reference
-2 4.5 ± 0.6[5]
0 4.3 ± 0.5[5]
6 2.9 ± 0.4[5]
12 1.8 ± 0.3[5]
18 1.1 ± 0.2[5]
24 0.8 ± 0.1[5]

Some studies suggest that cloprostenol may induce a more rapid initial decrease in progesterone within the first 12 hours compared to dinoprost.[2] This faster decline in progesterone in cows treated with cloprostenol may lead to a greater production of estrogen by the pre-ovulatory follicle.[2] However, other studies have found no significant differences in the overall progesterone decline between the two compounds.[1] The d-cloprostenol isomer has been shown to induce a significantly greater decrease in serum progesterone concentrations two days after treatment compared to both dinoprost and standard cloprostenol.[3]

Experimental Protocols

The following are summaries of the methodologies used in key cited experiments.

Study 1: Comparison of Dinoprost, Cloprostenol, and d-Cloprostenol in Dairy Cattle [3]

  • Animals: 30 healthy dairy cows with a functional corpus luteum.

  • Treatment Groups (n=10 per group):

    • Lutalyse group: 25 mg dinoprost tromethamine administered intramuscularly (IM).

    • PGF Veyx® forte group: 500 µg cloprostenol administered IM.

    • Luteosyl group: 150 µg d-cloprostenol administered IM.

  • Data Collection: Blood samples were collected at day 0 (immediately before treatment) and 2 days after treatment.

  • Hormone Analysis: Serum progesterone concentrations were measured.

Study 2: Progesterone Profiles in Mares [4]

  • Animals: 17 mature, cycling mares.

  • Treatment Groups: Mares were divided into 7 groups receiving conventional or microdoses of this compound, cloprostenol, or sterile water (control) at different administration sites.

  • Data Collection: Plasma progesterone concentrations were determined at the time of treatment and at 24-hour intervals for 96 hours following treatment.

Study 3: Pharmacokinetics and Progesterone Response to Dinoprost in Lactating Holstein Cows [5]

  • Animals: 12 lactating, multiparous Holstein cows.

  • Treatment Groups:

    • 25 mg this compound administered intramuscularly (IM; n=6).

    • 25 mg this compound administered subcutaneously (SC; n=6).

  • Data Collection: Blood samples were collected from -2 to 72 hours relative to treatment.

  • Hormone Analysis: Plasma concentrations of 13,14-dihydro-15-keto-prostaglandin F2α (PGFM) and progesterone were measured.

Signaling Pathways and Experimental Workflow

The luteolytic action of dinoprost and cloprostenol is initiated by their binding to the prostaglandin F2α receptor (FP receptor) on luteal cells. This binding triggers a cascade of intracellular events leading to the inhibition of progesterone synthesis and eventually, apoptosis of the luteal cells.

PGF2a_Signaling_Pathway cluster_cell Luteal Cell PGF2a Dinoprost / Cloprostenol FP_Receptor FP Receptor PGF2a->FP_Receptor PLC Phospholipase C (PLC) FP_Receptor->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_PKC ↑ Intracellular Ca²⁺ & Protein Kinase C (PKC) Activation IP3_DAG->Ca_PKC Leads to STAT3 STAT3 Activation Ca_PKC->STAT3 AKT AKT Inhibition Ca_PKC->AKT Progesterone_Inhibition Inhibition of Progesterone Synthesis Ca_PKC->Progesterone_Inhibition Apoptosis Apoptosis STAT3->Apoptosis Promotes AKT->Apoptosis Inhibits

Caption: Simplified signaling pathway of PGF2α analogs in luteal cells.

The activation of the FP receptor by dinoprost or cloprostenol leads to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers increase intracellular calcium levels and activate Protein Kinase C (PKC), leading to the inhibition of progesterone synthesis. Furthermore, PGF2α-induced luteolysis involves the activation of the pro-apoptotic STAT3 pathway and the inhibition of the pro-survival AKT signaling pathway.[6]

Experimental_Workflow start Start: Animal Selection (e.g., Dairy Cows with Functional CL) randomization Randomization into Treatment Groups start->randomization treatment Treatment Administration (Dinoprost or Cloprostenol) randomization->treatment sampling Serial Blood Sampling (e.g., 0, 12, 24, 48, 72h post-treatment) treatment->sampling analysis Progesterone Assay (e.g., RIA, ELISA) sampling->analysis data_analysis Data Analysis: Comparison of Progesterone Profiles analysis->data_analysis end Conclusion data_analysis->end

Caption: Typical experimental workflow for comparing progesterone profiles.

Conclusion

Both dinoprost and cloprostenol are effective luteolytic agents that induce a significant decline in progesterone concentrations. The available data suggests potential differences in the dynamics of this decline, with some evidence pointing towards a faster initial drop in progesterone with cloprostenol and a more pronounced overall reduction with d-cloprostenol. However, the clinical significance of these differences in terms of reproductive outcomes can be variable and may depend on the specific reproductive management program and animal characteristics.

For researchers, the choice between dinoprost and cloprostenol may be guided by the specific objectives of their study. If a rapid decline in progesterone is desired to influence follicular dynamics, cloprostenol or its d-isomer might be considered. For routine luteolysis, both drugs have demonstrated efficacy. Further head-to-head studies with frequent blood sampling in various species are warranted to provide a more definitive comparison of the progesterone profiles induced by these two important veterinary drugs.

References

Safety Operating Guide

Proper Disposal of Dinoprost Tromethamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential guidance on the safe and compliant disposal of Dinoprost tromethamine, a synthetic prostaglandin (B15479496) analog. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance within research and drug development settings. This compound is classified as a reproductive toxin and is harmful if swallowed, necessitating careful handling and disposal.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)Prevents skin contact and absorption.
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes.[1]
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be required if dust or aerosols are generated.Prevents inhalation of the compound.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations.[1][2] Pharmaceutical waste disposal is regulated by agencies such as the Environmental Protection Agency (EPA) and is subject to regulations like the Resource Conservation and Recovery Act (RCRA).[3][4]

Step 1: Segregation of Waste

Isolate all materials contaminated with this compound. This includes:

  • Unused or expired neat compound.

  • Solutions containing this compound.

  • Contaminated consumables (e.g., pipette tips, vials, gloves, bench paper).

  • Rinsate from cleaning contaminated glassware.

Step 2: Waste Collection and Containment

  • Solid Waste: Place all contaminated solid materials into a designated, clearly labeled hazardous waste container.[5]

  • Liquid Waste: Transfer liquid waste into a designated, leak-proof hazardous waste container.[5] Do not overfill; a general guideline is to fill to no more than 90% capacity.

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container.[5]

Step 3: Labeling of Waste Containers

All waste containers must be clearly labeled as "Hazardous Waste" and include the following information:

  • The name "this compound".

  • Any other chemical constituents and their approximate concentrations.

  • The date the waste was first added to the container.

  • The associated hazards (e.g., "Reproductive Toxin," "Acutely Toxic").

Step 4: Storage of Hazardous Waste

Store hazardous waste containers in a designated, well-ventilated, and secure area.[5] The storage area should be away from incompatible materials and have secondary containment to manage any potential leaks.

Step 5: Disposal Arrangement

Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[5][6] Complete all required waste disposal paperwork accurately and thoroughly.

Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]

  • Containment: Prevent further spread of the spill. For liquid spills, use an absorbent material like diatomite or universal binders.[1]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material or spilled solid and place it into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]

Experimental Protocols for Inactivation

Currently, there are no widely documented or standardized experimental protocols for the chemical inactivation of this compound in a laboratory setting prior to disposal. The standard and required procedure is to dispose of it as hazardous chemical waste through a licensed disposal service.[7][8]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Solid, Liquid, Sharps) ppe->segregate contain Step 3: Place in Labeled Hazardous Waste Container segregate->contain spill Spill Occurs segregate->spill store Step 4: Store in Designated Secure Area contain->store contact_ehs Step 5: Contact EHS for Disposal store->contact_ehs end End: Compliant Disposal contact_ehs->end spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes spill_procedure->segregate

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical procedures for the handling of Dinoprost tromethamine in a laboratory setting. Adherence to these guidelines is essential to mitigate health risks, particularly reproductive hazards.

Immediate Safety Concerns: this compound is classified as a reproductive toxin that may damage fertility or the unborn child.[1][2][3] It is readily absorbed through the skin and can induce abortion and/or bronchospasms.[4][5][6][7] Individuals who are pregnant, of childbearing age, asthmatic, or have bronchial or other respiratory issues should exercise extreme caution when handling this substance.[4][5][7]

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against exposure. The following table outlines the required PPE for handling this compound.

PPE Category Specification Reason for Use
Hand Protection Impervious protective gloves (double gloving recommended).To prevent skin absorption, which can lead to systemic effects.[8][9]
Body Protection Protective disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.To protect against skin contact from spills or splashes.[1][2][10]
Eye Protection Safety goggles with side-shields.To protect eyes from splashes which may cause irritation.[2][8]
Respiratory Protection Required when ventilation is inadequate or during spill cleanup. Use a chemical respirator with an organic vapor cartridge and a dust/mist filter.To prevent inhalation, which can cause respiratory irritation and bronchospasms.[1][4][5]
Occupational Exposure Limits

Adherence to established exposure limits is critical for personnel safety.

Parameter Limit Source
15-minute Short-Term Exposure Limit (STEL) 4 µg/m³Zoetis SDS[4][5]
8-hour Time-Weighted Average (TWA) 1 µg/m³Zoetis SDS[5]

Standard Operating Procedures

Follow these step-by-step instructions for the safe handling, storage, and disposal of this compound.

Handling Protocol
  • Preparation : Before handling, ensure all safety precautions have been read and understood.[1][5] Obtain special instructions if necessary.[1]

  • Location : Handle the substance in a well-ventilated area, such as a chemical fume hood.[2][4] Ensure an eye wash station and safety shower are readily accessible.[2]

  • Donning PPE : Put on all required PPE as specified in the table above.

  • Handling : Avoid direct contact with the substance. Do not breathe mist, spray, or vapors.[1]

  • Hygiene : After handling, wash hands and other exposed areas thoroughly with mild soap and water.[1] Do not eat, drink, or smoke in the handling area.[1][2]

Storage Plan
  • Container : Keep the substance in a suitable, tightly closed container.[2]

  • Location : Store in a locked, well-ventilated place.[1][2][5]

  • Conditions : Store at a controlled room temperature between 20°C to 25°C (68° to 77°F) and protect from freezing.[6]

Spill Management
  • Evacuation : Evacuate all non-essential personnel from the spill area.[1]

  • Ventilation : Ensure the area is well-ventilated.[1]

  • Containment : Use dikes or absorbents to prevent the spill from spreading or entering sewers and waterways.[1]

  • Cleanup : The cleanup crew must wear appropriate PPE, including respiratory protection.[1] Absorb the spill with an inert material (e.g., diatomite) and transfer it to a suitable, sealed container for disposal.[2]

  • Decontamination : Clean the spill surface thoroughly to remove any residual contamination.[5]

Disposal Plan
  • Waste Container : Place all waste, including contaminated PPE and cleanup materials, into a clearly labeled, sealed container.[3]

  • Regulations : Dispose of all waste in accordance with local, regional, national, and international regulations.[1][5]

  • Environmental Protection : Avoid releasing the substance into the environment.[1]

Emergency First Aid Procedures

Exposure Route Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water.[4][8] Remove contaminated clothing.[8] Seek medical attention.[8]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[8]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[2][8] If breathing is difficult, oxygen may be necessary.[4] Seek immediate medical attention.[8]
Ingestion Rinse the mouth with water.[2][3] Do NOT induce vomiting.[1][8] Seek immediate medical attention.[8]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling Procedure cluster_post Post-Handling cluster_emergency Emergency Response A Review SDS and Protocols B Verify Ventilation (Fume Hood) A->B C Assemble Required PPE B->C D Locate Emergency Equipment (Eyewash, Shower) C->D E Don Full PPE D->E F Handle Substance in Fume Hood E->F G Avoid Inhalation and Contact F->G L Spill Occurs F->L M Exposure Occurs F->M H Practice Good Hygiene (No eating/drinking) G->H I Store Securely H->I J Doff and Dispose of PPE Correctly I->J K Wash Hands Thoroughly J->K N Follow Spill Management Plan L->N Contain & Clean O Administer First Aid M->O Immediate Action P Seek Medical Attention O->P

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dinoprost tromethamine
Reactant of Route 2
Dinoprost tromethamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.